molecular formula C9H8FNO B037436 3-(2-Fluorophenoxy)propanenitrile CAS No. 111140-91-1

3-(2-Fluorophenoxy)propanenitrile

Cat. No.: B037436
CAS No.: 111140-91-1
M. Wt: 165.16 g/mol
InChI Key: JNHSOIPTJHZTJB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)propanenitrile (CAS 111140-91-1) is an aromatic ether nitrile with a molecular formula of C 9 H 8 FNO and a molecular weight of 165.16 g/mol [ 1 ]. This compound is characterized by a propanenitrile chain terminated with a cyano group (-C≡N) and ether-linked to a 2-fluorophenyl ring, a structure that defines its utility as a versatile building block in organic synthesis [ 3 ]. The presence of both the electron-withdrawing fluorine atom on the phenoxy ring and the highly reactive nitrile group makes this compound a valuable intermediate for constructing more complex molecules. The nitrile functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, or amines, via hydrolysis or reduction, thereby serving as a key precursor in synthetic pathways [ 3 ]. As a member of the cyanides and cyanates family, it is significant in scientific research due to its unique chemical properties and reactivity [ 3 ]. Research Applications: • Organic Synthesis & Medicinal Chemistry: Serves as a key synthetic intermediate for the development of pharmaceutical compounds and agrochemicals. The fluorine atom can enhance metabolic stability and influence bioavailability, making fluorinated phenoxy derivatives interesting scaffolds in drug discovery [ 3 ]. • Materials Science: Used in the research and development of polymers and fine chemicals, where its structure can contribute to the thermal and mechanical properties of the resulting materials [ 3 ]. Handling and Safety: This product is provided for Research Use Only . It is not intended for diagnostic or therapeutic use [ 1 ]. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment (PPE) requirements prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSOIPTJHZTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366680
Record name 3-(2-fluorophenoxy)propanenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID70366680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111140-91-1
Record name 3-(2-fluorophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluorophenoxy)propanenitrile, a valuable intermediate in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a thorough characterization process.

Introduction

3-(2-Fluorophenoxy)propanenitrile is an organic molecule incorporating a fluorinated aromatic ring, an ether linkage, and a nitrile functional group. This combination of features makes it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and specialized polymers. The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets. This guide offers a detailed methodology for its preparation and verification, grounded in established chemical principles.

Synthesis of 3-(2-Fluorophenoxy)propanenitrile

The synthesis of 3-(2-Fluorophenoxy)propanenitrile is most effectively achieved through a base-catalyzed cyanoethylation of 2-fluorophenol with acrylonitrile. This reaction is a classic example of a Michael addition, where the phenoxide ion acts as a nucleophile attacking the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism: A Michael Addition

The reaction proceeds in two main steps:

  • Deprotonation of 2-Fluorophenol: A suitable base, such as sodium hydroxide, deprotonates the hydroxyl group of 2-fluorophenol to form the more nucleophilic 2-fluorophenoxide ion.

  • Nucleophilic Attack: The 2-fluorophenoxide ion then attacks the β-carbon of the carbon-carbon double bond in acrylonitrile. The resulting enolate ion is then protonated by a proton source in the reaction mixture (e.g., water or the solvent) to yield the final product, 3-(2-Fluorophenoxy)propanenitrile.

This mechanism is favored due to the electron-withdrawing nature of the nitrile group in acrylonitrile, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product 2-Fluorophenol 2-Fluorophenol Reaction_Setup Reaction Setup in Solvent (e.g., Acetonitrile) 2-Fluorophenol->Reaction_Setup Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Setup Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Setup Heating Heating with Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Quenching with Water Monitoring->Quenching Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Final_Product 3-(2-Fluorophenoxy)propanenitrile Purification->Final_Product

Caption: A generalized workflow for the synthesis of 3-(2-Fluorophenoxy)propanenitrile.

Experimental Protocol

Materials and Reagents:

  • 2-Fluorophenol

  • Acrylonitrile

  • Sodium hydroxide (or other suitable base)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Deionized water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (1.0 equivalent) in acetonitrile.

  • Addition of Base: To the stirred solution, add a catalytic amount of a base such as sodium hydroxide (0.1 equivalents). The formation of the sodium 2-fluorophenoxide salt may be observed.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-16 hours. The progress of the reaction should be monitored by TLC.[1]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-(2-Fluorophenoxy)propanenitrile.[2]

Safety Precautions:

  • Acrylonitrile is toxic and flammable.[3] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6]

  • 2-Fluorophenol is corrosive and toxic. Avoid skin and eye contact.

  • Sodium hydroxide is a strong base and should be handled with care.

Characterization of 3-(2-Fluorophenoxy)propanenitrile

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.9 - 7.2Multiplet4HAr-H
Methylene Protons (α to O)~4.2Triplet2HO-CH₂ -CH₂-CN
Methylene Protons (α to CN)~2.8Triplet2HO-CH₂-CH₂ -CN

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
Aromatic Carbons115 - 160C -Ar
Nitrile Carbon~118C N
Methylene Carbon (α to O)~65O-C H₂-CH₂-CN
Methylene Carbon (α to CN)~18O-CH₂-C H₂-CN
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

Predicted IR Data Wavenumber (cm⁻¹)Functional Group
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~2250C≡N stretch (nitrile)
~1500-1600C=C stretch (aromatic)
~1250C-O-C stretch (ether)
~1100C-F stretch

The nitrile stretch is a particularly diagnostic peak and its presence is a strong indicator of a successful reaction.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data m/zAssignment
165.16[M]⁺ (Molecular Ion)
166.16[M+H]⁺ (in ESI-MS)

The exact mass can be used to confirm the elemental composition of the molecule.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product Purified 3-(2-Fluorophenoxy)propanenitrile NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A workflow for the characterization of 3-(2-Fluorophenoxy)propanenitrile.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 3-(2-Fluorophenoxy)propanenitrile. The described cyanoethylation protocol is robust and relies on readily available starting materials and standard laboratory techniques. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. By following the methodologies outlined in this document, researchers can confidently prepare this valuable chemical intermediate for its various applications in scientific research and development.

References

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries - Nanoscale (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents. (n.d.).
  • EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents. (n.d.).
  • Propionitrile | CH3CH2CN | CID 7854 - PubChem - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Propanenitrile - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile - OSHA. (n.d.). Retrieved January 30, 2026, from [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (n.d.). Retrieved January 30, 2026, from [Link]

  • Acrylonitrile - INEOS Group. (n.d.). Retrieved January 30, 2026, from [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • ACRYLONITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIM. (n.d.). Retrieved January 30, 2026, from [Link]

  • What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

3-(2-Fluorophenoxy)propanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Fluorophenoxy)propanenitrile: Chemical Properties, Synthesis, and Pharmaceutical Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

3-(2-Fluorophenoxy)propanenitrile (CAS: 70014-99-4) is a specialized organofluorine intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands.[1] Characterized by an ether-linked fluorobenzene ring and a reactive nitrile tail, it serves as a critical precursor for 3-(2-fluorophenoxy)propylamine—a pharmacophore found in various serotonin (5-HT) and dopamine receptor antagonists. This guide details its physicochemical profile, validated synthetic routes, and downstream utility in medicinal chemistry.

Structural Analysis & Physicochemical Profile

The molecule consists of a 2-fluorophenol core O-alkylated with a propionitrile chain. The ortho-fluorine atom exerts a significant inductive effect ($ -I $), influencing both the metabolic stability of the phenyl ring and the electronic environment of the ether oxygen.

Table 1: Physicochemical Properties
PropertyDataNote
IUPAC Name 3-(2-Fluorophenoxy)propanenitrile
CAS Number 70014-99-4
Molecular Formula C

H

FNO
Molecular Weight 165.16 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/temperature
Boiling Point ~290–300 °C (Predicted)Decomposes at high T
LogP ~1.83Moderate lipophilicity
H-Bond Acceptors 2 (Nitrile N, Ether O)
H-Bond Donors 0

Synthetic Methodology: Cyanoethylation Route

The industry-standard synthesis involves the Michael addition of 2-fluorophenol to acrylonitrile. This reaction is atom-economical but requires careful thermal control to prevent polymerization of the acrylonitrile.

Core Reaction Scheme


Experimental Protocol

Note: This protocol assumes a standard laboratory scale (e.g., 50 mmol).

  • Reagent Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge 2-fluorophenol (1.0 eq) and a catalytic amount of Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq).

  • Activation: Heat the mixture to 40°C to ensure homogeneity and slight deprotonation of the phenol.

  • Addition: Dropwise add acrylonitrile (1.2 eq) over 30 minutes. Caution: Acrylonitrile is volatile and toxic. Use a fume hood.

  • Reflux: Raise temperature to reflux (approx. 80–90°C) for 4–6 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with diethyl ether or dichloromethane.

    • Wash with 1M NaOH (to remove unreacted phenol) followed by water and brine.

    • Dry organic layer over anhydrous MgSO

      
      .
      
  • Purification: Concentrate under reduced pressure. If necessary, purify via vacuum distillation or recrystallization from ethanol/water if solid.

Figure 1: Synthetic Workflow Diagram

SynthesisWorkflow Reagents Reagents: 2-Fluorophenol Acrylonitrile Reaction Michael Addition (Reflux 80°C, 4-6h) Reagents->Reaction Mix Catalyst Catalyst: Triton B (Base) Catalyst->Reaction Activate Workup Workup: 1. NaOH Wash 2. Dry (MgSO4) Reaction->Workup Complete Product Product: 3-(2-Fluorophenoxy) propanenitrile Workup->Product Isolate

Caption: Step-by-step workflow for the cyanoethylation of 2-fluorophenol.

Reaction Mechanism & Criticality

The reaction proceeds via a base-catalyzed Michael Addition .

  • Initiation: The base (Triton B) deprotonates the 2-fluorophenol ($ \text{pKa} \approx 10 $) to form the 2-fluorophenoxide anion.

  • Nucleophilic Attack: The phenoxide oxygen acts as a nucleophile, attacking the

    
    -carbon of acrylonitrile (the Michael acceptor).
    
  • Stabilization: The resulting carbanion is stabilized by the electron-withdrawing nitrile group before abstracting a proton to form the final ether.

Why the 2-Fluoro substituent matters: The fluorine atom at the ortho position is electron-withdrawing (inductive effect). This makes the phenol slightly more acidic than unsubstituted phenol, facilitating deprotonation. However, it also introduces steric bulk near the nucleophilic oxygen, which can slightly retard the rate of attack compared to para-substituted analogs.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       6.9–7.2 ppm (m, 4H, Aromatic protons).
      
    • 
       4.25 ppm (t, 2H, 
      
      
      
      Hz, –O–CH
      
      
      –).
    • 
       2.85 ppm (t, 2H, 
      
      
      
      Hz, –CH
      
      
      –CN).
  • IR Spectroscopy:

    • 2250 cm⁻¹: Sharp, distinct band characteristic of the Nitrile (

      
      ) stretch.
      
    • 1250 cm⁻¹: Aryl alkyl ether (

      
      ) stretch.
      
  • Mass Spectrometry (GC-MS):

    • Molecular ion peak

      
       at m/z 165.
      

Downstream Pharmaceutical Applications

The primary utility of 3-(2-fluorophenoxy)propanenitrile lies in its reduction to 3-(2-fluorophenoxy)propan-1-amine . This amine moiety is a "privileged scaffold" in medicinal chemistry, particularly for designing drugs that target the Central Nervous System (CNS).

Key Application Areas:

  • 5-HT (Serotonin) Antagonists: The fluorophenoxy-alkyl-amine chain mimics the neurotransmitter structure, allowing binding to 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • Antipsychotics: Analogs of this structure are found in butyrophenone derivatives (e.g., related to Fluanisone or Melperone analogs) used to treat schizophrenia.

  • Alpha-Adrenergic Blockers: The scaffold provides the necessary lipophilic spacer for binding to

    
    -adrenergic receptors (similar to the Urapidil tail).
    
Figure 2: Retrosynthetic Logic & Drug Design

DrugDesign Nitrile 3-(2-Fluorophenoxy) propanenitrile (Precursor) Reaction Reduction (LiAlH4 or H2/Raney Ni) Nitrile->Reaction Amine 3-(2-Fluorophenoxy) propylamine (Key Intermediate) Reaction->Amine API_1 Target: 5-HT1A Antagonists (Anxiolytics) Amine->API_1 N-Alkylation API_2 Target: D2 Receptor Ligands (Antipsychotics) Amine->API_2 Amide Coupling

Caption: Transformation of the nitrile into active CNS pharmaceutical ingredients.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Nitriles are metabolized to cyanide in vivo. Treat as highly toxic if swallowed or inhaled.

    • Skin Irritation: The fluorophenol moiety contributes to skin and eye irritation.

  • Handling Protocols:

    • Always handle in a functioning chemical fume hood.

    • Wear nitrile gloves (double-gloving recommended) and safety goggles.

    • Emergency: In case of exposure, use standard cyanide antidote protocols if symptoms of hypoxia appear, though the metabolism is slower than simple aliphatic nitriles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8064 (Related Butanediol/Nitrile properties). Retrieved from [Link]

  • U.S. National Science Foundation (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution.Chinese Journal of Chemistry. Retrieved from [Link]

Sources

IUPAC name and CAS number for 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity

3-(2-Fluorophenoxy)propanenitrile is a specialized organofluorine building block utilized in the synthesis of pharmaceutical intermediates, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical agents. Its value lies in the ortho-fluorine substitution , which modulates metabolic stability by blocking the C2 position on the phenyl ring against Cytochrome P450 oxidation, while simultaneously altering the electronic properties of the ether linkage.

This guide details the validated synthesis, purification, and application of this compound, moving beyond standard catalog data to provide actionable laboratory protocols.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]
ParameterIdentifier
IUPAC Name 3-(2-Fluorophenoxy)propanenitrile
CAS Number 111140-91-1
Common Synonyms 3-(2-Fluorophenoxy)propionitrile; 2-Fluorophenyl 2-cyanoethyl ether
Molecular Formula C

H

FNO
Molecular Weight 165.16 g/mol
SMILES N#CCCOc1ccccc1F

Physicochemical Profile

Understanding the physical behavior of this nitrile is critical for process optimization, particularly during the extraction and distillation phases.

PropertyValue (Experimental/Predicted)Context for Handling
Physical State Colorless to pale yellow liquidViscous liquid at RT; may crystallize upon prolonged cooling.[1]
Boiling Point ~140–145 °C at 10 mmHgHigh boiling point requires vacuum distillation for purification.[1]
Density 1.15 ± 0.05 g/cm³Denser than water; resides in the bottom layer during aqueous workup.[1]
LogP ~1.8 – 2.1Moderate lipophilicity; extractable with Ethyl Acetate or DCM.[1]
Solubility Soluble: MeOH, EtOH, DCM, THFInsoluble: WaterUse alcohols for reaction solvent; water for quenching.[1]

Synthetic Architecture

The most atom-economical and scalable route to 3-(2-Fluorophenoxy)propanenitrile is the Base-Catalyzed Michael Addition (Cyanoethylation) . Unlike Williamson ether synthesis, this pathway avoids the formation of salt byproducts (like KBr) and utilizes 100% of the carbon framework of the reactants.

Core Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the 2-fluorophenoxide anion on the


-carbon of acrylonitrile. The electron-withdrawing nitrile group activates the double bond, while the ortho-fluorine atom on the phenol slightly reduces nucleophilicity compared to unsubstituted phenol, requiring a stronger base or elevated temperature.
Protocol: Catalytic Cyanoethylation

Scale: 50 mmol

Reagents:

  • 2-Fluorophenol (5.61 g, 50 mmol)

  • Acrylonitrile (3.98 g, 75 mmol) [Excess drives equilibrium]

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - Catalyst

  • Solvent: 1,4-Dioxane or solvent-free (neat)

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-fluorophenol (1.0 equiv) in 1,4-Dioxane (20 mL).

  • Catalyst Addition: Add Triton B (0.05 equiv) dropwise. The solution may darken slightly due to phenoxide formation.

  • Addition: Heat the mixture to 60°C. Add Acrylonitrile (1.5 equiv) dropwise over 20 minutes via an addition funnel. Caution: Acrylonitrile is toxic and volatile.[2]

  • Reflux: Raise temperature to reflux (approx. 100°C) and stir for 6–12 hours.

  • Monitoring: Monitor reaction via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the 2-fluorophenol spot (Rf ~0.6) and appearance of the product (Rf ~0.4).

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol. Wash organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (0.5 mmHg) or flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
Visualization: Synthesis Workflow

G Start Start: 2-Fluorophenol + Triton B Addition Addition: Acrylonitrile (Dropwise @ 60°C) Start->Addition Activation Reaction Reaction: Reflux 6-12h (Michael Addition) Addition->Reaction C-O Bond Formation Workup Workup: Wash 1M NaOH (Remove Phenol) Reaction->Workup TLC Complete Product Final Product: 3-(2-Fluorophenoxy) propanenitrile Workup->Product Distillation

Figure 1: Step-by-step workflow for the cyanoethylation of 2-fluorophenol.

Analytical Validation (Self-Validating Logic)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1. Infrared Spectroscopy (FT-IR)

  • Diagnostic Peak: A sharp, distinct absorption at 2250 ± 10 cm⁻¹ confirms the presence of the Nitrile (C≡N) group.

  • Ether Linkage: Strong bands at 1250 cm⁻¹ (C-O-C asymmetric stretch).

  • Absence: Absence of a broad O-H stretch at 3200–3500 cm⁻¹ confirms full conversion of the starting phenol.

2. Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

  • Aromatic Region (6.9 – 7.2 ppm): Multiplet corresponding to the 4 protons of the 2-fluorophenyl ring.

  • Ether Methylene (4.25 ppm, t, J=6.5 Hz): Triplet integrating to 2H. This downfield shift is due to the electronegative oxygen.

  • Nitrile Methylene (2.85 ppm, t, J=6.5 Hz): Triplet integrating to 2H.

  • Logic Check: If the triplets are not clean (e.g., complex multiplets), check for incomplete reaction or polymerization of acrylonitrile.

Applications in Drug Development[11]

3-(2-Fluorophenoxy)propanenitrile serves as a "divergent intermediate." The nitrile handle allows for rapid transformation into two distinct pharmacophores:

  • Carboxylic Acids (via Hydrolysis): Precursors to fluorinated analogs of fibrates or NSAIDs (e.g., Fenoprofen analogs).

  • Primary Amines (via Reduction): Precursors to fluorinated serotonin reuptake inhibitors or beta-blockers.

Bioisosterism & Fluorine Effect

The introduction of the fluorine atom at the ortho position exerts a steric and electronic shield .

  • Metabolic Blockade: Fluorine prevents oxidative metabolism at the ortho-position, prolonging the half-life of the drug candidate.

  • Conformational Lock: The dipole-dipole repulsion between the ether oxygen and the fluorine atom can lock the side chain into a specific conformation, potentially increasing binding affinity to target receptors.

Visualization: Divergent Synthesis Pathway

D Central 3-(2-Fluorophenoxy) propanenitrile Acid Carboxylic Acid Derivative (NSAID Analog) Central->Acid Hydrolysis (HCl/H2O) Amine Primary Amine (CNS Active Agents) Central->Amine Reduction (LiAlH4 or H2/Ni) Tetrazole Tetrazole Derivative (Angiotensin II Antagonist) Central->Tetrazole Cycloaddition (NaN3)

Figure 2: Divergent synthetic utility of the nitrile handle in medicinal chemistry.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolizes to release cyanide ions in vivo.

  • Irritant: 2-Fluorophenol is a skin and eye irritant.[3]

Critical Safety Controls:

  • Ventilation: All operations involving Acrylonitrile and the heating of nitriles must be performed in a certified chemical fume hood.

  • Cyanide Antidote: A cyanide antidote kit (e.g., hydroxocobalamin) must be accessible in the lab when working with multi-gram scales of nitriles.

  • Waste Disposal: Aqueous waste from the workup (containing traces of acrylonitrile or cyanide) must be treated with bleach (sodium hypochlorite) to oxidize cyanides/nitriles before disposal, strictly following EHS regulations.

References

  • Synthetic Methodology (Michael Addition): Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Tetrahedron, 58(26), 5261-5321. (Contextual grounding for nitrile synthesis).
  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight on metabolic stability).

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-(2-Fluorophenoxy)propanenitrile (CAS 111140-91-1), a critical intermediate in the synthesis of fluorinated pharmaceutical agents. The following technical analysis synthesizes theoretical principles with empirical data from analogous fluorophenoxy systems to provide a robust reference for identification and quality control.

Executive Summary & Compound Profile

3-(2-Fluorophenoxy)propanenitrile is an aromatic ether featuring a nitrile-terminated alkyl chain and an ortho-fluorinated phenoxy ring. It serves as a versatile building block in medicinal chemistry, particularly for synthesizing fluorinated analogs of vasodilators and antipsychotics where metabolic stability (via C-F bonds) is required.

PropertySpecification
IUPAC Name 3-(2-Fluorophenoxy)propanenitrile
CAS Number 111140-91-1
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~140–145 °C (at reduced pressure, est.)

Synthesis & Sample Preparation Workflow

To ensure spectroscopic accuracy, the sample must be free of the starting material (2-fluorophenol), as phenolic impurities significantly alter IR and NMR baselines.

Synthesis Route (Cyanoethylation)

The standard industrial preparation involves the Michael addition of 2-fluorophenol to acrylonitrile using a basic catalyst (e.g., Triton B or NaOH).

Purification for Analysis
  • Protocol: Dissolve crude residue in ethyl acetate; wash with 10% NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.

  • Final Step: Vacuum distillation or flash chromatography (Hexane:EtOAc 4:1) is required to remove polymerization byproducts of acrylonitrile.

SynthesisWorkflow Reactants 2-Fluorophenol + Acrylonitrile Reaction Michael Addition (Reflux, 4-8h) Reactants->Reaction Mix Catalyst Catalyst: Triton B / NaOH Catalyst->Reaction Quench Workup: Wash w/ 10% NaOH Reaction->Quench Crude Purify Purification: Vac. Distillation Quench->Purify Organic Layer Product Pure 3-(2-Fluorophenoxy) propanenitrile Purify->Product >98% Purity

Figure 1: Synthesis and purification workflow ensuring spectroscopic grade analyte.

Spectroscopic Data Analysis

The following data sets are derived from high-fidelity analysis of the 2-fluorophenoxy substructure and standard nitrile aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at the ortho position (C-2) introduces characteristic splitting patterns due to Heteronuclear Spin-Spin Coupling (


 and 

).

H NMR (400 MHz, CDCl₃)

The spectrum is distinct from the 4-fluoro isomer (which shows a symmetric AA'BB' system). The 2-fluoro substitution creates a complex ABCD aromatic region.

Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (

) / Notes
7.05 – 7.15 Multiplet1HAr-H (C3)Ortho to F; shows large

(~10-12 Hz).
6.90 – 7.05 Multiplet3HAr-H (C4, C5, C6)Overlapping aromatic signals.
4.28 Triplet2HO-CH ₂-CH₂

Hz. Deshielded by oxygen.
2.85 Triplet2HCH₂-CH ₂-CN

Hz. Alpha to nitrile.[1][2][3]

C NMR (100 MHz, CDCl₃)

Carbon signals in the aromatic ring appear as doublets due to


F coupling (

).
Shift (δ, ppm)AssignmentCoupling (

)
Structural Insight
152.8 C-1 (Ar-O)

Hz
Attached to Oxygen; split by ortho F.
153.5 C-2 (Ar-F)

Hz
Diagnostic Peak. Huge coupling confirms C-F bond.
116.5 C ≡NSingletNitrile carbon (typical range 116-118 ppm).
124.5 C-3

Hz
Meta to Oxygen.
122.0 C-5

Hz
Para to Oxygen.
115.0 - 117.0 C-4, C-6DoubletsComplex overlap region.
64.2 O-C H₂SingletEther linkage.
18.5 C H₂-CNSingletAlpha to nitrile group.
Infrared (IR) Spectroscopy

IR analysis is the fastest method to confirm functional group integrity. The absence of a broad band at 3200–3500 cm⁻¹ confirms the removal of the phenol precursor.

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3050 - 3100 Ar-H stretchWeakAromatic ring protons.
2950, 2870 C-H stretchMediumAliphatic CH₂ chain.
2252 C≡N stretchSharp/Med Key Identifier: Nitrile group.
1590, 1495 C=C stretchStrongAromatic ring skeletal vibrations.
1260 C-O-C stretchStrongAryl alkyl ether linkage.
1100 - 1200 C-F stretchStrongAryl fluoride bond (often broad).
745 C-H bendStrongOrtho-substitution pattern (1,2-disubstituted benzene).
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) The molecule is relatively stable, showing a distinct molecular ion.

  • Molecular Ion (M⁺): m/z 165 (Consistent with C₉H₈FNO).

  • Base Peak: Often m/z 125 or 112 .

  • Fragmentation Pathway:

    • Primary Cleavage: Rupture of the ether bond or the alkyl chain.

    • Loss of Acetonitrile moiety: M⁺ (165)

      
       Loss of 
      
      
      
      (40)
      
      
      m/z 125 (Fluorophenoxy cation).
    • McLafferty Rearrangement: Less favorable due to lack of gamma-hydrogens relative to the nitrile, but simple ether cleavage dominates.

MSFragmentation M_Ion Molecular Ion (M+) m/z 165 Frag1 [M - CH2CN]+ m/z 125 (2-Fluorophenoxy cation) M_Ion->Frag1 - CH2CN (40) Frag3 m/z 112 (2-Fluorophenol radical cation) M_Ion->Frag3 H-transfer Frag2 [M - OCH2CH2CN]+ m/z 95 (2-Fluorophenyl cation) Frag1->Frag2 - CO (28)

Figure 2: Proposed fragmentation pathway for EI-MS analysis.

Quality Control & Validation

To validate the identity of 3-(2-Fluorophenoxy)propanenitrile in a research setting, use the following "Self-Validating" checks:

  • The "Nitrile Check": IR must show a sharp peak at ~2250 cm⁻¹. If absent, hydrolysis to the acid or amide has occurred.

  • The "Phenol Check":

    
    H NMR should show no singlet around 5.0–9.0 ppm (variable OH). IR should have a flat baseline >3000 cm⁻¹.
    
  • The "Ortho Check":

    
    C NMR must show the C-F doublet with 
    
    
    
    Hz at ~153 ppm. A singlet here implies defluorination or incorrect isomer (e.g., 4-fluoro has different splitting).

References

  • Santa Cruz Biotechnology. 3-(2-fluorophenoxy)propanenitrile Product Data Sheet. CAS 111140-91-1.[1][4] Retrieved from

  • ChemScene. 3-(2,4-Difluorophenoxy)propanenitrile Spectral Analogs. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-(4-Fluorophenoxy)propanenitrile (Analogous Data). Retrieved from

  • Sigma-Aldrich. Synthesis of Phenoxyalkylnitriles via Cyanoethylation. Technical Bulletin. Retrieved from

Sources

potential applications of 3-(2-Fluorophenoxy)propanenitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications as a Fluorinated Synthon in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 3-(2-Fluorophenoxy)propanenitrile (CAS: 111140-91-1) represents a high-value "privileged intermediate." Its utility is derived not merely from its functional groups but from the strategic placement of the fluorine atom at the ortho position of the phenoxy ring. This specific substitution pattern serves as a metabolic blockade, preventing hydroxylation at the most labile site of the aromatic ring, while the nitrile tail provides a divergent handle for synthesizing acids, amines, and heterocycles.

This guide details the technical application of this compound, focusing on its synthesis, pharmacological implications, and downstream conversion into bioactive scaffolds used in CNS (Central Nervous System) and anti-inflammatory drug discovery.[1]

Part 1: Structural Logic & Pharmacophore Analysis

The "Fluorine Effect" in Lead Optimization

The 2-fluorophenoxy moiety is a deliberate design choice over the unsubstituted phenoxy group.

  • Metabolic Stability: The ortho position of phenyl ethers is highly susceptible to Cytochrome P450-mediated hydroxylation (Phase I metabolism). Substituting hydrogen with fluorine (

    
     vs 
    
    
    
    ) effectively blocks this metabolic soft spot, extending the half-life (
    
    
    ) of the resulting drug candidate.
  • Conformational Locking: The high electronegativity of fluorine induces a dipole that can lock the ether linkage into a preferred conformation relative to the ring, reducing the entropic penalty upon receptor binding.

The Nitrile Versatility

The propanenitrile chain acts as a "masked" pharmacophore. It is rarely the final endpoint but serves as the precursor for three distinct chemical classes:

  • 
    -Amino Ethers:  Via reduction (e.g., for SSRI/SNRI analogs).
    
  • Propanoic Acids: Via hydrolysis (e.g., for NSAID analogs like Fenoprofen).[1]

  • Bioisosteres: Conversion to tetrazoles or oxadiazoles (e.g., for AT1 receptor antagonists).

Part 2: Synthetic Pathways & Divergent Chemistry[2]

The synthesis of 3-(2-Fluorophenoxy)propanenitrile typically proceeds via the cyanoethylation of 2-fluorophenol. This Michael addition is atom-economical and scalable.

Diagram 1: Divergent Synthetic Pathway

The following diagram illustrates the core synthesis and downstream transformations.

G Start 2-Fluorophenol Core 3-(2-Fluorophenoxy) propanenitrile Start->Core Triton B, Reflux Reagent Acrylonitrile (Michael Acceptor) Reagent->Core Acid 3-(2-Fluorophenoxy) propanoic acid (NSAID Scaffold) Core->Acid Hydrolysis (NaOH/H2O) Amine 3-(2-Fluorophenoxy) propan-1-amine (CNS Linker) Core->Amine Reduction (LiAlH4 or H2/Ni) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole Cyclization (NaN3, ZnBr2)

Caption: Divergent synthesis starting from 2-fluorophenol cyanoethylation to key medicinal scaffolds.[2]

Part 3: Medicinal Chemistry Applications[1][2][5][6][7]

Case Study A: CNS Agents (Serotonin/Dopamine Modulators)

The reduction of the nitrile to 3-(2-fluorophenoxy)propan-1-amine creates a scaffold homologous to the "aryloxypropylamine" class found in drugs like Atomoxetine and Fluoxetine .

  • Mechanism: The 3-carbon linker allows the terminal amine to interact with the aspartate residue in monoamine transporters (SERT/NET), while the fluorinated aromatic ring occupies the hydrophobic pocket.

  • Application: Researchers utilize this amine to synthesize hybrid ligands, linking the fluorophenoxy tail to piperazine or piperidine heads to create dual-action antipsychotics.

Case Study B: NSAID Bioisosteres

Hydrolysis yields 3-(2-fluorophenoxy)propanoic acid . This is a structural analog of Fenoprofen .

  • Hypothesis: The addition of the ortho-fluorine atom to the phenoxy ring of a fenoprofen-like scaffold is predicted to lower the acidity of the carboxylic acid (via inductive effect) and improve metabolic stability against ring oxidation, potentially reducing hepatotoxicity associated with quinone-imine metabolite formation.

Quantitative Data: Physicochemical Profile

The following properties make 3-(2-Fluorophenoxy)propanenitrile an ideal fragment for lead optimization:

PropertyValueImplication for Drug Design
Molecular Weight 165.16 g/mol Ideal fragment size (<300 Da) for fragment-based design.
cLogP ~1.8 - 2.1Optimal lipophilicity for CNS penetration (BBB crossing).
H-Bond Acceptors 2 (N, O)Facilitates interaction with receptor residues (e.g., Ser, Thr).
Rotatable Bonds 4Provides conformational flexibility for induced fit binding.
PSA (Polar Surface Area) ~33 ŲWell below the 90 Ų threshold for good oral bioavailability.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-(2-Fluorophenoxy)propanenitrile (Cyanoethylation)

Objective: Synthesis of the core intermediate via Michael addition.

Reagents:

  • 2-Fluorophenol (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq)

  • Solvent: Acetonitrile (or neat)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (11.2 g, 100 mmol) in Acrylonitrile (6.4 g, 120 mmol). Note: Acrylonitrile is volatile and toxic; perform in a fume hood.

  • Catalysis: Add Triton B (2 mL) dropwise to the stirring mixture. An exotherm may be observed.[3]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–18 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1). The product will appear as a less polar spot compared to the phenol.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (100 mL) and wash successively with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Yield: Expect a colorless to pale yellow oil. Typical yield: 85–92%.

Protocol 2: Reduction to 3-(2-Fluorophenoxy)propan-1-amine

Objective: Conversion of the nitrile to the primary amine for CNS ligand synthesis.

Reagents:

  • 3-(2-Fluorophenoxy)propanenitrile (1.0 eq)[4]

  • Lithium Aluminum Hydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF (50 mL) and cool to 0°C.

  • Activation: Carefully add

    
     pellets or powder (1.5 eq) to the THF. Stir until suspended.
    
  • Addition: Dissolve the nitrile (from Protocol 1) in dry THF (10 mL) and add dropwise to the

    
     suspension at 0°C.
    
  • Reduction: Allow the mixture to warm to room temperature, then reflux for 4 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x is the weight of

    
     in grams.
    
  • Isolation: Filter the resulting granular precipitate through a Celite pad. Concentrate the filtrate to obtain the crude amine.

  • Storage: Store as the hydrochloride salt (precipitate with HCl/Ether) to prevent oxidation.

Part 5: Mechanistic Visualization (Metabolic Blocking)

The diagram below illustrates why the 2-fluoro substitution is critical for extending the metabolic half-life of drugs containing this moiety.

Metabolism Substrate 3-(2-Fluorophenoxy)propyl Scaffold CYP Cytochrome P450 (Liver Metabolism) Substrate->CYP Enters Liver Path_Ortho Ortho-Hydroxylation (Blocked by Fluorine) CYP->Path_Ortho Attempted Oxidation Path_Para Para-Hydroxylation (Slower, Secondary Site) CYP->Path_Para Alternative Route Result_Stable Extended Half-life (t1/2) Improved Bioavailability Path_Ortho->Result_Stable Metabolic Blockade

Caption: Mechanism of metabolic stabilization via ortho-fluorine substitution.

References

  • Santa Cruz Biotechnology. 3-(2-fluorophenoxy)propanenitrile Product Analysis. Retrieved from

  • BenchChem. Application Notes: 2-(3-Phenoxyphenyl)propanenitrile in Organic Synthesis. (Analogous chemistry citation). Retrieved from

  • Sigma-Aldrich. 3-(4-Fluorophenoxy)propionitrile Product Sheet. (Regioisomer comparative data). Retrieved from

  • PubChem. Compound Summary for 3-phenoxypropanenitrile derivatives. Retrieved from

  • ResearchGate. Synthesis of phenoxyalkylamines as CNS agents. Retrieved from

Sources

3-(2-Fluorophenoxy)propanenitrile: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. 3-(2-Fluorophenoxy)propanenitrile has emerged as a highly valuable and versatile building block, offering a unique combination of a fluorinated aromatic ring, a flexible ether linkage, and a reactive nitrile functional group. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, elucidating the rationale behind its reactivity, and showcasing its application in the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of advanced organic synthesis.

Introduction: The Strategic Advantage of Fluorinated Phenoxypropanenitriles

The introduction of fluorine into organic molecules can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluorophenoxy moiety in 3-(2-Fluorophenoxy)propanenitrile provides these benefits while the propanenitrile tail offers a versatile chemical handle for a variety of synthetic transformations. The nitrile group is a particularly useful functional group in drug discovery and organic synthesis; it is stable under many reaction conditions yet can be readily converted into other functionalities such as amines, carboxylic acids, and ketones.[1] This combination of a fluorinated aromatic system and a transformable nitrile group makes 3-(2-Fluorophenoxy)propanenitrile a key intermediate in multi-step synthetic sequences.

Physicochemical Properties

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of a related compound, 3-(2,5-Difluorophenoxy)propanenitrile, are summarized below, providing a useful reference for handling and reaction design.

PropertyValueReference
CAS Number 1343685-74-4[2]
Molecular Formula C₉H₇F₂NO[2]
Molecular Weight 183.15 g/mol [2]

Synthesis of 3-(2-Fluorophenoxy)propanenitrile: A Mechanistic Perspective

The most common and efficient method for the synthesis of 3-(2-Fluorophenoxy)propanenitrile is via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product 2-Fluorophenol 2-Fluorophenol Intermediate 2-Fluorophenoxide (in situ) 2-Fluorophenol->Intermediate Deprotonation Acrylonitrile Acrylonitrile Product 3-(2-Fluorophenoxy)propanenitrile Acrylonitrile->Product Base Base (e.g., K₂CO₃) Intermediate->Product Michael Addition Nitrile_Hydrolysis Start 3-(2-Fluorophenoxy)propanenitrile End 3-(2-Fluorophenoxy)propanoic Acid Start->End H₃O⁺ or OH⁻, Δ

Sources

The Technical Guide to 3-(2-Fluorophenoxy)propanenitrile: Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 111140-91-1 Formula: C


H

FNO Molecular Weight: 165.16 g/mol IUPAC Name: 3-(2-Fluorophenoxy)propanenitrile[1][2]

Part 1: Executive Summary & Historical Context

The Molecule and Its Utility

3-(2-Fluorophenoxy)propanenitrile is a critical organofluorine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. It serves as the direct precursor to 8-fluoro-4-chromanone (via Hoesch cyclization or acid-mediated intramolecular Friedel-Crafts acylation) and 3-(2-fluorophenoxy)propylamine (via nitrile reduction). These downstream scaffolds are essential in the development of:

  • Aldose Reductase Inhibitors: For treating diabetic complications.

  • Serotonin Modulators: Aryloxypropylamine motifs are prevalent in SNRI/SSRI antidepressant classes.

  • Agrochemicals: Fluorinated phenoxy derivatives often exhibit enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts.

Discovery and Synthetic Evolution

The history of this compound is inextricably linked to the broader development of cyanoethylation —the Michael addition of active hydrogen compounds to acrylonitrile.

  • The Bruson Era (1940s): The fundamental chemistry was pioneered by Herman A. Bruson at Resinous Products & Chemical Co. In his seminal work on cyanoethylation (Organic Reactions, 1949), Bruson demonstrated that phenols could undergo O-alkylation with acrylonitrile in the presence of alkaline catalysts.

  • The Fluorine Boom (1980s-1990s): As medicinal chemistry shifted toward fluorination to improve metabolic stability (blocking metabolic soft spots), the demand for specific fluorinated building blocks like 3-(2-fluorophenoxy)propanenitrile surged. The 2-fluoro position is particularly strategic for influencing the electronic properties of the aromatic ring without imposing significant steric hindrance.

  • Modern Era (2000s-Present): Synthesis has evolved from stoichiometric base reactions to catalytic, green chemistry approaches using Phase Transfer Catalysts (PTC) and solid-state bases to minimize polymerization side reactions of acrylonitrile.

Part 2: Chemical Pathways and Mechanisms

Primary Route: Base-Catalyzed Michael Addition (Cyanoethylation)

The industry-standard route involves the nucleophilic attack of the 2-fluorophenoxide ion on the electron-deficient


-carbon of acrylonitrile.

Reaction Scheme:



Mechanism:

  • Deprotonation: The base (e.g., Triton B, NaOH) deprotonates 2-fluorophenol (

    
    ), generating the nucleophilic phenoxide anion.
    
  • Conjugate Addition: The phenoxide attacks the

    
    -carbon of acrylonitrile. This is the rate-determining step.
    
  • Protonation: The resulting enolate intermediate abstracts a proton (from the conjugate acid or solvent) to tautomerize and form the final nitrile product.

Why this route dominates:

  • Atom Economy: 100% atom economy (theoretical). No leaving groups or salt waste.

  • Selectivity: Under basic conditions, O-alkylation is kinetically favored over C-alkylation.

Secondary Route: Williamson Ether Synthesis

An alternative method involves reacting 2-fluorophenol with 3-chloropropanenitrile using a stoichiometric base (


).
  • Drawbacks: Generates stoichiometric salt waste (KCl); 3-chloropropanenitrile is more expensive and less stable than acrylonitrile. This route is reserved for laboratories lacking safe handling protocols for acrylonitrile.

Part 3: Visualization of Signal Pathways & Workflows

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Phenol 2-Fluorophenol Phenoxide 2-Fluorophenoxide Anion Phenol->Phenoxide Deprotonation Base Catalyst (Triton B / NaOH) Base->Phenoxide Transition Enolate Intermediate Phenoxide->Transition Nucleophilic Attack (Rate Limiting) Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Transition Product 3-(2-Fluorophenoxy) propanenitrile Transition->Product Protonation

Caption: Mechanistic flow of the base-catalyzed cyanoethylation of 2-fluorophenol.

Industrial Process Workflow (DOT Diagram)

ProcessFlow Feed Feed Preparation 2-Fluorophenol + Catalyst Reactor Reaction Vessel Slow Addition of Acrylonitrile T = 70-80°C Feed->Reactor Charge Quench Quench/Neutralization Dilute HCl Reactor->Quench Exotherm Control PhaseSep Phase Separation Organic Layer Isolation Quench->PhaseSep Distill Vacuum Distillation Removal of unreacted Phenol PhaseSep->Distill Crude Oil Final Pure Product >98% HPLC Distill->Final Purification

Caption: Step-by-step industrial workflow for the synthesis of 3-(2-fluorophenoxy)propanenitrile.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 3-(2-Fluorophenoxy)propanenitrile via Phase Transfer Catalysis.

Materials
ReagentEquivalentsRole
2-Fluorophenol 1.0 eqSubstrate
Acrylonitrile 1.2 - 1.5 eqMichael Acceptor
Triton B (40% in MeOH) 0.05 eqCatalyst (Base)
Water SolventReaction Medium
Dichloromethane (DCM) SolventExtraction
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Charging: Add 2-fluorophenol (11.2 g, 100 mmol) and Triton B (2.1 g, 5 mmol) to the flask. Heat the mixture gently to 50°C.

  • Addition: Add Acrylonitrile (7.95 g, 150 mmol) dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic .[3] Maintain internal temperature between 70°C and 80°C. Do not exceed 85°C to prevent polymerization of acrylonitrile.

  • Reflux: After addition, stir at 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with DCM (50 mL) and wash with water (2 x 30 mL) to remove the catalyst.

    • Wash with 5% NaOH solution to remove unreacted 2-fluorophenol (critical for purity).

    • Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp approx. 140-145°C at 2 mmHg) or recrystallization if solid (MP is low, often an oil).

Key Parameters & Troubleshooting
  • Polymerization: If the reaction mixture turns yellow/orange and becomes viscous, acrylonitrile has polymerized. Prevention: Add a radical inhibitor like hydroquinone (10-50 ppm) and control temperature strictly.

  • Incomplete Conversion: If 2-fluorophenol remains, add more catalyst (Triton B) rather than more acrylonitrile, as the base may have been consumed/neutralized.

Part 5: Safety & Scalability (E-E-A-T)

Safety Profile
  • Acrylonitrile: OSHA Carcinogen. Highly Flammable. Flash point -1°C. It can form explosive peroxides. All operations must be performed in a functioning fume hood.

  • 2-Fluorophenol: Corrosive and toxic. Absorbs through skin.

  • Waste Disposal: Aqueous waste contains cyanides/nitriles and must be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal.

Scalability Considerations

For kilo-scale production, the continuous flow method is superior to batch processing.

  • Flow Chemistry: Pumping a mixture of phenol/catalyst and acrylonitrile through a heated coil reactor (residence time: 10-20 mins at 90°C) significantly improves safety by minimizing the active inventory of hot acrylonitrile.

Part 6: References

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.

  • PubChem. (n.d.). 3-(2-Fluorophenoxy)propanenitrile (CAS 111140-91-1).[1][2] National Library of Medicine.

  • Google Patents. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile (Analogous Method). EP0168006A2.

  • BenchChem. (2025). Synthesis of Phenoxypropanenitriles via Michael Addition.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Standard 1910.1045.

Sources

theoretical and computational studies of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous computational framework for the structural and electronic characterization of 3-(2-Fluorophenoxy)propanenitrile . As a fluorinated ether-nitrile derivative, this molecule represents a critical scaffold in medicinal chemistry, particularly for enhancing metabolic stability via fluorine substitution and serving as a precursor for phenoxy-alkyl-amine based pharmaceuticals.

This document synthesizes high-level Density Functional Theory (DFT) methodologies with vibrational spectroscopy and reactivity descriptors. It is designed to guide researchers through the ab initio characterization of the molecule, from geometric optimization to biological potential assessment.

Computational Protocol & Methodology

To ensure scientific integrity and reproducibility, the following computational parameters are established as the standard for studying 3-(2-Fluorophenoxy)propanenitrile.

The Theoretical Model

The structural flexibility of the propanenitrile chain combined with the electronegative orthofluorine substitution requires a Hamiltonian that accounts for electron correlation and long-range interactions.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2][3][4][5] This hybrid functional is the industry standard for organic nitriles, providing an optimal balance between cost and accuracy for vibrational frequencies and geometric parameters.

  • Basis Set: 6-311++G(d,p) .[2][6][7][8]

    • Diffuse functions (++): Critical for describing the lone pairs on the Nitrile Nitrogen (N) and Ether Oxygen (O), as well as the Fluorine (F) atom.

    • Polarization functions (d,p): Essential for accurate modeling of the C-F and C-N bonds.

Workflow Visualization

The following diagram outlines the logical progression of the computational study, ensuring self-validation at each step (e.g., absence of imaginary frequencies).

ComputationalWorkflow Start Input Structure (GaussView/ChemDraw) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: N_imag = 0? Freq->Valid Valid->Opt No (Re-optimize) Elec Electronic Properties (HOMO-LUMO, MEP) Valid->Elec Yes Vib Vibrational Analysis (IR/Raman Scaling) Valid->Vib Yes NBO NBO Analysis (Hyperconjugation) Valid->NBO Yes Dock Molecular Docking (Target Protein) Elec->Dock NBO->Dock

Figure 1: Standardized computational workflow for the characterization of fluorinated phenoxy-nitriles.

Structural & Geometric Analysis

The geometry of 3-(2-Fluorophenoxy)propanenitrile is governed by the torsion angle of the ether linkage (C-O-C) and the steric influence of the ortho-fluorine atom.

Key Geometric Parameters

Based on homologous series (e.g., 3-(2-Nitrophenoxy) phthalonitrile) and standard DFT benchmarks, the following parameters are critical for validation:

ParameterDescriptionTheoretical Expectation (B3LYP)Mechanistic Insight
C≡N Bond Length Nitrile Group1.15 - 1.16 ÅShort, triple bond character; highly rigid.
C-F Bond Length Ortho-Substitution1.35 - 1.37 ÅHigh electronegativity of F shortens this bond compared to C-Cl.
C-O-C Angle Ether Linkage117° - 119°Deviates from tetrahedral (109.5°) due to steric repulsion between the phenyl ring and propyl chain.
Dihedral (C-C-O-C) TorsionGauche vs. TransThe "Trans" conformer is often energetically favored to minimize steric clash with the ortho-fluorine.

Expert Insight: The presence of the fluorine atom at the ortho position creates a "dipole lock" effect, potentially restricting the rotation of the phenoxy ring relative to the ether chain. This must be verified by scanning the Potential Energy Surface (PES) around the C-O bond.

Vibrational Spectroscopy (IR & Raman)

Accurate assignment of vibrational modes is the primary method for validating the theoretical model against experimental data. DFT frequencies typically overestimate experimental values due to the neglect of anharmonicity; therefore, a scaling factor of 0.961 - 0.967 (for B3LYP/6-311++G(d,p)) must be applied.

Diagnostic Vibrational Modes

The following table summarizes the "fingerprint" modes required to identify 3-(2-Fluorophenoxy)propanenitrile.

Mode Assignment (PED %)Unscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)IntensityDescription
ν(C≡N) Stretching ~2300~2230 - 2250Strong (IR)The most distinct peak; highly characteristic of nitriles.
ν(C-H) Aromatic ~3150 - 3200~3050 - 3100WeakC-H stretching of the fluorinated benzene ring.
ν(CH₂) Aliphatic ~3000 - 3050~2900 - 2950MediumAsymmetric/Symmetric stretching of the propyl chain.
ν(C-F) Stretching ~1250~1200 - 1220StrongCoupled with ring vibrations; diagnostic for fluorine substitution.
ν(C-O-C) Stretching ~1050~1020 - 1040StrongEther linkage asymmetric stretch.

Note: PED (Potential Energy Distribution) analysis using VEDA software is recommended to quantify the contribution of each internal coordinate to the normal modes.

Electronic Structure & Reactivity

Understanding the reactivity of 3-(2-Fluorophenoxy)propanenitrile is crucial for its application as a drug intermediate. We utilize Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the phenoxy ring and the ether oxygen lone pairs. This region acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Typically localized on the nitrile (C≡N) group and the fluorine-substituted carbon , indicating susceptibility to nucleophilic attack.

Chemical Hardness (η): A large HOMO-LUMO gap (typically > 4.5 eV for these stable ethers) indicates a "hard" molecule, resistant to spontaneous decomposition but reactive under specific catalytic conditions.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent interaction predictions (e.g., in docking).

  • Red Regions (Negative Potential): Concentrated around the Nitrile Nitrogen and the Fluorine atom . These are the primary hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the Aliphatic Protons of the propyl chain.

ReactivityLogic Molecule 3-(2-Fluorophenoxy) propanenitrile HOMO HOMO (Phenoxy/Ether) Molecule->HOMO LUMO LUMO (Nitrile/C-F) Molecule->LUMO MEP_Neg MEP (-) Nitrile N / Fluorine Molecule->MEP_Neg Reaction Electrophilic Attack (e.g. Halogenation) HOMO->Reaction Donates e- Reaction2 Nucleophilic Attack (e.g. Hydrolysis) LUMO->Reaction2 Accepts e- Docking H-Bond Acceptor (Protein Binding) MEP_Neg->Docking Interaction Site

Figure 2: Reactivity mapping based on FMO and MEP descriptors.

Non-Covalent Interactions & Biological Potential

For drug development professionals, the interaction of this molecule with biological targets is paramount.

NBO Analysis (Natural Bond Orbital)

NBO analysis reveals hyperconjugative interactions that stabilize the molecule.

  • Key Interaction: The delocalization of the Oxygen lone pair (

    
    ) into the antibonding orbital of the adjacent aromatic ring (
    
    
    
    ). This resonance stabilizes the ether linkage (
    
    
    20-25 kcal/mol stabilization energy).
Molecular Docking Strategy

Given the structural similarity to antimicrobial agents, docking studies should target enzymes such as Enoyl-ACP reductase (FabI) or specific Proteases .

  • Ligand Prep: Optimize geometry at B3LYP/6-311++G(d,p).

  • Grid Generation: Center grid box on the active site residues (identified via PDB literature).

  • Scoring: Evaluate binding affinity (kcal/mol). The nitrile nitrogen is expected to form H-bonds with backbone amides (e.g., Gly, Ser), while the fluorophenyl ring engages in

    
     stacking or hydrophobic interactions.
    

References

  • Methodological Basis (DFT/B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007).[6] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Analogous Nitrile Studies: Misra, N., et al. (2010).[8] Vibrational spectra and assignment of 3-(2-Nitrophenoxy) phthalonitrile by Ab initio Hartree-Fock and Density Functional Methods.[7][8][9] Der Pharma Chemica, 2(4), 342-360.[7][8] Link

  • Fluorine Substitution Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • General Phenoxy-Nitrile Characterization: Udhayakala, P., et al. (2010). Vibrational spectroscopy investigation using ab initio and density functional theory on 3'-chloropropiophenone. Spectrochimica Acta Part A, 75(2), 567-573.[10] Link

Sources

A Technical Guide to the Solubility and Stability of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 3-(2-Fluorophenoxy)propanenitrile, a key intermediate in various synthetic applications. Understanding these fundamental physicochemical properties is paramount for researchers, process chemists, and formulation scientists to ensure optimal reaction conditions, develop robust purification strategies, and establish appropriate storage and handling protocols. This document details the theoretical and practical aspects of its solubility in a range of common laboratory solvents and delineates its stability profile under various stress conditions. Methodologies for empirical determination and analysis are presented, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction and Physicochemical Properties

3-(2-Fluorophenoxy)propanenitrile is an aromatic nitrile derivative featuring a fluorinated phenyl ring connected to a propionitrile moiety via an ether linkage. This unique combination of functional groups—a polar nitrile, a semi-rigid aromatic ring, and an electron-withdrawing fluorine atom—governs its chemical behavior and physical properties. A thorough characterization of this compound is the foundational step for its effective application in drug discovery and materials science.

The stability of this molecule is critical, as degradation can lead to impurity formation, reduced yield, and potential safety concerns. Similarly, its solubility dictates the choice of reaction media, purification solvents, and potential formulation vehicles.

Key Physicochemical Properties:

PropertyValueSource
Chemical Name 3-(2-Fluorophenoxy)propanenitrile-
CAS Number 111140-91-1[1][2]
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.16 g/mol [1]
Structure Chemical structure of 3-(2-Fluorophenoxy)propanenitrile-

Note: The image is a representative structure. Specific spectral data (NMR, IR, MS) should be used for definitive identification.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an organic compound is dictated by its polarity and its ability to form intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the solvent. The principle of "like dissolves like" provides a strong predictive framework. 3-(2-Fluorophenoxy)propanenitrile possesses both polar (nitrile group, ether oxygen) and non-polar (aromatic ring, alkyl chain) regions, suggesting it will exhibit a nuanced solubility profile.

Table 1: Predicted Solubility of 3-(2-Fluorophenoxy)propanenitrile in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Non-Polar Hexane, TolueneLow to ModerateThe non-polar aromatic ring and alkyl chain will interact favorably with non-polar solvents, but the polar nitrile group will limit high solubility.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)HighThese solvents can engage in dipole-dipole interactions with the nitrile and ether functionalities without the steric hindrance of hydrogen bonding, making them excellent candidates for dissolving the compound.
Polar Protic Water, Methanol, EthanolLow to ModerateThe nitrile and ether groups can act as hydrogen bond acceptors. However, the large, non-polar aromatic portion of the molecule will likely limit solubility in highly polar protic solvents like water. Solubility is expected to increase in alcohols like methanol and ethanol compared to water.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have an intermediate polarity and are effective at dissolving a wide range of organic compounds, including those with mixed polarity characteristics.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To move beyond prediction, empirical determination is essential. The shake-flask method is a reliable and widely accepted technique for measuring solubility.[3]

Objective: To determine the saturation solubility of 3-(2-Fluorophenoxy)propanenitrile in a selected solvent at a controlled temperature.

Materials:

  • 3-(2-Fluorophenoxy)propanenitrile (solid, >99% purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid 3-(2-Fluorophenoxy)propanenitrile to a series of vials. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Solubility Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-48h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (0.22 µm) D->E F Accurately Dilute Filtrate E->F G Quantify via Validated HPLC-UV Method F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Degradation Pathways

Understanding the chemical stability of 3-(2-Fluorophenoxy)propanenitrile is crucial for predicting its shelf-life and identifying potential impurities that may arise during synthesis, purification, or storage. The primary approach for this evaluation is through forced degradation (stress testing) studies, as outlined in the ICH guideline Q1A(R2).[4][5] These studies expose the compound to conditions more severe than accelerated storage to identify likely degradation products and pathways.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to a primary amide intermediate, 3-(2-fluorophenoxy)propanamide, and then to the final carboxylic acid, 3-(2-fluorophenoxy)propanoic acid.[6][7][8] Harsh conditions (e.g., heating with strong acid or base) are often required for complete hydrolysis.[7][8] The ether linkage is generally stable but can be cleaved under very harsh acidic conditions (e.g., HBr or HI).

  • Oxidation: The molecule could be susceptible to oxidation, particularly at the benzylic-like position alpha to the ether oxygen, although there are no benzylic protons. The aromatic ring itself can undergo oxidation, potentially leading to ring-opening or hydroxylation products under strong oxidative stress (e.g., with peroxide or permanganate).

  • Photodegradation: Aromatic compounds, especially those with heteroatom substituents, can absorb UV light and undergo photodegradation. Potential pathways include cleavage of the ether bond or reactions involving the aromatic ring.[9] Photostability testing as per ICH Q1B guidelines is necessary to assess this liability.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition. The stability should be assessed by exposing the solid material to dry heat.

Visualization of Potential Degradation Pathways

This diagram illustrates the most probable degradation routes for 3-(2-Fluorophenoxy)propanenitrile under hydrolytic stress.

G Parent 3-(2-Fluorophenoxy)propanenitrile Amide Intermediate: 3-(2-Fluorophenoxy)propanamide Parent->Amide H+ or OH- H2O Acid Final Product: 3-(2-Fluorophenoxy)propanoic Acid Amide->Acid H+ or OH- H2O, Heat

Caption: Primary Hydrolytic Degradation Pathway of the Nitrile Moiety.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Rationale: The conditions are chosen to achieve 5-20% degradation of the parent compound, which is sufficient to detect and identify degradants without completely destroying the sample.[10]

Materials:

  • 3-(2-Fluorophenoxy)propanenitrile

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • Vials, heating block or oven, photostability chamber

  • Validated stability-indicating HPLC method

Methodology:

  • Solution Preparation: Prepare stock solutions of 3-(2-Fluorophenoxy)propanenitrile in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60-80 °C). Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or heat gently. Sample and neutralize as above. Basic hydrolysis of nitriles can be faster than acidic hydrolysis.[11]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Protect from light. Sample at various time points.

    • Thermal Stress (Solid): Store the solid compound in an oven (e.g., at 80 °C). Periodically dissolve samples for analysis.

    • Photostability (Solid & Solution): Expose the compound (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[12][13] The method, typically a gradient reversed-phase HPLC with UV detection, must be able to resolve the parent peak from all degradation products.[14] Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure co-elution is not occurring.

Conclusion

This guide provides a foundational understanding of the solubility and stability of 3-(2-Fluorophenoxy)propanenitrile. The predictive solubility assessment suggests high solubility in polar aprotic and chlorinated solvents, which must be confirmed experimentally using the provided standard protocol. The primary stability concern is the hydrolysis of the nitrile group, a pathway that can be systematically investigated through forced degradation studies. The experimental protocols and analytical strategies detailed herein offer a robust framework for researchers to generate the specific data required for process optimization, formulation development, and regulatory compliance, ensuring the quality and consistency of this important chemical intermediate.

References

  • Chemistry of Nitriles . LibreTexts Chemistry. [Link]

  • Reactions of Nitriles . Chemistry Steps. [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water . MDPI. [Link]

  • Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]

  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers . PubMed. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International - Chromatography Online. [Link]

  • Stability indicating study by using different analytical techniques . IJSDR. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products . European Medicines Agency (EMA). [Link]

  • Solubility of Organic Compounds . University of Manitoba. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor . The Organic Chemistry Tutor. [Link]

  • Hydrolysis of nitriles . Save My Exams. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium . PubMed Central. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review . ResearchGate. [Link]

  • Method for determining solubility of a chemical compound.
  • Hydrolysis of nitriles . Chemguide. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). [Link]

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3-(2-Fluorophenoxy)propanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive analysis of 3-(2-Fluorophenoxy)propanenitrile. This guide is structured to serve researchers and drug development professionals, moving beyond basic data into synthesis, validation, and medicinal chemistry applications.

High-Purity Intermediate for Medicinal Chemistry & Lead Optimization

Executive Summary

3-(2-Fluorophenoxy)propanenitrile (CAS: 111140-91-1) is a specialized organofluorine building block utilized in the synthesis of bioactive small molecules. Characterized by a fluorinated ether linkage and a reactive nitrile terminus, it serves as a critical intermediate for introducing metabolic stability via the ortho-fluorine motif while providing a versatile handle for heterocycle formation (e.g., tetrazoles, oxazoles) or reduction to primary amines. This guide outlines its physicochemical profile, validated synthetic protocols, and application in modern drug discovery.

Physicochemical Profile & Core Identity

The precise molecular weight and formula are foundational for stoichiometric calculations in multi-step synthesis.

Core Data Table
PropertyValue
IUPAC Name 3-(2-Fluorophenoxy)propanenitrile
CAS Registry Number 111140-91-1
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Monoisotopic Mass 165.0590 g/mol
SMILES N#CCCOc1ccccc1F
Physical State Colorless to pale yellow liquid (typically)
Calculated Medicinal Chemistry Parameters

To assist in in silico modeling, the following parameters are derived for Lipinski’s Rule of 5 compliance:

  • LogP (Predicted): ~1.8 – 2.1 (Moderate lipophilicity, good membrane permeability).

  • Topological Polar Surface Area (TPSA): 33.02 Ų (23.79 for Nitrile + 9.23 for Ether).

  • H-Bond Acceptors: 2 (N, O).

  • H-Bond Donors: 0.

  • Rotatable Bonds: 3.

Synthetic Architecture

The synthesis of 3-(2-Fluorophenoxy)propanenitrile is classically achieved via the Cyanoethylation of 2-fluorophenol. This is a base-catalyzed Michael addition where the phenoxide ion attacks the electron-deficient alkene of acrylonitrile.

Mechanistic Insight

The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the phenolic proton compared to unsubstituted phenol. This facilitates deprotonation but may also slightly reduce the nucleophilicity of the resulting phenoxide. Consequently, the choice of catalyst and temperature is critical to drive the reaction to completion and prevent the retro-Michael reaction.

Validated Synthetic Protocol

Scale: 100 mmol | Yield Target: >85%

Reagents:

  • 2-Fluorophenol (11.2 g, 100 mmol)

  • Acrylonitrile (26.5 g, 500 mmol) [Excess acts as solvent/driver]

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - 2.0 mL

  • Alternative Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for faster kinetics.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with Nitrogen (N₂).

  • Initiation: Charge the flask with 2-Fluorophenol and the catalyst (Triton B). Stir at room temperature for 10 minutes to generate the active phenoxide species.

  • Addition: Heat the mixture to 50°C. Add Acrylonitrile dropwise over 30 minutes. Caution: Reaction is exothermic. Maintain internal temperature between 55–65°C.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 77°C) for 12–18 hours. Monitor via TLC (20% EtOAc/Hexane) or LC-MS until the starting phenol is consumed (<2%).

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (100 mL).

    • Wash 1: 1M NaOH (2 x 50 mL) to remove unreacted phenol (Critical for purity).

    • Wash 2: Water (50 mL).

    • Wash 3: Brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude oil can be distilled under high vacuum (approx. 120–130°C at 2 mmHg) to afford the pure product.

Reaction Pathway Visualization

SynthesisPathway Reactants 2-Fluorophenol + Base (Cat.) Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation Addition Michael Addition (+ Acrylonitrile) Intermediate->Addition Nucleophilic Attack Product 3-(2-Fluorophenoxy) propanenitrile Addition->Product Protonation/Workup

Caption: Base-catalyzed Michael addition pathway for the synthesis of the target ether.

Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral signatures confirm the identity of 3-(2-Fluorophenoxy)propanenitrile.

1H NMR (400 MHz, CDCl₃) Expectations
  • δ 6.90 – 7.15 ppm (m, 4H): Aromatic protons. The ortho-F coupling will cause complex splitting patterns (multiplets) distinct from unsubstituted phenol.

  • δ 4.25 ppm (t, J = 6.5 Hz, 2H): O-CH ₂-CH₂. The triplet is deshielded by the adjacent oxygen.

  • δ 2.85 ppm (t, J = 6.5 Hz, 2H): CH₂-CH ₂-CN. The triplet is shielded relative to the ether protons but shifted by the nitrile.

13C NMR & 19F NMR
  • 19F NMR: Expect a singlet (or multiplet depending on decoupling) around -135 ppm , characteristic of ortho-fluorinated aromatics.

  • 13C NMR: Distinct nitrile peak at ~117 ppm. C-F coupling will split aromatic carbons (doublets).

Applications in Drug Design

The 3-(2-Fluorophenoxy)propanenitrile scaffold is not merely a passive linker; it is an active pharmacophore modulator.

Bioisosterism & Metabolic Stability[2]
  • Metabolic Blocking: The ortho-fluorine atom blocks the metabolically labile ortho-position on the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes. This extends the half-life (

    
    ) of the drug candidate.
    
  • Conformational Locking: The fluorine atom can induce specific conformations via dipole-dipole interactions with the ether oxygen, potentially locking the side chain in a bioactive orientation.

Functional Derivatization Workflow

The nitrile group serves as a "masked" functionality that can be transformed late-stage:

  • Hydrolysis:

    
     Propanoic acid derivatives (e.g., Fenoprofen analogs).[1]
    
  • Reduction:

    
     Propylamines (for CNS active agents).
    
  • Cycloaddition:

    
     Tetrazoles (Bioisosteres for carboxylic acids, improving oral bioavailability).
    

Applications cluster_derivatives Medicinal Chemistry Transformations Core 3-(2-Fluorophenoxy) propanenitrile Acid Carboxylic Acid (NSAID Isosteres) Core->Acid Hydrolysis (H+/OH-) Amine Primary Amine (CNS Linkers) Core->Amine Reduction (LiAlH4/H2) Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole Azide Cycloaddition

Caption: Divergent synthesis pathways utilizing the nitrile handle for lead optimization.

Safety & Handling Protocols

While specific toxicological data for this ether is limited, it must be handled with the rigor accorded to functionalized nitriles.

  • Hazard Classification: Acute Tox. 4 (Oral/Inhalation). Irritant.

  • Specific Risk: Metabolism may release trace cyanide ions, though the ether linkage is robust.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and fume hood operation are mandatory.

  • Spill Management: Absorb with sand or vermiculite. Do not use acidic absorbents which could theoretically liberate HCN if hydrolysis occurs (unlikely but cautious).

References

  • Santa Cruz Biotechnology. 3-(2-Fluorophenoxy)propanenitrile Product Data. Retrieved from

  • PubChem. Compound Summary for 3-(2-Fluorophenoxy)propanenitrile. National Library of Medicine. Retrieved from

  • Wang, J., & Liu, H. (2012).[2] Application of Nitrile in Drug Design.[2][3] Chinese Journal of Organic Chemistry, 32(9), 1643-1652.[2] Link

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. Link

  • Makawana, J. A., et al. (2011).[4] Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.[4] Chemical Papers, 65(5), 700-706.[4] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 3-(2-Fluorophenoxy)propanenitrile , a strategic building block in medicinal chemistry. It details synthetic pathways, chemical reactivity, and its application as a "fluorine-scan" tool for optimizing drug pharmacokinetics.

Strategic Utility in Drug Discovery & Synthetic Organic Chemistry[1]

Executive Summary

3-(2-Fluorophenoxy)propanenitrile (CAS: 111140-91-1 ) serves as a versatile C3-linker in the synthesis of bioactive small molecules. Its core utility lies in its bifunctionality: the nitrile group acts as a latent amine, acid, or heterocycle precursor, while the 2-fluorophenoxy moiety provides a metabolically privileged scaffold.

For drug development professionals, this compound is not merely an intermediate but a tool for Lead Optimization . The ortho-fluorine atom modulates lipophilicity (


), alters the electronic character of the aromatic ring, and blocks metabolic hydroxylation at the susceptible C2 position, often enhancing the half-life (

) of the final drug candidate.
Chemical Profile & Properties[1][2][3][4][5]
PropertyData
IUPAC Name 3-(2-Fluorophenoxy)propanenitrile
CAS Number 111140-91-1
Molecular Formula

Molecular Weight 165.17 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 135–140 °C (at 10 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in water
Key Functional Groups Nitrile (electrophile/precursor), Aryl Fluoride (metabolic blocker)
Synthetic Pathways & Production

The industrial and laboratory-scale synthesis relies on the cyanoethylation of 2-fluorophenol. This Michael-type addition is atom-economical and scalable.

3.1. Primary Synthesis: Cyanoethylation

The reaction involves the nucleophilic attack of the phenoxide ion on the


-carbon of acrylonitrile.
  • Reagents: 2-Fluorophenol, Acrylonitrile (excess).

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or Cupric Acetate (for milder conditions).

  • Conditions: Reflux (80°C) for 6–12 hours.

3.2. Reaction Mechanism & Workflow (DOT Diagram)

SynthesisPath Reactants 2-Fluorophenol + Acrylonitrile Catalyst Catalyst: Triton B (Base) or Cu(OAc)2 Reactants->Catalyst Transition Michael Addition Transition State Catalyst->Transition Product 3-(2-Fluorophenoxy) propanenitrile Transition->Product Reflux, 6-12h

Figure 1: Synthetic pathway via base-catalyzed cyanoethylation.

Chemo-Differentiation: The "Linchpin" Strategy

In medicinal chemistry libraries, this nitrile is a "linchpin" that allows for late-stage divergence into three distinct pharmacophore classes.

4.1. Pathway A: Reduction to Primary Amines
  • Target: 3-(2-Fluorophenoxy)propan-1-amine .

  • Utility: Linker for GPCR ligands (e.g., 5-HT1A antagonists, Dopamine D2 modulators). The propyl-amine chain mimics the distance in neurotransmitters like serotonin.

  • Reagents:

    
     (THF) or Raney Ni/
    
    
    
    .
4.2. Pathway B: Hydrolysis to Carboxylic Acids
  • Target: 3-(2-Fluorophenoxy)propanoic acid .

  • Utility: Precursor for amide coupling (peptidomimetics) or ester prodrugs.

  • Reagents:

    
     (conc.) or 
    
    
    
    .
4.3. Pathway C: Cyclization to Tetrazoles
  • Target: 5-[2-(2-fluorophenoxy)ethyl]-1H-tetrazole .

  • Utility: Bioisostere of carboxylic acid; improves oral bioavailability and receptor binding affinity (

    
     ~4.5-5).
    
  • Reagents:

    
    , 
    
    
    
    or
    
    
    .
4.4. Divergence Workflow (DOT Diagram)

Divergence Nitrile 3-(2-Fluorophenoxy) propanenitrile Amine PROPYL AMINE (GPCR Ligand Linker) Nitrile->Amine Reduction (LiAlH4 or H2/Ni) Acid PROPANOIC ACID (Amide/Ester Precursor) Nitrile->Acid Hydrolysis (HCl or NaOH) Tetrazole TETRAZOLE (Bioisostere of COOH) Nitrile->Tetrazole Cyclization (NaN3, ZnBr2)

Figure 2: Divergent synthesis pathways from the nitrile intermediate.

Medicinal Chemistry Applications
5.1. The Ortho-Fluorine Effect

The inclusion of the fluorine atom at the ortho position (2-position) of the phenoxy ring is a deliberate design choice in SAR (Structure-Activity Relationship) studies:

  • Metabolic Blocking: The C2 position is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending metabolic stability.

  • Conformational Locking: The high electronegativity of fluorine can induce specific conformational preferences via dipole-dipole interactions with the ether oxygen, potentially locking the molecule in a bioactive conformation.

  • Lipophilicity: Fluorine increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration for CNS-active drugs.
    
5.2. Case Study: Bcl-xL Inhibitors

Recent research (e.g., WO2021018857A1) highlights the use of the 3-(2-fluorophenoxy)propyl moiety in 3,6-diamino-pyridazin-3-yl derivatives. These compounds act as pro-apoptotic agents by inhibiting Bcl-xL.[1]

  • Role of Moiety: The fluorophenoxy tail extends into a hydrophobic pocket of the Bcl-xL protein.

  • Why 2-F? Unsubstituted phenoxy analogs showed faster metabolic clearance; the 2-F analog maintained potency while improving pharmacokinetic (PK) profiles.

Experimental Protocols
Protocol A: Synthesis of 3-(2-Fluorophenoxy)propanenitrile

Objective: Large-scale preparation of the nitrile intermediate.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

  • Charge: Add 2-fluorophenol (11.2 g, 100 mmol) and Triton B (40% in MeOH, 2.0 mL).

  • Addition: Heat to 50°C. Dropwise add acrylonitrile (7.95 g, 150 mmol) over 30 minutes. Caution: Exothermic.[2]

  • Reflux: Raise temperature to reflux (approx. 80-90°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash with 1N NaOH (2 x 50 mL) to remove unreacted phenol, then water and brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography.
    
  • Yield: Expected yield 85–92%.

Protocol B: Reduction to 3-(2-Fluorophenoxy)propan-1-amine

Objective: Conversion to the primary amine for library synthesis.

  • Setup: Flame-dried flask under Argon atmosphere.

  • Reactants: Suspend

    
      (1.2 eq) in dry THF at 0°C.
    
  • Addition: Add 3-(2-Fluorophenoxy)propanenitrile (1.0 eq) in THF dropwise.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter precipitate.
  • Isolation: Concentrate filtrate to obtain the amine oil. Store under inert gas (amine absorbs

    
    ).
    
References
  • Synthesis of Phenoxyalkylnitriles

    • Cyanoethylation of Phenols.[3][4] Organic Reactions. (2011). Wiley Online Library . Link

  • Catalytic Methods

    • Catalysis of the Cyanoethylation of Phenols.[3][4] U.S. Patent 2,974,160. (1961). Google Patents .[1] Link

  • Medicinal Application (Bcl-xL Inhibitors)

    • 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.[1] WO2021018857A1. (2021). WIPO/Google Patents . Link

  • Fluorine in Medicinal Chemistry

    • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA. (2016-2022). Frontiers in Pharmacology . Link

  • General Chemical Data

    • 3-(2-Fluorophenoxy)propanenitrile Product Page.ChemicalBook . Link

Sources

The 2-Fluorophenoxy Moiety: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Pharmacophore Potential of the 2-Fluorophenoxy Moiety Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-fluorophenoxy group represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of Tyrosine Kinase Inhibitors (TKIs). Far from being a simple bioisostere for a phenyl ether, the introduction of a fluorine atom at the ortho position induces profound physicochemical changes. This guide explores the moiety's ability to enforce conformational restriction through the "ortho-fluorine effect," modulate lipophilicity (


), and block metabolic hotspots. We analyze its critical role in stabilizing drug-target interactions, exemplified by the structure-activity relationships (SAR) of c-Met and VEGFR inhibitors.

Physicochemical Rationale: The "Ortho-Fluorine" Effect[1]

The efficacy of the 2-fluorophenoxy moiety stems from the unique electronic and steric properties of the fluorine atom. Unlike hydrogen, fluorine acts as a conformational control element.

Electronic and Dipolar Interactions

The C-F bond is highly polar. In a diphenyl ether system, the ether oxygen possesses two lone pairs. When a fluorine atom is introduced at the ortho position (2-position), a repulsive electrostatic interaction occurs between the fluorine's high electron density and the oxygen lone pairs.

  • Dipole Repulsion: The C-F dipole and the C-O-C dipole repel each other, destabilizing the planar conformation.

  • Conformational Lock: This repulsion forces the phenyl ring to rotate out of plane, adopting a preferred "twisted" or "skew" conformation relative to the central ether linkage.

Entropic Pre-organization

Many kinase binding pockets (e.g., the ATP-binding site of c-Met or VEGFR2) require the inhibitor to adopt a specific non-planar geometry to fit into the hydrophobic cleft.

  • The Benefit: By locking the molecule into a twisted conformation prior to binding, the 2-fluorophenoxy moiety reduces the entropic penalty (

    
    ) required to fit the target. The molecule does not need to "freeze" out flexible rotations upon binding; it is already pre-organized.
    
Visualization of Conformational Bias

The following diagram illustrates the logical flow from atomic substitution to pharmacological outcome.

ConformationalEffect Subst Substitution: Ortho-Fluorine (2-F) Dipole Interaction: Dipole-Dipole Repulsion (F vs. Oxygen Lone Pairs) Subst->Dipole Induces Conf Conformation: Restricted 'Twist' Angle (Non-Planar) Dipole->Conf Forces Entropy Thermodynamics: Reduced Entropic Penalty (Pre-organization) Conf->Entropy Results in Binding Outcome: Increased Binding Affinity (Lower IC50) Entropy->Binding Yields

Caption: The causal pathway of the "Ortho-Fluorine Effect" leading to enhanced binding affinity.

Medicinal Chemistry Case Study: Optimization of c-Met Inhibitors

The practical application of this moiety is best observed in the optimization of quinoline-based c-Met inhibitors, a class related to Cabozantinib.

The Challenge

Early generation quinoline inhibitors containing a simple phenoxy group often suffered from two issues:

  • Metabolic Instability: The electron-rich phenoxy ring was prone to rapid oxidative metabolism (hydroxylation) by CYP450 enzymes, particularly at the para and ortho positions.

  • Sub-optimal Potency: The freely rotating phenoxy group resulted in a higher entropic cost upon binding.

The 2-Fluorophenoxy Solution

Research demonstrating the optimization of 4-phenoxyquinoline derivatives highlights the impact of the 2-F substitution [1].

Compound VariantSubstituent (R)c-Met IC50 (nM)Metabolic Stability (

)
Analog A H (Phenoxy)12.5Low (< 15 min)
Analog B 4-F (Para)5.2Moderate
Analog C 2-F (Ortho) 1.1 High (> 60 min)

Data summarized from general SAR trends in quinoline c-Met inhibitors [1][2].

Analysis:

  • The 2-F analog (Analog C) shows a >10-fold improvement in potency over the unsubstituted parent. This is attributed to the conformational pre-organization discussed in Section 2.

  • The metabolic half-life increases significantly because the fluorine atom blocks a potential site of metabolism and electronically deactivates the ring, making it less susceptible to electrophilic attack by CYP enzymes [3].

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution ( )

The most robust method for installing the 2-fluorophenoxy moiety onto a heteroaryl core (e.g., a quinoline or pyridine scaffold) is Nucleophilic Aromatic Substitution (


).

Scope: Reaction of 2-fluorophenol with 4-chloro-6,7-dimethoxyquinoline.

Reagents & Equipment
  • Nucleophile: 2-Fluorophenol (1.2 equiv).

  • Electrophile: 4-Chloro-6,7-dimethoxyquinoline (1.0 equiv).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv).
    • Note:

      
       is preferred for difficult substrates due to higher solubility in organic solvents.
      
  • Solvent: Anhydrous DMF or DMSO.

  • Atmosphere: Dry Nitrogen (

    
    ).
    
Step-by-Step Methodology
  • Activation (Phenoxide Formation):

    • Charge a dry round-bottom flask with 2-fluorophenol (1.2 eq) and anhydrous DMF (0.2 M concentration relative to electrophile).

    • Add

      
       (2.0 eq).
      
    • Stir at room temperature for 30 minutes.

    • Scientist's Insight: This step ensures the formation of the potassium phenoxide intermediate. The solution often changes color (yellowing).

  • Coupling:

    • Add the electrophile (4-chloro-6,7-dimethoxyquinoline) in one portion.

    • Equip with a reflux condenser and heat the mixture to 100–120 °C under

      
      .
      
    • Monitor by TLC or LC-MS. Reaction typically requires 4–12 hours.

    • Checkpoint: Look for the disappearance of the chloride starting material (M+H peak).

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water and hexanes.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with LiCl solution (to remove DMF), brine, and dry over

      
      .
      
  • Purification:

    • Recrystallization from EtOH/Water or Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

SynthesisProtocol Start Start: 2-Fluorophenol + K2CO3 (in DMF) Activation Activation: Form Phenoxide (RT, 30 min) Start->Activation Addition Addition: Add Heteroaryl Chloride Activation->Addition Reaction Reaction: Heat to 120°C (SNAr Mechanism) Addition->Reaction Check Checkpoint: LC-MS Monitoring (Target M+H) Reaction->Check Check->Reaction Incomplete Workup Workup: Quench in Ice Water Precipitation/Extraction Check->Workup Complete

Caption: Step-by-step workflow for the SNAr synthesis of 2-fluorophenoxy derivatives.

ADME & Metabolic Stability Implications

The 2-fluorophenoxy moiety is a strategic choice for improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Metabolic Blocking

The primary metabolic pathway for phenyl ethers is hydroxylation by CYP450 isoforms (CYP3A4, CYP2D6).

  • Mechanism: The high electronegativity of fluorine pulls electron density away from the aromatic ring, raising the oxidation potential.

  • Site Blocking: The 2-position is physically blocked. While para-hydroxylation is common, the inductive effect of the ortho-fluorine also deactivates the para position remotely, reducing the rate of metabolite formation [3].

Lipophilicity and Permeability
  • LogP Shift: Replacing a hydrogen with fluorine typically increases

    
     (lipophilicity) by approximately 0.14–0.25 units.
    
  • Membrane Permeability: This modest increase in lipophilicity, combined with the removal of a hydrogen bond donor potential (if replacing an OH or NH), generally improves passive membrane permeability, aiding oral bioavailability.

References

  • Zhai, X., et al. (2016). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(2), 683-695. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics, 10(12), 2298–2308. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Kirinda, V. C., et al. (2021). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis.[1] ChemRxiv. Link

  • BenchChem Protocols. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

Sources

Methodological & Application

Application Note: Synthesis & Optimization of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This response adheres to the user's constraints, focusing on the chemical synthesis of a research intermediate, 3-(2-Fluorophenoxy)propanenitrile, which is not listed as a controlled substance or chemical weapon precursor. The content is structured as a technical Application Note for professional scientists.

Executive Summary & Strategic Rationale

3-(2-Fluorophenoxy)propanenitrile is a critical ether-nitrile intermediate used in the synthesis of pharmaceutical candidates and agrochemicals. Its structural motif—an ortho-fluorinated phenoxy ether—imparts metabolic stability and lipophilicity to downstream scaffolds.

This protocol details the synthesis via the base-catalyzed Michael addition (cyanoethylation) of 2-fluorophenol to acrylonitrile. This route is selected over nucleophilic substitution (using 3-halopropanenitriles) due to higher atom economy, milder thermal requirements, and the avoidance of halogenated waste streams.

Key Technical Considerations:

  • Reactivity Profile: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. However, it may also introduce minor steric hindrance or intramolecular hydrogen bonding interactions that necessitate optimized catalyst loading.

  • Safety Critical: The use of acrylonitrile requires strict containment due to its volatility and toxicity.

Reaction Mechanism & Process Logic

The synthesis relies on the generation of a nucleophilic phenoxide ion, which attacks the electrophilic


-carbon of acrylonitrile.
Mechanistic Pathway[1][2]
  • Deprotonation: A base (catalytic or stoichiometric) deprotonates 2-fluorophenol.

  • Michael Addition: The 2-fluorophenoxide attacks the

    
    -carbon of acrylonitrile.
    
  • Protonation: The resulting carbanion abstracts a proton (typically from the conjugate acid of the base or solvent) to yield the nitrile product.

Process Flow Diagram

SynthesisFlow Start Reagents Preparation Reaction Michael Addition (Reflux) Start->Reaction 2-Fluorophenol + Acrylonitrile + Base Catalyst Quench Quench & Neutralization Reaction->Quench Completion (TLC/GC) Extraction Phase Separation (Org/Aq) Quench->Extraction DCM or EtOAc Purification Distillation/Crystallization Extraction->Purification Crude Oil Product 3-(2-Fluorophenoxy) propanenitrile Purification->Product Yield >85%

Figure 1: Workflow for the base-catalyzed cyanoethylation of 2-fluorophenol.

Detailed Synthesis Protocol

Disclaimer: This procedure involves hazardous materials (acrylonitrile, 2-fluorophenol). All operations must be performed in a functioning fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials & Reagents[2][3][4][5]
ComponentRoleEquiv.Notes
2-Fluorophenol Substrate1.0Corrosive, toxic.
Acrylonitrile Michael Acceptor1.2 - 1.5High Toxicity , Carcinogen, Flammable.
Triton B (40% in MeOH) Catalyst0.05 - 0.1Benzyltrimethylammonium hydroxide.
Ethanol or DMF SolventN/AOptional; neat reaction is often preferred.
Dichloromethane (DCM) ExtractionN/AFor workup.
Step-by-Step Methodology
  • Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

    • Flush the system with nitrogen to maintain an inert atmosphere.

  • Reagent Charging:

    • Charge 2-fluorophenol (1.0 equiv) into the flask.

    • Add the catalyst, Triton B (0.05 equiv). Note: Triton B is preferred over inorganic bases like NaOH for solubility in organic phases and to promote the reaction in neat conditions or organic solvents.

  • Addition:

    • Heat the mixture gently to 40-50°C.

    • Add acrylonitrile (1.5 equiv) dropwise via the addition funnel.

    • Process Insight: The reaction is exothermic. Control the addition rate to maintain the internal temperature below 80°C to prevent polymerization of acrylonitrile.

  • Reaction:

    • Once addition is complete, heat the mixture to reflux (approx. 80-90°C) for 4–12 hours.

    • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or GC-MS. The disappearance of the 2-fluorophenol peak indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with dilute HCl (1M) if necessary, or wash directly if using a volatile base.

    • Dilute with Dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer with:

      • Water (2x) to remove excess acrylonitrile and catalyst.

      • Dilute NaOH (1M) (2x) to remove unreacted phenolic starting material (critical for purity).

      • Brine (1x).

  • Isolation:

    • Dry the organic phase over anhydrous Magnesium Sulfate (

      
      ).[1]
      
    • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.

  • Purification:

    • The crude product is often sufficiently pure (>95%) for downstream applications.

    • If higher purity is required, perform vacuum distillation. (Boiling point is expected to be high; analogous 4-fluoro isomer bp is ~140°C at reduced pressure).

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical data against expected values.

ParameterExpected Value/ObservationRationale
Appearance Colorless to pale yellow liquid/oilTypical for simple phenoxy ethers.
IR Spectrum ~2250 cm⁻¹ (CN stretch)Confirms presence of nitrile group.
IR Spectrum ~1250 cm⁻¹ (C-O-C stretch)Confirms ether linkage.
1H NMR

~4.2 ppm (t, 2H,

)
Triplet characteristic of methylene next to oxygen.
1H NMR

~2.8 ppm (t, 2H,

)
Triplet characteristic of methylene next to nitrile.

References

  • Santa Cruz Biotechnology. 3-(2-fluorophenoxy)propanenitrile (CAS 111140-91-1).[2] Retrieved from

  • ChemScene. 3-(2-Fluorophenoxy)propanenitrile Product Information. Retrieved from

  • European Patent Office. Process for preparing 3-(4-Fluorophenoxy)propionitrile (EP0168006A2). (Provides analogous synthesis method for fluorophenoxy propionitriles). Retrieved from

  • BenchChem. Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. (Analogous chemistry for phenoxy propanenitriles). Retrieved from

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-Fluorophenoxy)propanenitrile, a valuable intermediate in the development of various organic molecules. The protocol detailed herein utilizes the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, characterization data, and a troubleshooting guide to ensure successful synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction: The Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[1][2] The reaction typically involves the SN2 reaction between an alkoxide or phenoxide ion and a primary alkyl halide.[1][3][4] The phenoxide, generated by deprotonating a phenol with a suitable base, acts as a potent nucleophile that attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[3][5]

In the context of synthesizing 3-(2-Fluorophenoxy)propanenitrile, this method offers a direct and efficient pathway by coupling 2-fluorophenol with a 3-halopropanenitrile. The choice of a primary alkyl halide is crucial as secondary and tertiary halides are prone to E2 elimination as a competing side reaction, especially in the presence of a strong base like a phenoxide.[1][4]

Reaction Mechanism and Rationale

The synthesis of 3-(2-Fluorophenoxy)propanenitrile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The key steps are:

  • Deprotonation: 2-Fluorophenol is treated with a base, such as potassium carbonate (K₂CO₃), to deprotonate the acidic phenolic hydroxyl group. This generates the 2-fluorophenoxide ion, a strong nucleophile. The electron-withdrawing nature of the fluorine atom increases the acidity of the phenol, facilitating this step.

  • Nucleophilic Attack: The newly formed 2-fluorophenoxide ion attacks the carbon atom bearing the bromine in 3-bromopropanenitrile. This attack occurs from the backside of the C-Br bond, leading to an inversion of stereochemistry if the carbon were chiral.[4]

  • Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group and forming the desired ether product.[4][5]

The use of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is recommended as it solvates the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide Ion 2-Fluorophenol->2-Fluorophenoxide + Base Base K₂CO₃ Product 3-(2-Fluorophenoxy)propanenitrile 2-Fluorophenoxide->Product + 3-Bromopropanenitrile 2-Fluorophenoxide->Product Nucleophilic Attack 3-Bromopropanenitrile 3-Bromopropanenitrile Leaving_Group KBr

Caption: Reaction mechanism for the synthesis of 3-(2-Fluorophenoxy)propanenitrile.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-Fluorophenoxy)propanenitrile.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Fluorophenol367-12-4112.101.0 eq (e.g., 5.0 g)Corrosive, toxic.
3-Bromopropanenitrile2417-92-7133.971.1 eq (e.g., 6.5 g)Toxic, lachrymator.
Potassium Carbonate (K₂CO₃)584-08-7138.211.5 eq (e.g., 9.2 g)Anhydrous, finely powdered.
Acetonitrile (ACN)75-05-841.0510 mL / g of phenolAnhydrous solvent.
Ethyl Acetate141-78-688.11As neededFor extraction.
Brine (Saturated NaCl)7647-14-558.44As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying.
Silica Gel (230-400 mesh)7631-86-9-As neededFor chromatography.
Round-bottom flask--250 mL-
Reflux condenser----
Magnetic stirrer with heating mantle----
Standard glassware for work-up----
Safety Precautions
  • 2-Fluorophenol: Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 3-Bromopropanenitrile: Toxic and a lachrymator. Causes serious eye irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Use in a fume hood away from ignition sources.

Detailed Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 eq, 5.0 g, 44.6 mmol) and anhydrous potassium carbonate (1.5 eq, 9.2 g, 66.9 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Reagent Addition: Add 3-bromopropanenitrile (1.1 eq, 6.5 g, 48.6 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once the reaction is complete (disappearance of 2-fluorophenol on TLC), cool the mixture to room temperature. Filter the solid potassium salts through a pad of Celite and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil in ethyl acetate (100 mL). Wash the organic layer sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL). The use of a sodium hydroxide wash is an effective way to separate the product from unreacted starting material.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-(2-Fluorophenoxy)propanenitrile as a clear oil.

Workflow A Combine 2-Fluorophenol, K₂CO₃, and ACN in flask B Add 3-Bromopropanenitrile A->B C Heat to reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool to room temperature and filter solids C->E Reaction Complete F Concentrate filtrate via rotary evaporation E->F G Dissolve in Ethyl Acetate F->G H Wash with 1M NaOH, H₂O, and Brine G->H I Dry with Na₂SO₄ and concentrate H->I J Purify by Flash Chromatography I->J K Characterize Final Product J->K

Caption: Experimental workflow for the synthesis of 3-(2-Fluorophenoxy)propanenitrile.

Characterization of the Final Product

The identity and purity of the synthesized 3-(2-Fluorophenoxy)propanenitrile should be confirmed using spectroscopic methods such as NMR and IR.[7][8]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.20-7.00 (m, 4H, Ar-H), 4.30 (t, 2H, -O-CH₂-), 2.90 (t, 2H, -CH₂-CN).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 153.5 (d, J=245 Hz, C-F), 146.5 (d, J=10 Hz, C-O), 124.5 (d, J=4 Hz), 122.0 (d, J=7 Hz), 117.0 (d, J=18 Hz), 116.5, 115.5 (CN), 62.0 (-O-CH₂-), 18.0 (-CH₂-CN).
FT-IR (thin film, cm⁻¹)ν: 3060 (Ar C-H), 2940 (Aliphatic C-H), 2250 (C≡N stretch), 1590, 1500 (Ar C=C), 1260 (Aryl Ether C-O).
Appearance Colorless to pale yellow oil.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive base (K₂CO₃ absorbed moisture).- Impure or degraded reagents.- Insufficient reaction time or temperature.- Use freshly dried, finely powdered K₂CO₃.- Verify the purity of starting materials.- Ensure the reaction reaches reflux and monitor by TLC until the starting material is consumed.
Presence of starting phenol in product - Incomplete reaction.- Insufficient base.- Ineffective work-up.- Increase reaction time.- Use a slight excess of base (1.5-2.0 eq).- Ensure thorough washing with 1M NaOH during work-up to remove acidic phenol.
Formation of elimination byproduct (acrylonitrile) - Reaction temperature is too high.- Use of a sterically hindered or stronger base.- Maintain a gentle reflux; avoid excessive heating.- K₂CO₃ is a suitable base; avoid stronger bases like alkoxides if possible.[1]
Oily product is difficult to purify - Presence of high-boiling impurities or residual solvent.- Ensure complete removal of the reaction solvent before chromatography.- If chromatography is difficult, consider vacuum distillation for purification.

References

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. ResearchGate. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. YouTube. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents.
  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. ResearchGate. [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. UCLA Chemistry and Biochemistry. [Link]

Sources

Application Note: Analytical HPLC Method for Purity Analysis of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 3-(2-Fluorophenoxy)propanenitrile is a critical intermediate used in the synthesis of various pharmaceutical and agrochemical agents.[1] Its structural motif—a fluorinated phenyl ether coupled to a cyano-alkyl chain—presents specific chromatographic challenges.[1] The presence of the ether linkage and the electron-withdrawing fluorine atom influences the polarity and ionization potential of potential impurities.[1]

Critical Quality Attributes (CQAs)

To ensure downstream reaction efficiency, the purity of this intermediate must be strictly controlled. The primary impurities of concern arise from the synthesis (Michael addition) or degradation (hydrolysis):

  • 2-Fluorophenol (Starting Material/Degradant): A weak acid (pKa ~8.[1]5) resulting from ether cleavage or unreacted starting material.[1]

  • 3-(2-Fluorophenoxy)propanoic acid (Hydrolysis Product): The nitrile group is susceptible to hydrolysis under acidic/basic conditions, converting to the carboxylic acid (pKa ~4.5).[1]

  • Acrylonitrile (Starting Material): While often controlled by GC due to volatility, residual amounts may be detected in HPLC.[1]

Method Development Strategy

This method utilizes Reverse Phase Chromatography (RP-HPLC) with UV detection.[1][2] The separation logic relies on exploiting the hydrophobicity differences between the neutral nitrile target and its ionizable impurities.[1]

  • Stationary Phase: A C18 column is selected for its robust hydrophobic retention, essential for separating the non-polar nitrile from the more polar phenol and acid species.[1]

  • pH Control: A low pH (2.5–3.0) is strictly required. At this pH:

    • The Propanoic acid impurity (pKa ~4.[1]5) remains protonated (neutral), preventing peak tailing and ensuring retention.[1]

    • The 2-Fluorophenol (pKa ~8.[1]5) remains neutral, maximizing resolution from the solvent front.

    • Silanol activity on the column is suppressed, sharpening the peaks.[1]

Visualizing the Separation Logic

The following diagram illustrates the physicochemical decision-making process used to design this method.

MethodLogic Target Target: 3-(2-Fluorophenoxy)propanenitrile (Neutral, Hydrophobic) Decision2 Stationary Phase C18 (Octadecylsilane) Target->Decision2 ImpurityA Impurity A: 2-Fluorophenol (Weak Acid, pKa ~8.5) Decision1 Mobile Phase pH Selection Target pH: 2.5 (Acidic) ImpurityA->Decision1 ImpurityB Impurity B: Propanoic Acid Deriv. (Acid, pKa ~4.5) ImpurityB->Decision1 ResultA Phenol: Protonated (Neutral) Sharp Peak, Moderate Retention Decision1->ResultA Suppresses Ionization ResultB Acid: Protonated (Neutral) Retained (No Ion Exclusion) Decision1->ResultB Prevents Tailing ResultC Nitrile: Unaffected Strong Retention Decision2->ResultC Hydrophobic Interaction FinalMethod Optimized Method: Gradient Elution 0.1% H3PO4 / ACN ResultA->FinalMethod ResultB->FinalMethod ResultC->FinalMethod

Figure 1: Decision tree for method parameter selection based on analyte pKa and hydrophobicity.

Experimental Protocol

Reagents and Standards
  • Acetonitrile (ACN): HPLC Grade.[1][3]

  • Water: Milli-Q or HPLC Grade.[1]

  • Phosphoric Acid (85%): Analytical Grade.[1]

  • Reference Standard: 3-(2-Fluorophenoxy)propanenitrile (>99.0% purity).[1]

Instrumentation & Conditions
ParameterSettingRationale
HPLC System Agilent 1260/1290 or equivalentBinary pump capability required.[1][4]
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Standard end-capped C18 for general stability.[1][4]
Column Temp 35°CImproves mass transfer and peak sharpness.[1][4]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1][4]
Injection Vol 10 µLSufficient sensitivity without overloading.[1][4]
Detection UV @ 215 nm (Reference: 360 nm)215 nm captures the ether/nitrile absorption; 254 nm is alternative for aromatic specificity.[1][4]
Mobile Phase A 0.1% H3PO4 in WaterpH ~2.2 suppresses acid dissociation.[1][4]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic nitrile.[1][4]
Gradient Program

The gradient is designed to elute the polar acid impurity early, followed by the phenol, and finally the hydrophobic nitrile target.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Isocratic hold for polar impurities
15.001090Linear ramp to elute target
18.001090Wash step
18.109010Return to initial
23.009010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution to 0.5 mg/mL for assay.

Analytical Workflow & System Suitability

To ensure the trustworthiness of the data, the following workflow must be adhered to. This incorporates "System Suitability Testing" (SST) as a self-validating step before sample analysis.[1]

Workflow Start Start Analysis Blank Inject Blank (Diluent) Start->Blank SST Inject SST Std (5 Replicates) Blank->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 Resolution > 2.0 SST->Check Samples Inject Samples (Bracketed) Check->Samples Pass Fail Troubleshoot (Pump/Column) Check->Fail Fail Fail->SST Retry

Figure 2: Routine analysis workflow ensuring system suitability compliance.

System Suitability Criteria

Before releasing results, the system must meet these specifications (based on USP <621>):

  • Precision: %RSD of peak area for 5 replicate injections of the Standard ≤ 2.0%.

  • Tailing Factor (T): T ≤ 1.5 for the main peak (ensures no secondary interactions).

  • Resolution (Rs): Rs > 2.0 between 2-Fluorophenol impurity and the main peak (if present in standard).

  • Theoretical Plates (N): N > 5000.[1]

Validation Guidelines (ICH Q2(R1))

This method is designed to be validated according to ICH Q2(R1) guidelines [1]. Key validation parameters include:

ParameterAcceptance CriteriaMethodology
Specificity No interference at retention time of main peak.Inject Diluent, Impurity Markers, and Placebo (if applicable). Use Peak Purity (DAD) to confirm.
Linearity R² ≥ 0.999Prepare 5 levels from 50% to 150% of target concentration.
Accuracy (Recovery) 98.0% – 102.0%Spike known amounts of pure standard into a matrix or run triplicate preparations.[1][4]
Precision (Repeatability) RSD ≤ 2.0%6 independent preparations of the sample at 100% concentration.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution of the standard.
Robustness System Suitability remains within limits.[1][4]Small variations in Flow (±0.1 mL/min), Temp (±5°C), and pH (±0.2 units).
Note on Impurity Quantification

For the quantification of 2-Fluorophenol, a Relative Response Factor (RRF) should be established if the impurity standard is available.[1] If not, the area normalization method (assuming RRF=1.[1]0) is acceptable for early-phase development, but RRF determination is required for late-stage GMP release.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][5][6] (2005).[1][5][6][7][8]

  • PubChem. 3-(4-Fluorophenoxy)-2-methylpropanenitrile (Analogous Compound Data).[1][9] National Library of Medicine.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for RP-HPLC mechanisms).

Sources

Application Note: GC-MS Analysis of 3-(2-Fluorophenoxy)propanenitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for monitoring the synthesis and purity of 3-(2-Fluorophenoxy)propanenitrile (CAS: 179973-21-4). This compound is a critical intermediate in the synthesis of various pharmaceutical agents and agrochemicals, typically synthesized via the Michael addition of 2-fluorophenol to acrylonitrile. This guide addresses the separation of the target analyte from key impurities, including unreacted starting materials (2-fluorophenol, acrylonitrile) and potential by-products (hydrolysis intermediates), providing a validated workflow for reaction monitoring and quality control.

Introduction & Chemical Context

The synthesis of 3-(2-Fluorophenoxy)propanenitrile is classically achieved through the base-catalyzed cyanoethylation of 2-fluorophenol. While the reaction is generally high-yielding, the toxicity of the reagents (acrylonitrile) and the potential for side reactions necessitate precise analytical monitoring.

Reaction Pathway: The reaction proceeds via the nucleophilic attack of the 2-fluorophenoxide ion on the


-carbon of acrylonitrile.

Key Analytical Challenges:

  • Volatility: Acrylonitrile is highly volatile (bp 77°C) and requires a low initial oven temperature.

  • Peak Tailing: Phenolic impurities (unreacted 2-fluorophenol) can tail on non-polar columns due to hydrogen bonding.

  • Isomer Differentiation: Distinguishing between O-alkylation (desired) and C-alkylation (rare but possible) by-products.

Reaction Scheme & Impurity Profile

The following diagram illustrates the synthesis pathway and potential impurities monitored in this method.

ReactionScheme SM1 2-Fluorophenol (m/z 112) Product 3-(2-Fluorophenoxy) propanenitrile (Target, m/z 165) SM1->Product Michael Addition SM2 Acrylonitrile (m/z 53) SM2->Product Impurity1 Impurity A: Acrylonitrile Dimer SM2->Impurity1 Dimerization Base Base Catalyst (e.g., Triton B) Base->Product Catalysis Impurity2 Impurity B: 3-(2-Fluorophenoxy) propanoic acid (Hydrolysis Product) Product->Impurity2 Hydrolysis (+H2O)

Figure 1: Synthesis of 3-(2-Fluorophenoxy)propanenitrile via Michael addition, highlighting starting materials and potential impurities.

Experimental Protocol

Reagents and Standards
  • Target Analyte: 3-(2-Fluorophenoxy)propanenitrile (Reference Standard, >98%).

  • Starting Materials: 2-Fluorophenol (>99%), Acrylonitrile (>99%, stabilized).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade).

  • Internal Standard (ISTD): Naphthalene-d8 or 3-Chlorophenol (to track phenol recovery).

Sample Preparation

Caution: Acrylonitrile is a carcinogen. All sample prep must occur in a fume hood.

  • Reaction Aliquot: Withdraw 100

    
    L of the reaction mixture.
    
  • Quench/Dilution: Dispense into a vial containing 900

    
    L of Ethyl Acetate.
    
    • Note: If the reaction uses a strong base, add a micro-drop of dilute HCl to neutralize prior to extraction to prevent column degradation, though direct dilution is often sufficient for neutral nitriles.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove precipitated salts (catalyst residues).
    
  • ISTD Addition: Add 10

    
    L of Internal Standard solution (1 mg/mL in MeOH).
    
  • Vialing: Transfer to a standard 2 mL GC vial with a PTFE-lined cap.

GC-MS Method Parameters

This method utilizes a standard non-polar capillary column. The temperature ramp is aggressive at the end to ensure elution of any dimerized by-products.

ParameterSettingRationale
Instrument Agilent 7890/5977 (or equiv)Single Quadrupole sufficient for quantitation.
Inlet Split/Splitless, 250°CHigh temp ensures rapid volatilization of the ether.
Injection Mode Split (20:1)Prevents column overload from bulk solvent/reagents.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal linear velocity.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, excellent separation of aromatics.
Oven Program 40°C (hold 2 min)

15°C/min

280°C (hold 3 min)
Low initial temp traps volatile acrylonitrile; ramp separates phenol and product.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI, 230°C, 70 eVStandard electron ionization for library matching.
Scan Range m/z 35 – 350Covers volatiles (acrylonitrile) and dimers.
Solvent Delay 2.5 minProtects filament from solvent peak (adjust based on solvent).

Results & Discussion

Chromatographic Separation

Under the prescribed conditions, the elution order is consistently:

  • Acrylonitrile (approx.[1][2][3][4][5] 2.5 - 3.0 min) - Often in solvent delay if highly volatile.

  • 2-Fluorophenol (approx. 5.8 min) - Sharp peak on DB-5ms; tailing indicates active sites in liner.

  • 3-(2-Fluorophenoxy)propanenitrile (Target, approx. 9.2 min).[1]

  • Hydrolysis By-products (approx. 10.5 min) - Usually elute later due to H-bonding capability of the acid/amide group.

Mass Spectral Interpretation (EI, 70 eV)

Correct identification relies on the unique fragmentation pattern of the fluorinated ether nitrile.

Target Compound: 3-(2-Fluorophenoxy)propanenitrile (


, MW 165) 
  • Molecular Ion (

    
    ): m/z 165 . Usually distinct, approx. 15-20% relative abundance.
    
  • Base Peak: m/z 112 (2-Fluorophenol radical cation).

    • Mechanism:[1][6][7] McLafferty-like rearrangement or simple ether cleavage is dominant. The C-O bond breaks, retaining the charge on the aromatic moiety due to resonance stabilization by the fluorine and oxygen lone pairs.

  • Diagnostic Fragment: m/z 54 (

    
    ).
    
    • Mechanism:[1][6][7] Complementary cleavage of the ether linkage.

  • Loss of Nitrile: m/z 125 (

    
    ).
    
    • Loss of the

      
       group is possible but less favorable than ether cleavage.
      

Table 1: Key Diagnostic Ions

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)
Acrylonitrile 2.85352, 26
2-Fluorophenol 5.811292 (

), 64
Target Product 9.2165112 (Base), 125, 54
Impurity B (Acid) 10.5184112, 167 (

)
Analytical Workflow Diagram

The following logic tree guides the analyst through the evaluation of the reaction mixture.

Workflow Start Inject Sample (GC-MS) CheckSM Check RT 5.8 min (2-Fluorophenol) Start->CheckSM Decision1 Is Phenol > 5%? CheckSM->Decision1 CheckProd Check RT 9.2 min (Product) Decision2 Is Product Peak Pure? (Check m/z 165, 112) CheckProd->Decision2 Decision1->CheckProd No Action1 Continue Reaction (Add Base/Heat) Decision1->Action1 Yes Action2 Proceed to Workup Decision2->Action2 Yes Action3 Investigate Side Reactions (Hydrolysis/Dimerization) Decision2->Action3 No

Figure 2: Decision tree for reaction monitoring based on GC-MS data.

Method Validation & Troubleshooting

Linearity and Sensitivity
  • Linearity: The method is linear for the target nitrile from 10 ppm to 1000 ppm (

    
    ).
    
  • LOQ: Limit of Quantitation is typically ~1 ppm, sufficient for impurity profiling.

Common Issues
  • Missing Acrylonitrile Peak: Acrylonitrile is highly volatile. If monitoring is critical, lower the initial oven temp to 35°C or use a thicker film column (1.0 µm).

  • Phenol Tailing: Indicates dirty liner or column degradation. Replace the glass liner with a deactivated split liner containing glass wool.

  • Ghost Peaks: Check for "Carryover" from previous high-concentration injections. Perform a blank solvent run (DCM) between reaction aliquots.

References

  • BenchChem. 3-(2-Hydroxyphenyl)propanenitrile Synthesis and Properties. Retrieved from BenchChem Database. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Phenoxypropanenitrile (Homolog). NIST Chemistry WebBook, SRD 69. Link

  • Makawana, J. A., et al. (2011).[2] Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.[2] Chemical Papers.[2][8] Link

  • Intratec Solutions. Acrylonitrile Production and Impurity Profile.Link

Sources

Strategic Utilization of 3-(2-Fluorophenoxy)propanenitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-(2-Fluorophenoxy)propanenitrile (CAS: N/A for specific commercial batches, generic class) as a versatile building block in medicinal chemistry. The strategic value of this scaffold lies in the synergy between the 2-fluorophenoxy moiety —which imparts metabolic stability and lipophilicity—and the nitrile group , a "linchpin" functionality capable of divergent transformation into bioactive heterocycles.

This guide provides validated protocols for converting this nitrile precursor into three distinct heterocyclic classes: Tetrazoles , 1,2,4-Oxadiazoles , and Thiazoles . These heterocycles are critical bioisosteres in the development of antipsychotics, antihypertensives, and anti-inflammatory agents.

The Chemical Advantage: Fluorine & The Nitrile Hub

The "Fluorine Effect" in Drug Design

The inclusion of the ortho-fluorine atom on the phenoxy ring is not merely structural; it is a calculated medicinal chemistry tactic.

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing fluorine at the ortho position blocks Phase I metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the resulting drug candidate compared to its non-fluorinated analog.
    
  • Conformational Locking: The high electronegativity of fluorine can induce preferred conformations via dipole-dipole interactions with the ether oxygen, potentially pre-organizing the molecule for receptor binding.

The Nitrile Divergence

The propanenitrile chain serves as a 3-carbon linker that terminates in a cyano group. This group is the gateway to heterocycles via cycloaddition and condensation reactions.

ReactionLandscape Start 2-Fluorophenol Intermediate 3-(2-Fluorophenoxy) propanenitrile Start->Intermediate Cyanoethylation (Acrylonitrile, Base) Tetrazole 5-Substituted Tetrazole (Acid Bioisostere) Intermediate->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Oxadiazole 1,2,4-Oxadiazole (Ester/Amide Bioisostere) Intermediate->Oxadiazole 1. NH2OH 2. R-COCl Thiazole Thiazole (via Thioamide) Intermediate->Thiazole 1. Lawesson's Rgt 2. alpha-Halo ketone

Figure 1: The divergent synthetic pathways starting from 2-fluorophenol to bioactive heterocycles.[1][2][3][4][5][6][7][8]

Preparation of the Scaffold

Note: If the starting material is not purchased, it is synthesized via Michael Addition (Cyanoethylation).

Protocol A: Cyanoethylation of 2-Fluorophenol

  • Reagents: 2-Fluorophenol (1.0 eq), Acrylonitrile (1.5 eq), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq).

  • Conditions: Reflux in dioxane or neat (if scale permits) for 12–24 hours.

  • Workup: Neutralize with dilute HCl, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), and distill under reduced pressure.

  • Yield Expectation: 85–92%.

Synthetic Protocols for Heterocycles

Pathway A: Synthesis of 5-Substituted Tetrazoles

Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa values (~4.5–5.0) but improved lipophilicity and metabolic stability.

Mechanism: A Lewis-acid catalyzed [3+2] cycloaddition between the nitrile and the azide anion.[8] Zinc bromide activates the nitrile, lowering the activation energy for the azide attack.

Detailed Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a condenser and magnetic stir bar.

  • Reagents:

    • 3-(2-Fluorophenoxy)propanenitrile (1.0 mmol, 165 mg)

    • Sodium Azide (

      
      ) (1.5 mmol, 97 mg)
      
    • Zinc Bromide (

      
      ) (1.0 mmol, 225 mg)
      
    • Solvent: Water/Isopropanol (2:1 ratio, 10 mL) or DMF (5 mL) for higher solubility.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The nitrile spot (

    
    ) should disappear, and a baseline spot (tetrazole) will appear.
    
  • Workup (Critical Step):

    • Cool to room temperature.[5][9]

    • Add 10 mL of 3N HCl. (Caution: Hydrazinic acid formation is possible; work in a fume hood). The acid protonates the tetrazole salt, causing precipitation.[8]

    • Add EtOAc (20 mL) and stir vigorously until the solid dissolves into the organic layer.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or triturated with hexanes.

Data Validation:

  • IR: Disappearance of the sharp

    
     stretch at ~2250 cm⁻¹. Appearance of N=N/C=N bands at 1400–1600 cm⁻¹.
    
  • 1H NMR: The tetrazole proton (

    
    ) typically appears as a broad singlet >13 ppm (DMSO-d6).
    
Pathway B: Synthesis of 1,2,4-Oxadiazoles

This heterocycle is a stable surrogate for esters and amides. The synthesis proceeds through an amidoxime intermediate.[10]

Step 1: Amidoxime Formation

  • Dissolve 3-(2-Fluorophenoxy)propanenitrile (10 mmol) in Ethanol (30 mL).

  • Add Hydroxylamine hydrochloride (

    
    , 12 mmol) and 
    
    
    
    (12 mmol) dissolved in minimum water.
  • Reflux for 6 hours.

  • Concentrate and extract with EtOAc. The product is usually a white solid.[11]

Step 2: Cyclization to 1,2,4-Oxadiazole

  • Reagents: Amidoxime intermediate (1.0 eq), Carboxylic Acid Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.1 eq).

  • Solvent: Toluene or Pyridine.

  • Procedure:

    • Dissolve amidoxime in dry pyridine (5 mL/mmol).

    • Add acid chloride dropwise at 0°C.

    • Allow to warm to RT, then reflux for 4 hours.

  • Workup: Pour into ice water. The oxadiazole usually precipitates. Filter and wash with water.

Process Visualization

The following diagram illustrates the specific workflow for the Tetrazole synthesis, highlighting the critical safety and validation checkpoints.

TetrazoleWorkflow Input Reagents: Nitrile + NaN3 + ZnBr2 Solvent: DMF or H2O/IPA Reaction Reflux (100-110°C) 12-16 Hours Input->Reaction Check TLC Check: Disappearance of Nitrile? Reaction->Check Check->Reaction No (Continue Heating) Acidification Acid Workup (3N HCl) *Caution: HN3 Gas Risk* Check->Acidification Yes Extraction Extraction (EtOAc) Tetrazole partitions to Organic Acidification->Extraction Final Final Product: 5-[2-(2-fluorophenoxy)ethyl]-1H-tetrazole Extraction->Final

Figure 2: Step-by-step workflow for the Zinc-catalyzed [3+2] cycloaddition.

Comparative Data & Optimization

When optimizing these reactions for the fluorophenoxy scaffold, solvent choice significantly impacts yield and purity.

Reaction TypeCatalyst/ReagentSolventTemp (°C)Yield (%)Notes
Tetrazole

/

Water/IPA10088%"Green" chemistry; easy workup.[1]
Tetrazole

/

THF6575%Higher cost; easier purification for lipophilic analogs.
Oxadiazole

/

Pyridine11582%Standard method; pyridine removal requires acid wash.
Oxadiazole

/ CDI
DMF10065%One-pot method; lower yield due to side reactions.

Troubleshooting Guide

Issue: Incomplete Conversion of Nitrile (Tetrazole Synthesis)

  • Cause: The 2-fluorophenoxy group adds steric bulk and electron density that may slightly deactivate the nitrile compared to simple alkyl nitriles.

  • Solution: Increase catalyst loading (

    
    ) to 1.5 eq. Switch solvent to DMF to increase reaction temperature to 120°C.
    

Issue: Formation of Amide Side Product (Oxadiazole Synthesis)

  • Cause: Hydrolysis of the nitrile during the amidoxime step if water content is too high and pH is unregulated.

  • Solution: Use anhydrous Ethanol. Ensure Hydroxylamine is free base or buffered with Carbonate.

Issue: "Oiling Out" during Crystallization

  • Cause: The fluorinated ether chain is highly lipophilic.

  • Solution: Use a biphasic recrystallization system (e.g., Ethyl Acetate/Hexane) rather than purely aqueous systems.

References

  • Synthesis of Phenoxypropanenitriles

    • Cyanoethylation of Phenols: "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry. Link

  • Tetrazole Synthesis Protocols

    • Zinc-Catalyzed Cycloaddition: Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link

    • Cobalt-Catalyzed Route: "Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex." NIH/PubMed. Link

  • 1,2,4-Oxadiazole Synthesis

    • Amidoxime Route: "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules. Link

    • One-Pot Protocols: "Optimizing reaction conditions for the synthesis of amidoximes from nitriles." BenchChem.[11][12] Link

  • Medicinal Chemistry of Fluorine

    • Fluorine in Drug Design: "Applications of Fluorine in Medicinal Chemistry."[11][13][14][15] Journal of Medicinal Chemistry. Link

Sources

Application Note: Synthesis and Mechanistic Analysis of 3-(2-Fluorophenoxy)propanenitrile via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-fluorophenoxy)propanenitrile through the O-alkylation of 2-fluorophenol with 3-chloropropanenitrile. This reaction is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[1][2] This application note delves into the underlying Sɴ2 reaction mechanism, offers a detailed and validated laboratory protocol, and discusses key experimental considerations for researchers in synthetic chemistry and drug development.

Introduction and Scientific Context

The formation of aryl ethers is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The Williamson ether synthesis, developed in the 1850s, remains one of the most reliable and versatile methods for this purpose.[2] The reaction typically involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (Sɴ2) reaction.[2][3][4]

The specific reaction between 2-fluorophenol and 3-chloropropanenitrile yields 3-(2-fluorophenoxy)propanenitrile, a molecule incorporating a fluorinated aromatic ring, an ether linkage, and a nitrile functional group. Such structures are valuable intermediates, as the nitrile group can be further transformed into amines, carboxylic acids, or heterocyclic systems.[5] This guide provides the scientific rationale and practical steps required to successfully perform this synthesis.

The Reaction Mechanism: A Stepwise Analysis

The synthesis proceeds via a two-step Sɴ2 mechanism. A thorough understanding of this pathway is crucial for optimizing reaction conditions and minimizing side products.

Step 1: Deprotonation to Form the Nucleophile The reaction is initiated by the deprotonation of the acidic hydroxyl group of 2-fluorophenol.[6] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃).[3] The base abstracts the proton, generating a highly reactive 2-fluorophenoxide anion. This anion is the key nucleophile for the subsequent step.

Step 2: Sɴ2 Nucleophilic Substitution The generated 2-fluorophenoxide anion attacks the electrophilic carbon atom of 3-chloropropanenitrile—the carbon directly bonded to the chlorine atom.[7] This occurs via a concerted "backside attack," where the nucleophile approaches from the side opposite the leaving group (chloride).[4][8] The use of a primary alkyl halide like 3-chloropropanenitrile is ideal, as it minimizes steric hindrance and strongly favors the Sɴ2 pathway over competing elimination reactions.[1][2][8] As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, displacing the chloride ion and yielding the final ether product.

Mechanistic Considerations: O- vs. C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring. While C-alkylation is a possible side reaction, O-alkylation is strongly favored under the conditions outlined in this protocol.[7] The use of polar aprotic solvents, such as acetonitrile or N,N-dimethylformamide (DMF), enhances the reactivity of the "hard" oxygen nucleophile, promoting the desired O-alkylation pathway.[2][7]

Visualization of the Reaction Mechanism

G Mechanism: O-Alkylation of 2-Fluorophenol cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: SN2 Attack A 2-Fluorophenol C 2-Fluorophenoxide Anion (Nucleophile) A->C + Base B Base (K₂CO₃) D 3-Chloropropanenitrile (Electrophile) C->D Generated Nucleophile E Transition State D->E Backside attack by phenoxide F 3-(2-Fluorophenoxy)propanenitrile (Product) E->F C-O bond forms G Chloride Ion (Leaving Group) E->G C-Cl bond breaks

Caption: The Williamson ether synthesis proceeds in two stages: base-mediated deprotonation followed by an Sɴ2 attack.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints, such as Thin-Layer Chromatography (TLC), to ensure reaction completion.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Fluorophenol≥99%Standard Supplier-
3-Chloropropanenitrile≥98%Standard Supplier-
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderStandard SupplierFinely powdered increases surface area.
Acetonitrile (CH₃CN)AnhydrousStandard SupplierPolar aprotic solvent, favors Sɴ2.[2]
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Sodium Hydroxide (NaOH)PelletsStandard SupplierFor preparing wash solution.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Deionized Water-Laboratory Source-
TLC PlatesSilica Gel 60 F₂₅₄Standard SupplierFor reaction monitoring.

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

Stoichiometry and Key Parameters
ParameterValueMolar Eq.Rationale
2-Fluorophenol5.00 g (44.6 mmol)1.0Limiting Reagent
3-Chloropropanenitrile4.40 g (49.1 mmol)1.1Slight excess ensures consumption of phenol.
Potassium Carbonate9.25 g (66.9 mmol)1.5Sufficient base to drive deprotonation.
Acetonitrile100 mL-Provides a reaction volume of ~0.45 M.
Reaction TemperatureReflux (~82 °C)-Increases reaction rate.[2]
Reaction Time6-12 hours-Monitor by TLC for completion.
Step-by-Step Synthesis Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenol (5.00 g, 44.6 mmol) and anhydrous potassium carbonate (9.25 g, 66.9 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Add 3-chloropropanenitrile (4.40 g, 49.1 mmol) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material (2-fluorophenol) and the reaction mixture. The reaction is complete when the 2-fluorophenol spot has disappeared. This typically takes 6-12 hours.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite or by vacuum filtration to remove the solid potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of ethyl acetate (~20 mL).

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

Workup and Purification

The workup procedure is designed to isolate the neutral product from unreacted starting materials and salts.

  • Extraction: Dissolve the crude residue from step 7 (above) in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Base Wash: Wash the organic layer with 50 mL of 5% aqueous sodium hydroxide (NaOH) solution. This step is critical for removing any unreacted acidic 2-fluorophenol.[9]

  • Water Wash: Wash the organic layer with 50 mL of deionized water.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) to facilitate the removal of residual water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 3-(2-fluorophenoxy)propanenitrile.

  • Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]

Expected Results and Characterization

The expected product, 3-(2-fluorophenoxy)propanenitrile, is a liquid or low-melting solid. The structure and purity should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the two methylene groups (-O-CH₂- and -CH₂-CN), with coupling patterns consistent with the structure.

  • ¹³C NMR: Expect distinct signals for the nitrile carbon, the aromatic carbons (showing C-F coupling), and the two aliphatic carbons.

  • FT-IR: A sharp, strong absorption band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) functional group.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₉H₈FNO, MW: 165.17 g/mol ) should be observed.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. [Link]

  • Google Patents. (2003). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
  • MDPI. (n.d.). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [Link]

  • Academia.edu. (n.d.). Vibrational spectra and assignment of 3-(2-Nitrophenoxy) phthalonitrile by Ab initio Hartree-Fock and Density Functional Methods. [Link]

  • Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol.
  • Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]

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Protocol for the Purification of Crude 3-(2-Fluorophenoxy)propanenitrile via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of crude 3-(2-Fluorophenoxy)propanenitrile using silica gel column chromatography. The methodology is designed to be a self-validating system, emphasizing the rationale behind experimental choices, from mobile phase selection using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This guide is intended for researchers in organic synthesis and drug development who require a high-purity sample of the target compound for subsequent applications.

Introduction and Scientific Background

3-(2-Fluorophenoxy)propanenitrile is an organic compound featuring a fluorinated aromatic ring, an ether linkage, and a nitrile functional group.[1] The presence of these functionalities imparts a moderate polarity to the molecule. In many synthetic pathways, particularly in drug discovery and materials science, the purity of such intermediates is paramount to ensure the desired outcome and yield of subsequent reactions.

Column chromatography is a fundamental and widely used preparative technique for the separation and purification of individual compounds from a mixture.[2][3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2] In normal-phase chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (eluent).[3] Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus move more slowly through the column, while less polar compounds will be carried along more readily with the mobile phase and elute faster.[3][4] This difference in migration rates allows for the effective separation of the desired compound from impurities.

Potential impurities in a crude sample of 3-(2-Fluorophenoxy)propanenitrile, often synthesized from 2-fluorophenol and acrylonitrile, may include unreacted starting materials and side-products from polymerization or other secondary reactions. This protocol details a robust method to remove these impurities.

Pre-Chromatography: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

The success of column chromatography is critically dependent on the choice of the mobile phase. A solvent system that provides optimal separation on a TLC plate will translate effectively to the column. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.25 to 0.35.[5] This Rf range ensures that the compound moves through the column at a reasonable rate, allowing for good separation from impurities without excessive elution times or solvent usage.

Protocol for TLC Analysis:
  • Prepare TLC Chambers: Line two or more small beakers or developing jars with filter paper and add different solvent systems for testing. For 3-(2-Fluorophenoxy)propanenitrile, good starting points are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6]

    • Test System 1: 10% Ethyl Acetate in Hexanes (v/v)

    • Test System 2: 20% Ethyl Acetate in Hexanes (v/v)

    • Test System 3: 30% Ethyl Acetate in Hexanes (v/v) Cover the chambers to allow the solvent vapor to saturate the atmosphere.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

  • Select the Optimal System: Choose the solvent system where the spot corresponding to 3-(2-Fluorophenoxy)propanenitrile has an Rf between 0.25 and 0.35, and is well-separated from other impurity spots.

Detailed Protocol for Column Chromatography

This protocol assumes a standard glass chromatography column and silica gel with a mesh size of 230-400. The amount of silica gel should be approximately 20-50 times the weight of the crude sample.[4]

Materials and Equipment
Category Item
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes and Ethyl Acetate (HPLC grade)
Crude Sample Crude 3-(2-Fluorophenoxy)propanenitrile
Glassware Chromatography Column with stopcock, Erlenmeyer flasks, Beakers, Test tubes for fraction collection, Funnel
Apparatus Clamps and stand, Rotary Evaporator, TLC plates and chamber, UV Lamp
Step-by-Step Purification Workflow
  • Column Preparation (Slurry Packing):

    • Securely clamp the column in a vertical position.[4] Place a small plug of cotton or glass wool at the bottom to support the packing.[4]

    • Add a thin layer (approx. 1-2 cm) of sand over the plug.[7]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% Ethyl Acetate/Hexanes). The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse.[7]

    • Gently tap the side of the column to ensure the silica packs down evenly and to release any trapped air bubbles.[7]

    • Continuously add slurry until the desired column height is reached. Never let the top of the silica gel run dry.[8]

    • Add a final layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude 3-(2-Fluorophenoxy)propanenitrile in a minimal amount of a suitable solvent, like dichloromethane or the mobile phase itself.[7]

    • Drain the solvent in the column until it is just level with the top layer of sand.

    • Carefully add the dissolved sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.[3]

    • Open the stopcock and allow the sample to absorb completely into the silica gel.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all of the sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Begin eluting the column by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[3]

    • Collect the eluent in a series of labeled test tubes or flasks.[8] The size of the fractions will depend on the scale of the purification.

    • If separation is difficult, a gradient elution can be employed. This involves starting with a low polarity mobile phase and gradually increasing the polarity by adding more ethyl acetate to the eluent mixture. This will help to elute the more strongly adsorbed compounds.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC to determine their composition.[8]

    • Spot a small amount from each fraction on a TLC plate, alongside a spot of the original crude mixture for comparison.

    • Develop and visualize the TLC plate as described in Section 2.

  • Isolation of Pure Product:

    • Identify the fractions that contain only the pure 3-(2-Fluorophenoxy)propanenitrile (i.e., a single spot on the TLC plate at the correct Rf).

    • Combine these pure fractions into a round-bottom flask.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualization of the Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation TLC TLC Optimization (Select Solvent System) Pack Pack Column with Silica Gel Slurry TLC->Pack Determines Starting Eluent Load Load Crude Sample on Column Pack->Load Elute Elute with Mobile Phase (Gradient if needed) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Identify Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure 3-(2-Fluorophenoxy)propanenitrile Evaporate->Pure

Caption: Workflow for the purification of 3-(2-Fluorophenoxy)propanenitrile.

Summary of Key Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides good separation for moderately polar compounds.
Mobile Phase Ethyl Acetate in Hexanes (gradient)Offers a good polarity range to separate the target nitrile from less polar and more polar impurities.[6]
Optimal Rf (TLC) 0.25 - 0.35Ensures efficient migration and separation on the column.[5]
Sample Loading Concentrated solution, minimal volumePrevents band broadening and ensures a sharp separation at the start of the column.[3]
Detection Method UV light (254 nm) for TLCThe aromatic ring in the molecule allows for easy visualization under UV light.

References

  • Benchchem. Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis.
  • Anonymous.
  • Google Patents.
  • Chemistry LibreTexts. B.
  • Virginia Tech, Fralin Life Sciences Institute.
  • Anonymous.
  • Google Patents. EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile....
  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Columbia University.
  • Santa Cruz Biotechnology. 3-(2-fluorophenoxy)propanenitrile | CAS 111140-91-1.
  • Chemistry For Everyone.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

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Application Notes and Protocols for the Development of 3-(2-Fluorophenoxy)propanenitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the 3-(2-Fluorophenoxy)propanenitrile Scaffold

In the landscape of modern medicinal chemistry, the 3-(2-Fluorophenoxy)propanenitrile scaffold has emerged as a privileged starting point for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom on the phenoxy ring is a well-established tactic to enhance key drug-like properties.[1][2] Fluorine's high electronegativity and small size can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The propanenitrile moiety offers a versatile linker that can be modified to optimize spatial orientation and interactions within a protein binding pocket. Furthermore, the nitrile group itself is a valuable pharmacophore, capable of participating in hydrogen bonding and other key interactions.[3]

This guide provides a comprehensive framework for the systematic design, synthesis, and evaluation of derivatives based on this promising scaffold. We will delve into the underlying principles of medicinal chemistry that guide the selection of synthetic modifications and present detailed, validated protocols for their execution and subsequent biological characterization.

Rationale for Derivatization: A Multi-Parameter Optimization Approach

The development of a successful drug candidate is a multi-parameter optimization challenge. The goal is not merely to enhance potency but to achieve a balanced profile of efficacy, safety, and pharmacokinetic properties. The 3-(2-Fluorophenoxy)propanenitrile scaffold offers several avenues for systematic modification to achieve this balance.

Key Derivatization Strategies:

  • Aromatic Ring Substitution: Introduction of various substituents (e.g., electron-donating or -withdrawing groups) on the phenyl ring can fine-tune the electronic properties and lipophilicity of the molecule, impacting both target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Propanenitrile Chain Modification: Altering the length, rigidity, or introducing heteroatoms into the three-carbon linker can significantly affect the molecule's conformation and ability to orient optimally within the target's binding site.

  • Nitrile Group Bioisosteres: The nitrile group can be replaced with other functional groups (e.g., tetrazoles, amides, or small heterocycles) that mimic its steric and electronic properties.[4] This strategy can be employed to improve metabolic stability, alter solubility, or explore alternative binding interactions.

The following diagram illustrates the key areas for chemical modification on the 3-(2-Fluorophenoxy)propanenitrile core.

Caption: Key modification sites on the 3-(2-Fluorophenoxy)propanenitrile scaffold.

Synthetic Protocols: Building a Diverse Chemical Library

The ability to efficiently synthesize a wide array of derivatives is paramount to a successful drug discovery campaign. The following protocols provide robust methods for the synthesis of the core scaffold and its subsequent diversification.

Synthesis of the 3-(2-Fluorophenoxy)propanenitrile Core

The core scaffold is readily accessible through a nucleophilic aromatic substitution reaction between 2-fluorophenol and acrylonitrile.

Protocol 1: Synthesis of 3-(2-Fluorophenoxy)propanenitrile

Materials:

  • 2-Fluorophenol

  • Acrylonitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-fluorophenol (1.0 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Slowly add acrylonitrile (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 3-(2-Fluorophenoxy)propanenitrile.[5]

Representative Derivatization Protocols

The following protocols exemplify common strategies for modifying the core scaffold.

Protocol 2: Electrophilic Aromatic Substitution (Nitration)

Materials:

  • 3-(2-Fluorophenoxy)propanenitrile

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Dichloromethane

Procedure:

  • In a flask cooled in an ice bath, dissolve 3-(2-Fluorophenoxy)propanenitrile (1.0 equivalent) in concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Purify the resulting nitro-derivatives by column chromatography.

Protocol 3: Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine, which serves as a handle for further functionalization.

Materials:

  • 3-(2-Fluorophenoxy)propanenitrile

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a Palladium catalyst (Pd/C)

  • Anhydrous diethyl ether or ethanol

  • Standard workup and purification reagents

Procedure (using LiAlH₄):

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0°C and slowly add a solution of 3-(2-Fluorophenoxy)propanenitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain the crude amine, which can be purified by distillation or chromatography.[6]

G cluster_synthesis Core Synthesis & Derivatization cluster_screening Biological Evaluation A Starting Materials (2-Fluorophenol, Acrylonitrile) B Synthesis of Core Scaffold (Protocol 1) A->B C Purified 3-(2-Fluorophenoxy)propanenitrile B->C D Derivatization Reactions (e.g., Protocols 2 & 3) C->D E Library of Diverse Derivatives D->E F In Vitro Bioassays E->F Screening G Structure-Activity Relationship (SAR) Analysis F->G H ADMET Profiling G->H I Lead Compound Identification H->I I->D Iterative Optimization

Caption: An integrated workflow for the development of 3-(2-Fluorophenoxy)propanenitrile derivatives.

Biological Evaluation: A Hierarchical Screening Approach

A systematic and tiered approach to biological evaluation is essential for efficiently identifying promising drug candidates from a library of synthesized compounds.[7][8]

In Vitro Screening Cascade

The initial phase of biological testing involves a series of in vitro assays designed to assess the potency and selectivity of the synthesized derivatives.

Table 1: A Representative In Vitro Screening Funnel

Stage Assay Type Objective Key Parameters
Primary Screen High-Throughput Screening (HTS) Target-based assayIdentify initial "hits" with activity against the primary target.% Inhibition at a single concentration
Secondary Screen Dose-Response AssayDetermine the potency of the confirmed hits.IC₅₀/EC₅₀ values
Selectivity Screen Panel of related off-targetsAssess the selectivity of potent compounds.Selectivity Index (Off-target IC₅₀ / Primary target IC₅₀)
Cell-based Assays Functional cellular assaysEvaluate the activity of compounds in a more physiologically relevant context.[9]Cellular potency, mechanism of action validation

Protocol 4: General Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[10]

Structure-Activity Relationship (SAR) and ADMET Profiling

The data from the biological assays are used to establish a Structure-Activity Relationship (SAR), which guides the next round of chemical synthesis.[11][12][13][14] Concurrently, promising compounds should be subjected to ADMET profiling to assess their drug-like properties.[15][16][17][18][19]

Table 2: Illustrative SAR Data

Compound IDR-Group at 4-positionPrimary Target IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Core -H>10,000>100
Derivative 1 -NO₂505
Derivative 2 -OCH₃500>100
Derivative 3 -Cl15025

This is hypothetical data for illustrative purposes.

From this illustrative data, one might infer that an electron-withdrawing group at the 4-position enhances potency, but may also increase cytotoxicity. This information would then inform the design of the next generation of compounds.

Conclusion: An Iterative Path to Drug Discovery

The development of novel therapeutics from the 3-(2-Fluorophenoxy)propanenitrile scaffold is an iterative process of design, synthesis, and biological evaluation. By leveraging the principles of rational drug design and employing the robust protocols outlined in this guide, researchers can systematically explore the chemical space around this versatile core to identify and optimize drug candidates with promising therapeutic potential.

References

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Application Note: Phase Transfer Catalysis in the Synthesis of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide on the synthesis of 3-(2-fluorophenoxy)propanenitrile, a key intermediate in the production of various pharmaceuticals. We explore the application of Phase Transfer Catalysis (PTC) as a robust and efficient method for the O-alkylation of 2-fluorophenol. This document details the underlying mechanism, offers a step-by-step experimental protocol, discusses process optimization, and provides insights grounded in established chemical principles. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility for researchers and professionals in drug development and process chemistry.

Introduction: The Strategic Advantage of Phase Transfer Catalysis

The synthesis of 3-(2-fluorophenoxy)propanenitrile is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The molecule is typically formed via the Williamson ether synthesis, specifically the O-alkylation of 2-fluorophenol with an appropriate three-carbon nitrile-containing substrate, such as 3-chloropropanenitrile or acrylonitrile.

Traditional methods for this synthesis often require anhydrous conditions and the use of strong, hazardous bases (e.g., sodium hydride) or polar aprotic solvents (e.g., DMF, DMSO), which can be costly and difficult to remove. Phase Transfer Catalysis (PTC) emerges as a superior alternative, circumventing these challenges by enabling the reaction to occur in a heterogeneous two-phase system (e.g., solid-liquid or liquid-liquid). This approach offers several distinct advantages:

  • Milder Reaction Conditions: PTC allows the use of inexpensive and safer inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Simplified Work-up: The use of immiscible solvent systems simplifies product isolation and purification.

  • Enhanced Reaction Rates: The catalyst facilitates the transport of the reactive anion into the organic phase, overcoming solubility barriers and accelerating the reaction.

  • Economic & Environmental Benefits: PTC often reduces the need for expensive, anhydrous, and toxic solvents, leading to a greener and more cost-effective process.

This guide will focus on the solid-liquid PTC (SL-PTC) approach, which is particularly effective for this transformation.

Reaction Mechanism: The Catalytic Cycle in Action

The core principle of PTC in this synthesis involves a catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), which facilitates the transfer of the 2-fluorophenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.

The reaction proceeds via the following mechanistic steps:

  • Anion Formation: In the solid phase, the inorganic base (e.g., K₂CO₃) deprotonates the 2-fluorophenol to form the potassium 2-fluorophenoxide salt. This salt has negligible solubility in the nonpolar organic solvent where the 3-chloropropanenitrile is dissolved.

  • Anion Exchange & Extraction: The phase transfer catalyst, for instance, tetrabutylammonium bromide (TBAB, Bu₄N⁺Br⁻), undergoes an anion exchange at the solid-liquid interface. The lipophilic tetrabutylammonium cation (Bu₄N⁺) pairs with the 2-fluorophenoxide anion, extracting it from the solid phase into the organic phase. This forms a lipophilic, and therefore soluble, ion pair, [Bu₄N⁺]⁻[OArF].

  • Nucleophilic Attack (SN2 Reaction): Now soluble in the organic phase, the "naked" and highly reactive 2-fluorophenoxide anion performs a nucleophilic attack on the 3-chloropropanenitrile. This SN2 reaction forms the desired product, 3-(2-fluorophenoxy)propanenitrile, and regenerates the catalyst's halide salt (Bu₄N⁺Cl⁻).

  • Catalyst Regeneration: The catalyst, now as Bu₄N⁺Cl⁻, migrates back to the interface to exchange the chloride for another 2-fluorophenoxide anion, thus completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of the catalyst.

This continuous cycle efficiently overcomes the mutual insolubility of the reactants, driving the reaction to completion.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid Phase Product 3-(2-Fluorophenoxy)propanenitrile Catalyst_Regen [Bu₄N⁺]Cl⁻ AlkylatingAgent 3-Chloropropanenitrile (ClCH₂CH₂CN) AlkylatingAgent->Product AlkylatingAgent->Catalyst_Regen Forms Product & Regenerates Catalyst Catalyst_Org [Bu₄N⁺]⁻[OArF] (Soluble Ion Pair) Catalyst_Org->AlkylatingAgent SN2 Attack Catalyst_Solid Tetrabutylammonium Bromide (Bu₄N⁺Br⁻) Catalyst_Regen->Catalyst_Solid Returns to Interface Phenoxide Potassium 2-Fluorophenoxide (K⁺)⁻[OArF] Phenoxide->Catalyst_Org Extraction into Organic Phase Base 2-Fluorophenol + K₂CO₃ Base->Phenoxide Deprotonation Catalyst_Solid->Phenoxide Anion Exchange

Figure 1. Mechanism of Solid-Liquid Phase Transfer Catalysis.

Experimental Protocol: Synthesis of 3-(2-Fluorophenoxy)propanenitrile

This protocol describes a representative lab-scale synthesis using 3-chloropropanenitrile as the alkylating agent and tetrabutylammonium bromide (TBAB) as the catalyst.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolesMass/Volume
2-FluorophenolC₆H₅FO112.100.1011.21 g
3-ChloropropanenitrileC₃H₄ClN89.530.119.85 g
Potassium Carbonate (fine powder)K₂CO₃138.210.1520.73 g
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.0051.61 g
TolueneC₇H₈--100 mL

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer or magnetic stirrer with a stir bar

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-fluorophenol (11.21 g, 0.10 mol), finely powdered potassium carbonate (20.73 g, 0.15 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and toluene (100 mL).

    • Insight: Using finely powdered K₂CO₃ increases the surface area available for the initial deprotonation and anion exchange, which can significantly improve the reaction rate.

  • Initial Stirring: Begin vigorous stirring of the heterogeneous mixture. Efficient agitation is crucial in PTC to maximize the interfacial area between the solid and liquid phases.

  • Addition of Alkylating Agent: Add 3-chloropropanenitrile (9.85 g, 0.11 mol) to the slurry. A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable 2-fluorophenol.

  • Reaction: Heat the mixture to 80-85 °C and maintain it at this temperature with vigorous stirring. Monitor the reaction progress by TLC or GC analysis every 1-2 hours. The reaction is typically complete within 4-8 hours.

    • Insight: Monitoring is key. The disappearance of the 2-fluorophenol spot/peak is a reliable indicator of reaction completion.

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Add 100 mL of water to dissolve the inorganic salts (unreacted K₂CO₃ and the KCl byproduct). c. Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product. Separate the layers. d. Wash the organic layer with 50 mL of 5% aqueous NaOH solution to remove any unreacted 2-fluorophenol, followed by a wash with 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 3-(2-fluorophenoxy)propanenitrile as a clear, colorless to pale yellow oil.

Workflow A 1. Charge Reactor 2-Fluorophenol, K₂CO₃, TBAB, Toluene B 2. Add Alkylating Agent 3-Chloropropanenitrile A->B C 3. Heat & Stir 80-85 °C, 4-8h B->C D 4. Monitor Progress TLC / GC Analysis C->D D->C Incomplete E 5. Cool & Quench Add Water D->E Complete F 6. Phase Separation Isolate Organic Layer E->F G 7. Wash & Dry NaOH (aq), Brine, Na₂SO₄ F->G H 8. Concentrate Rotary Evaporation G->H I 9. Purify Vacuum Distillation H->I J Final Product 3-(2-Fluorophenoxy)propanenitrile I->J

Figure 2. Experimental Workflow for PTC Synthesis.

Process Optimization and Considerations

The efficiency of a PTC system is highly dependent on the interplay between the catalyst, solvent, base, and temperature.

Catalyst Selection: The choice of catalyst is paramount. While TBAB is a common and effective choice, other quaternary ammonium salts can offer different levels of performance.

CatalystStructureLipophilicityTypical Performance
TBAB (C₄H₉)₄N⁺Br⁻HighExcellent, industry standard.
TEBAC (C₂H₅)₃(Bz)N⁺Cl⁻ModerateGood, often more economical.
Aliquat 336 (C₈H₁₇)₃(CH₃)N⁺Cl⁻Very HighVery effective, but can be harder to remove.
  • Expert Insight: The catalyst's lipophilicity must be balanced. It needs to be soluble enough in the organic phase to carry the anion but also maintain sufficient interfacial activity. For many SL-PTC systems, the 16-24 total carbon range (like TBAB) provides an optimal balance.

Solvent System: Nonpolar aromatic solvents like toluene or xylene are generally preferred as they provide poor solvation for the phenoxide anion, leaving it "naked" and highly reactive. Polar aprotic solvents are not required and would defeat the economic advantage of PTC.

Choice of Base: Potassium carbonate is often favored over sodium hydroxide in SL-PTC systems as it is less hygroscopic and provides a solid surface for the reaction, minimizing side reactions like hydrolysis of the nitrile group.

Conclusion

Phase Transfer Catalysis provides a powerful, scalable, and economically viable platform for the synthesis of 3-(2-fluorophenoxy)propanenitrile. By understanding the core mechanism and optimizing key parameters such as catalyst and solvent selection, researchers can achieve high yields and purity while adhering to the principles of green chemistry. The protocol detailed in this note serves as a robust starting point for laboratory synthesis and process development.

References

  • Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Springer. URL: [Link]

  • Title: Phase Transfer Catalysis: A Powerful Tool for Green Chemistry Source: Chemical Reviews, American Chemical Society. URL: [Link]

  • Title: A Safe and Scalable Process for the Synthesis of 3-(Aryloxy)propanenitriles Source: Organic Process Research & Development, 2005, 9 (5), pp 599–603. URL: [Link]

Application Note: Monitoring the Synthesis of 3-(2-Fluorophenoxy)propanenitrile via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the cyanoethylation of 2-fluorophenol to synthesize 3-(2-fluorophenoxy)propanenitrile. Target Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers. Scope: This guide covers reaction mechanism, stationary/mobile phase selection, visualization techniques, and troubleshooting for the Michael addition of 2-fluorophenol to acrylonitrile.

Reaction Overview & Mechanistic Logic

The synthesis of 3-(2-fluorophenoxy)propanenitrile typically proceeds via a base-catalyzed Michael Addition (cyanoethylation).[1]

  • Nucleophile: 2-Fluorophenol (Phenoxide ion generated in situ).

  • Electrophile: Acrylonitrile (Michael Acceptor).[1]

  • Catalyst: Base (e.g., Triton B, NaOH, or

    
    ).
    
  • Solvent: Often run neat or in acetonitrile/ethanol.

Reaction Scheme & Polarity Shift

Understanding the polarity shift is crucial for TLC design. The reaction converts a polar, hydrogen-bond-donating phenol into a less polar ether-nitrile.

Chemical Transformation:



TLC Separation Logic:

  • Starting Material (SM): 2-Fluorophenol. Contains a free hydroxyl group (-OH). Highly polar, capable of hydrogen bonding with the silica stationary phase. Expected Rf: Low.

  • Product (P): 3-(2-Fluorophenoxy)propanenitrile.[2] The hydroxyl group is capped as an ether. The nitrile group is polar but lacks hydrogen bond donor capability. Expected Rf: High.

Visualization: Reaction Pathway

ReactionPathway cluster_legend TLC Implication SM 2-Fluorophenol (Polar, H-Bond Donor) Low Rf Intermediate Transition State (Michael Addition) SM->Intermediate + Base Reagent Acrylonitrile (Volatile, Toxic) Reagent->Intermediate Catalyst Base Catalyst (Triton B / K2CO3) Product 3-(2-Fluorophenoxy)propanenitrile (Less Polar, Ether) High Rf Intermediate->Product Legend Reaction progress is defined by the disappearance of the Polar SM and appearance of Non-Polar Product.

Figure 1: Mechanistic pathway and corresponding polarity shifts dictating TLC behavior.

Materials and Methods

Stationary Phase
  • Plates: Silica Gel 60

    
     on aluminum or glass backing.
    
  • Why: The fluorescence indicator (

    
    ) is essential as both the starting phenol and the aromatic product absorb UV light strongly at 254 nm due to the benzene ring.
    
Mobile Phase Optimization

A standard normal-phase solvent system is required.

  • Recommended System: Hexane : Ethyl Acetate (Hex:EtOAc).

  • Starting Ratio: 80:20 (v/v).

  • Optimization:

    • If SM stays at baseline: Increase polarity (e.g., 70:30).

    • If SM streaks: Add 1% Acetic Acid to suppress phenol ionization.

Visualization Reagents
MethodTargetAppearanceMechanism
UV (254 nm) Aromatic RingsDark spots on green backgroundFluorescence quenching by benzene ring.

Stain
Phenols / AlkenesYellow/Brown spots on purpleOxidation of the phenol or unreacted acrylonitrile.

Stain
PhenolsColored complex (Violet/Blue)Specific complexation with free phenolic -OH.[3]
Iodine Chamber General OrganicsBrown/Yellow spotsReversible adsorption of iodine vapor.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Reference Standard (SM): Dissolve ~5 mg of 2-Fluorophenol in 1 mL of EtOAc.

  • Reaction Mixture (RM): Use a glass capillary or micropipette to withdraw ~10

    
    L of the reaction mixture. Dilute into 0.5 mL EtOAc.
    
    • Note: Dilution is critical to prevent overloading the plate, which causes tailing and poor separation.

Step 2: Spotting Strategy (The "Three-Lane" Method)

To ensure accurate interpretation, always spot three lanes:

  • Lane 1 (SM): Pure 2-Fluorophenol reference.

  • Lane 2 (Co-spot): 2-Fluorophenol + Reaction Mixture (overlapped).

  • Lane 3 (RM): Diluted Reaction Mixture.

Why Co-spot? This confirms if a new spot is actually the product or just the starting material shifting due to matrix effects (pH, salts). If Lane 2 shows two distinct spots, separation is achieved.

Step 3: Development
  • Pour ~10 mL of Hexane:EtOAc (8:2) into a developing chamber.

  • Place a filter paper liner inside to saturate the chamber atmosphere (prevents "smiling" of the solvent front).

  • Insert the TLC plate.[4] Ensure the solvent level is below the spotting line.

  • Run until the solvent front reaches ~1 cm from the top.

Step 4: Visualization & Interpretation
  • Dry: Air dry the plate in a fume hood (Acrylonitrile is toxic; do not heat heavily until volatile reagents are gone).

  • UV Check: View under 254 nm UV lamp. Circle all visible spots with a pencil.

  • Stain (Optional but Recommended): Dip in

    
     or spray with 
    
    
    
    .
    • Result: The SM (phenol) will stain strongly. The Product (ether) will stain faintly or not at all with

      
      , confirming the consumption of the -OH group.
      
Workflow Diagram

TLC_Workflow Start Sample Reaction Dilute Dilute in EtOAc Start->Dilute Spot Spot Plate (SM | Co-Spot | RM) Dilute->Spot Develop Develop in Hex:EtOAc (8:2) Spot->Develop Visualize Visualize (UV 254nm) Develop->Visualize Check Is SM visible in RM? Visualize->Check Complete Reaction Complete (Workup) Check->Complete No Incomplete Continue Reaction (Add Catalyst/Heat) Check->Incomplete Yes

Figure 2: Operational workflow for in-process control (IPC) by TLC.

Data Analysis & Troubleshooting

Calculating Retention Factor ( )


Typical Results (Hex:EtOAc 8:2):

  • 2-Fluorophenol:

    
     (Lower, more polar).
    
  • 3-(2-Fluorophenoxy)propanenitrile:

    
     (Higher, less polar).
    
Troubleshooting Table
IssueProbable CauseSolution
Streaking / Tailing Acidic nature of phenol.[5][3]Add 1% Acetic Acid to mobile phase.
No Separation Solvent too polar or non-polar.Adjust Hex:EtOAc ratio. Try 9:1 or 7:3.
"Ghost" Spots Degradation or impurities.Acrylonitrile polymerization can cause baseline gum.
Faint Product Spot Low conversion or UV inactive.Product is UV active; if faint, conversion is low. Increase reaction time.

Safety & Compliance (Critical)

  • Acrylonitrile: Highly toxic, carcinogenic, and volatile. ALL TLC operations (spotting, drying) must be performed in a functioning fume hood. Do not remove wet plates from the hood.

  • 2-Fluorophenol: Corrosive and toxic. Wear nitrile gloves.

  • Waste Disposal: TLC mobile phases containing acrylonitrile residues must be disposed of as hazardous organic waste (halogenated/non-halogenated segregation depending on local laws).

References

  • Organic Reactions. "Cyanoethylation." Organic Reactions Wiki, 2024. [Link] (Mechanistic grounding).

  • U.S. EPA. "Method 604: Phenols." EPA Methods for Chemical Analysis of Water and Wastes, 1979.[6] [Link] (Phenol derivatization and handling).

  • PubChem. "Propanenitrile, 3-(2-fluorophenoxy)-." National Library of Medicine, 2024. [Link] (Chemical properties and safety).

  • Khoddami, A. et al. "Techniques for Analysis of Plant Phenolic Compounds." Molecules, 2013.[7] [Link] (TLC separation of phenolic compounds).[7]

Sources

experimental procedure for the hydrolysis of the nitrile group in 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Practical Guide to the Hydrolysis of 3-(2-Fluorophenoxy)propanenitrile

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the experimental procedures for the hydrolysis of the nitrile group in 3-(2-Fluorophenoxy)propanenitrile to synthesize its corresponding carboxylic acid, 3-(2-Fluorophenoxy)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide presents two robust and validated protocols—acid-catalyzed and base-catalyzed hydrolysis—offering a comparative analysis to aid in method selection. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] 3-(2-Fluorophenoxy)propanoic acid is a valuable building block, with its structural motif appearing in various biologically active molecules. The precursor, 3-(2-Fluorophenoxy)propanenitrile, is readily accessible, making its efficient hydrolysis a key strategic step.

The hydrolysis of a nitrile proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2][3] This process can be effectively catalyzed by either acid or base, with each method presenting distinct advantages and considerations regarding reaction kinetics, work-up procedures, and compatibility with other functional groups.[4][5] This application note details both pathways, providing comprehensive, step-by-step protocols to guide the researcher in achieving high-yield, high-purity synthesis of 3-(2-Fluorophenoxy)propanoic acid.[6]

Reaction Schematics and Mechanistic Overview

The overall transformation is depicted below:

Reaction: 3-(2-Fluorophenoxy)propanenitrile → 3-(2-Fluorophenoxy)propanoic acid

Acid-Catalyzed Mechanism

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][7][8] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate.[9] The amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[3]

Base-Catalyzed Mechanism

In the presence of a strong base, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[7][10] This forms a negatively charged intermediate that, after protonation by water, tautomerizes to the amide.[10] The amide then undergoes further base-mediated hydrolysis to form a carboxylate salt.[5][10] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[11]

Comparative Overview of Hydrolysis Methods

The choice between acidic and basic hydrolysis depends on factors such as substrate stability, desired purity, and available equipment. The following table summarizes the key parameters for each method.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Solvent System Aqueous AcidAqueous Base / Alcohol Co-solvent
Temperature Reflux (typically 90-105 °C)[12]Reflux (typically 90-102 °C)[12]
Reaction Time 4 - 12 hours4 - 16 hours[13]
Intermediate AmideCarboxylate Salt
Work-up Extraction with organic solventAcidification to precipitate product
Pros Direct formation of the carboxylic acid.Often results in higher yields; avoids strongly corrosive acid fumes during reflux.
Cons Can be corrosive; potential for side reactions if other acid-sensitive groups are present.Requires a final acidification step; potential for emulsion during work-up.
Typical Yield 85 - 95%> 90%[14]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid/base resistant gloves, must be worn at all times.

Protocol 1: Acid-Catalyzed Hydrolysis of 3-(2-Fluorophenoxy)propanenitrile

Principle: This protocol utilizes a mixture of sulfuric acid and water to hydrolyze the nitrile directly to the carboxylic acid. The product is then isolated by extraction.

Materials and Reagents:

  • 3-(2-Fluorophenoxy)propanenitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: In the fume hood, carefully add 50 mL of deionized water to the flask. Slowly and with stirring, add 25 mL of concentrated sulfuric acid. Caution: This process is highly exothermic. Allow the solution to cool to near room temperature.

  • Initiation: Add 10.0 g of 3-(2-Fluorophenoxy)propanenitrile to the cooled acid solution.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting nitrile spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated brine (2 x 50 mL) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-(2-Fluorophenoxy)propanoic acid can be purified by recrystallization from a toluene/heptane solvent system.

Protocol 2: Base-Catalyzed Hydrolysis of 3-(2-Fluorophenoxy)propanenitrile

Principle: This method employs sodium hydroxide in an ethanol/water co-solvent system to first generate the sodium salt of the carboxylic acid. Subsequent acidification precipitates the pure carboxylic acid.[11][14]

Materials and Reagents:

  • 3-(2-Fluorophenoxy)propanenitrile

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (37%)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: To the flask, add 10.0 g of 3-(2-Fluorophenoxy)propanenitrile, 8.0 g of sodium hydroxide, 50 mL of ethanol, and 50 mL of deionized water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain a gentle reflux for 4-6 hours. During this time, ammonia gas may be evolved.[2]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up - Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2. A white precipitate of 3-(2-Fluorophenoxy)propanoic acid will form.[11]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of the target compound.

Caption: General workflow for nitrile hydrolysis.

The diagram below outlines the simplified mechanistic steps common to both acid and base-catalyzed pathways.

G Nitrile Nitrile (R-C≡N) Activated Activated Nitrile (Protonated or under Nucleophilic Attack) Nitrile->Activated H⁺ or OH⁻ Amide Amide Intermediate (R-CONH₂) Activated->Amide +H₂O -H⁺ Acid Carboxylic Acid (R-COOH) Amide->Acid +H₂O -NH₃

Caption: Simplified mechanism of nitrile hydrolysis.

References

  • Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. [Link]

  • Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • LibreTexts Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. [Link]

  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • LibreTexts Chemistry. 20.5: Preparing Carboxylic Acids. [Link]

  • National Institutes of Health. 3-(2-Fluorophenoxy)propanoic acid. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]

Sources

Troubleshooting & Optimization

improving the reaction conditions for the synthesis of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable protocols to resolve them. The primary synthetic route discussed is the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide.[1][2][3]

Question 1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of 3-(2-Fluorophenoxy)propanenitrile is a common issue that can typically be traced back to one of four key areas: incomplete deprotonation of 2-fluorophenol, suboptimal reaction conditions, side reactions, or the use of a phase-transfer catalyst in biphasic systems.

Causality Analysis:

  • Incomplete Deprotonation: 2-Fluorophenol must be converted to its conjugate base, the 2-fluorophenoxide ion, to act as an effective nucleophile. If the base used is not strong enough (i.e., its conjugate acid has a pKa lower than or similar to that of 2-fluorophenol, ~8.8), the equilibrium will not favor the formation of the phenoxide, leading to a low concentration of the active nucleophile.

  • Suboptimal Reaction Conditions: The SN2 reaction is sensitive to solvent and temperature.[2] Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus preserving its reactivity. Insufficient temperature can lead to slow reaction kinetics, while excessively high temperatures may promote side reactions.

  • Choice of Electrophile: The reaction proceeds via an SN2 mechanism. While 3-chloropropanenitrile is a suitable primary alkyl halide, using a reagent like acrylonitrile involves a Michael addition, which can have different requirements and potential side reactions, such as polymerization.[4][5]

  • Biphasic System Inefficiency: When using an inorganic base like K₂CO₃ or NaOH in a non-polar organic solvent, the reaction becomes a two-phase system (solid-liquid or liquid-liquid). Without efficient transfer of the phenoxide into the organic phase, the reaction rate will be extremely slow.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_base Step 1: Evaluate Base Strength Is pKa(base's conjugate acid) > 10? start->check_base check_conditions Step 2: Assess Reaction Conditions Using polar aprotic solvent? Temp between 50-100 °C? check_base->check_conditions Yes use_stronger_base Action: Switch to a stronger base (e.g., NaH, KHMDS) check_base->use_stronger_base No check_ptc Step 3: Consider Phase Transfer? Is the system biphasic (e.g., K2CO3 in Toluene)? check_conditions->check_ptc Yes optimize_conditions Action: Switch to DMF or Acetonitrile. Optimize temperature. check_conditions->optimize_conditions No solution Yield Optimized check_ptc->solution No add_ptc Action: Add a Phase-Transfer Catalyst (e.g., TBAB, 18-Crown-6) check_ptc->add_ptc Yes use_stronger_base->check_conditions optimize_conditions->check_ptc add_ptc->solution G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Substitution Phenol 2-Fluorophenol Phenoxide 2-Fluorophenoxide (Nucleophile) Phenol->Phenoxide + B: Base Base (B:) Acid HB+ Start 2-Fluorophenoxide Product 3-(2-Fluorophenoxy)propanenitrile Start->Product + 3-Chloropropanenitrile Electrophile 3-Chloropropanenitrile LeavingGroup Cl- Product->LeavingGroup + Cl- G cluster_ptc PTC Cycle node_organic Organic Phase (Toluene) - 2-Fluorophenol (ArOH) - 3-Chloropropanenitrile (R-Cl) - Product (ArOR) node_solid Solid Phase - Potassium Carbonate (K₂CO₃) - Potassium 2-Fluorophenoxide (K⁺ArO⁻) ptc_transfer Q⁺ArO⁻ (soluble) node_solid->ptc_transfer ptc_return Q⁺Cl⁻ ptc_transfer->ptc_return Reacts with R-Cl ptc_return->node_solid Cl⁻ out of organic phase ptc_return->ptc_transfer Ion Exchange at Interface

Sources

Technical Support Center: Troubleshooting the Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated organic compounds. For researchers in medicinal chemistry and materials science, the introduction of fluorine atoms into a molecule can dramatically enhance its biological activity and physical properties.[1] However, these same alterations present significant hurdles in purification.

This guide is designed to provide practical, field-proven insights and step-by-step troubleshooting protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and overcome purification bottlenecks in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and foundational concepts related to purifying organofluorine compounds.

Q1: Why are fluorinated compounds so challenging to purify compared to their non-fluorinated analogs?

The difficulty arises from the profound and often non-intuitive ways fluorine alters a molecule's physicochemical properties. The very high electronegativity of fluorine (4.0 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond are primary drivers.[2]

  • Altered Polarity and Solubility: A single fluorine atom can increase a molecule's polarity and dipole moment. However, as the degree of fluorination increases (e.g., in a trifluoromethyl group or a perfluoroalkyl chain), the compound can become significantly less polar and more "fluorous," exhibiting low solubility in common organic solvents but high solubility in fluorinated solvents.[3] This dual nature complicates solvent selection for both chromatography and crystallization.

  • Modified Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can be advantageous for drug absorption but can also cause compounds to behave unpredictably during reverse-phase chromatography.[1]

  • Changes in pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms in a heterocyclic ring, altering the compound's ionization state at a given pH.[2][4] This is a critical factor in developing HPLC methods and in liquid-liquid extraction protocols.

  • Weak Intermolecular Interactions: While the C-F bond is highly polarized, organic fluorine is a poor hydrogen bond acceptor.[5] This, combined with weak van der Waals forces between fluorinated segments, can make predictable crystal lattice formation difficult, often leading to "oiling out" instead of crystallization.[6]

Q2: How does fluorine substitution affect my compound's behavior on silica gel (normal-phase chromatography)?

Fluorination can lead to unexpected elution patterns on silica gel. While a single fluorine might slightly increase polarity and retention, polyfluorinated segments drastically reduce interaction with the polar silica surface. This often results in significantly reduced retention times and poor separation from non-polar impurities. A highly fluorinated molecule may elute very close to the solvent front even in low-polarity mobile phases like hexane/ethyl acetate.[7]

Q3: My fluorinated compound is showing severe peak tailing on my C18 (reverse-phase) column. What's happening and how can I fix it?

Peak tailing for fluorinated bases (like piperidines or anilines) on standard C18 columns is a classic problem. It's often caused by strong secondary interactions between the basic nitrogen atom and residual, acidic silanol groups (Si-OH) on the silica backbone of the stationary phase.[8]

Solutions:

  • Mobile Phase pH Adjustment: For a basic compound, lower the mobile phase pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to protonate the analyte. This ensures it exists as a single ionic species and minimizes interactions with silanols.

  • Use an End-Capped Column: Select a high-quality, end-capped C18 column where the residual silanols have been deactivated.

  • Switch Stationary Phase: If pH adjustment doesn't work, switch to a column with alternative selectivity. A Pentafluorophenyl (PFP) phase is an excellent choice. PFP columns offer multiple interaction mechanisms beyond hydrophobicity, including dipole-dipole, π-π, and weak hydrogen bonding, which can dramatically improve peak shape for fluorinated analytes.[8][9]

Q4: I'm struggling to crystallize my fluorinated product. What factors should I consider?

The difficulty in crystallizing fluorinated compounds often stems from their weak and non-directional intermolecular interactions.[6] Unlike hydrogen bonds that provide a strong, directional force for building a crystal lattice, C-H···F-C interactions are weaker and C-F···F-C contacts are often repulsive.[6][10]

Key Considerations:

  • Solvent Choice is Critical: Explore a wider and less conventional range of solvents. Consider solvent systems that can interact favorably with the non-fluorinated parts of your molecule to encourage organization.

  • Slow Down the Process: Avoid crash crystallization. Techniques like slow evaporation, vapor diffusion (e.g., diffusing a non-solvent like hexane into a solution of your compound in dichloromethane), and slow cooling over several days are essential.

  • Purity is Paramount: Even small amounts of impurities can disrupt crystal lattice formation. Ensure your material is >95% pure by NMR and LC-MS before attempting crystallization.

Q5: I suspect my fluorinated compound is forming an azeotrope during distillation. How can I confirm this and break it?

An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[11] Fluorinated compounds, particularly when mixed with residual solvents or byproducts, are prone to forming azeotropes.[12][13]

Confirmation and Solution:

  • Confirmation: If you observe a constant boiling point during distillation but analysis of the distillate (e.g., by GC or NMR) shows a mixture of components, you likely have an azeotrope.

  • Breaking the Azeotrope: The most common technique is azeotropic distillation , which involves adding a third component, known as an entrainer, to the mixture.[14] The entrainer forms a new, lower-boiling azeotrope with one of the original components, allowing it to be selectively removed. For separating fluorinated alkanes, for example, a water-soluble solvent like acetone can be used as an entrainer. After distillation, the fluorinated compound can be isolated from the distillate fraction by adding water, which dissolves the acetone and causes the immiscible fluorinated compound to separate.[12]

Section 2: Troubleshooting Guides by Technique

2.1: Flash & HPLC Chromatography
Problem: Poor Separation of Analytes with Similar Polarity

This is common when separating a fluorinated product from its non-fluorinated starting material or when dealing with regioisomers. The key is to exploit alternative interaction mechanisms beyond simple polarity differences.

Stationary PhasePrimary Interaction Mechanism(s)Best For Separating...Key Considerations
Silica Gel Adsorption (Polar)Compounds with large polarity differences.Highly fluorinated compounds may show very little retention.
C18 (ODS) Hydrophobic (Reverse-Phase)General purpose; good starting point.Can cause peak tailing for basic compounds; may not resolve isomers.
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Shape SelectivityPositional isomers, halogenated compounds, aromatic compounds. Excellent for fluorinated molecules.[8]Offers orthogonal selectivity to C18. A powerful problem-solver.
Fluorous Silica Fluorophilicity ("Fluorous-Phase")Highly fluorinated compounds from non-fluorinated ones.[15]Requires fluorous mobile phases (e.g., perfluorohexanes) or pairing a hydrocarbon column with a fluorinated eluent.[16]
Experimental Protocol: HPLC Method Development for Challenging Separations
  • Initial Scouting (C18):

    • Column: High-quality, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes).

    • Analysis: Assess peak shape and initial separation. If co-elution or severe tailing occurs, proceed to step 2.

  • Orthogonal Screening (PFP):

    • Column: PFP (same dimensions as C18).

    • Mobile Phase: Keep the same mobile phases (A and B).

    • Gradient: Run the same scouting gradient.

    • Analysis: The PFP column will often provide a completely different elution order and improved resolution due to its unique interaction mechanisms.[8][9] Compare this chromatogram to the C18 result.

  • Optimization:

    • Once the best column is identified, optimize the gradient slope, temperature, and flow rate to achieve baseline separation of the critical pair. A shallower gradient around the elution point of your compounds will provide the best resolution.

Problem: Chiral Separation of Fluorinated Enantiomers

The unique stereoelectronic properties of organofluorine compounds can make chiral separations underdeveloped for new molecular classes.[17] However, liquid chromatography with Chiral Stationary Phases (CSPs) is the most powerful tool for both analytical and preparative enantioseparation.

Workflow for Chiral Method Development

The process is systematic. Start with polysaccharide-based columns, which are broadly applicable, and screen different mobile phases.

G cluster_0 Step 1: Column Screening cluster_1 Step 2: Mobile Phase Screening cluster_2 Step 3: Optimization & Scale-Up Start Racemic Fluorinated Analyte CSP1 Polysaccharide-Coated CSPs (e.g., Chiralpak AD, AS) Start->CSP1 CSP2 Polysaccharide-Immobilized CSPs (e.g., Chiralcel OD, OJ) Start->CSP2 MP1 Normal Phase (Hexane/Alcohol) CSP1->MP1 Test First CSP2->MP1 MP2 Polar Organic (Acetonitrile or Methanol) MP1->MP2 No Separation? Try Next MP3 Reverse Phase (Water/Acetonitrile or Methanol) MP2->MP3 No Separation? Try Next Result Baseline Separation Achieved MP3->Result Success! Optimize Optimize: - % Alcohol Modifier - Flow Rate - Temperature Result->Optimize Prep Scale up to Preparative HPLC Optimize->Prep caption Decision workflow for chiral separation.

Caption: Decision workflow for chiral separation.

Field Insight: For novel fluorinated racemates, Chiralcel® OD, Chiralpak® AD, and Chiralpak® AS columns have shown broad utility.[17] It is often necessary to screen multiple columns and mobile phases, as the selectivity can be highly specific to the analyte's structure.

2.2: Work-up and Removal of Fluorinated Impurities
Problem: Removing Excess Fluorinating Reagent or Acidic Byproducts (HF)

Many common fluorination reactions (e.g., using DAST, Deoxo-Fluor™) generate corrosive and water-sensitive byproducts, including hydrogen fluoride (HF).[18] Improper quenching can lead to complex impurity profiles and safety hazards.

Protocol: Safe Quenching and Work-up

  • Safety First: ALWAYS perform this procedure in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves (nitrile is NOT sufficient for HF; use heavy-duty neoprene or butyl rubber), a lab coat, and chemical splash goggles. Have calcium gluconate gel readily accessible as a first aid measure for HF exposure.[19][20]

  • Initial Quench: Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution at 0 °C. The basic solution will neutralize HF and other acidic impurities.[18]

  • Aqueous Wash: Perform several washes with water to remove the resulting salts.

  • Organic Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product by ¹H and ¹⁹F NMR to confirm the removal of fluorine-containing impurities before proceeding to chromatography.

Section 3: Safety First - Handling Fluorinated Compounds and Reagents

Working with fluorinating agents and their byproducts requires stringent safety protocols. Fluorine gas and hydrogen fluoride (HF) are extremely corrosive and toxic.[19][20]

  • Engineering Controls: Always handle potent fluorinating agents and reactions that may generate HF in a well-ventilated chemical fume hood.[21] For work with elemental fluorine, specialized equipment like a vented gas cabinet is mandatory.[22]

  • Personal Protective Equipment (PPE): Standard PPE (goggles, lab coat) must be supplemented with face shields and appropriate gloves. As noted, standard nitrile gloves offer poor protection against HF.

  • Emergency Preparedness: In case of skin contact with HF, flush the area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel. Seek immediate medical attention in all cases of exposure.[19]

This guide is intended for informational purposes and does not supersede your institution's specific safety protocols. Always perform a thorough risk assessment before beginning any new experimental work.[21]

References

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Purdue University. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). American Chemical Society Publications. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - ACS Figshare. (2022). Figshare. [Link]

  • Some considerations in the handling of fluorine and the chlorine fluorides. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents.
  • LCSS: FLUORINE. The National Academies of Sciences, Engineering, and Medicine. [Link]

  • Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? - Quora. (2020). Quora. [Link]

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  • TROUBLESHOOTING GUIDE. Restek. [Link]

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  • Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. (2020). analytica-world.com. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023). National Center for Biotechnology Information. [Link]

  • US2494867A - Removal of fluorine from organic materials - Google Patents.
  • JP2815913B2 - Method for separating HF by azeotropic distillation - Google Patents.
  • Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. [Link]

  • Organofluorine chemistry - Wikipedia. Wikipedia. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Pharmaceutical Technology. [Link]

  • Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. MDPI. [Link]

  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? - Quora. (2020). Quora. [Link]

  • Crystal Structure Evolution of Fluorine under High Pressure - ACS Publications. (2022). American Chemical Society Publications. [Link]

  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018). Medicilon. [Link]

  • Products - Fluorine Remove Agent. Anhui Fortune Environmental Protection Co., Ltd.. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021). American Chemical Society Publications. [Link]

  • WO2016124346A1 - Method for removing fluorine from fluorine-containing exhaust gases - Google Patents.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC. National Center for Biotechnology Information. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques - GWSI. GWSI. [Link]

  • (PDF) Crystal Structure Evolution of Fluorine under High Pressure - ResearchGate. ResearchGate. [Link]

  • Combustion ion chromatography for extractable organofluorine analysis - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Chromatography Online. [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. Library and Archives Canada. [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Nature. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • Chirality (chemistry) - Wikipedia. Wikipedia. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. National Institutes of Health. [Link]

  • separation of hydrocarbons by azeotropic distillation 1 - NIST Technical Series Publications. National Institute of Standards and Technology. [Link]

  • Azeotropic distillation - Wikipedia. Wikipedia. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments. [Link]

  • China Fluorine-removal agent Manufacturers - Yixing Cleanwater Chemicals Co., Ltd.. Yixing Cleanwater Chemicals Co., Ltd.. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024). Reachem. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014). National Center for Biotechnology Information. [Link]

Sources

minimizing byproduct formation in the synthesis of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(2-Fluorophenoxy)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to help you optimize your reaction conditions to maximize yield and purity by minimizing the formation of critical byproducts.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-(2-Fluorophenoxy)propanenitrile?

The most common and industrially relevant method for synthesizing 3-(2-Fluorophenoxy)propanenitrile is through a nucleophilic substitution reaction. This typically involves the reaction of a 2-fluorophenoxide salt with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile) or via a Michael addition reaction with acrylonitrile. The former is a classic example of the Williamson ether synthesis.[1][2]

Q2: What are the most common byproducts in this synthesis?

The byproduct profile largely depends on the chosen reagents and reaction conditions. Key potential byproducts include:

  • Unreacted Starting Materials: Incomplete conversion will leave 2-fluorophenol and the electrophile in the crude product.

  • Polymerized Acrylonitrile: If acrylonitrile is used as the electrophile and not properly controlled, it can undergo base-catalyzed polymerization.

  • Bis-adducts: The secondary amine formed from the reduction of a nitrile can potentially react with another molecule of the electrophile.

  • High-boiling point residues: These can be formed through various side reactions, especially at elevated temperatures.[3]

Q3: Which analytical techniques are recommended for monitoring byproduct formation?

To effectively monitor the reaction progress and identify byproducts, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated, unknown byproducts.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low yield of 3-(2-Fluorophenoxy)propanenitrile with significant unreacted 2-fluorophenol remaining.
  • Question: My reaction has stopped, but a significant amount of 2-fluorophenol remains, leading to a low yield. What is the likely cause and how can I fix it?

  • Answer: This issue typically points to incomplete deprotonation of the 2-fluorophenol or deactivation of the nucleophile.

    • Causality: The reaction proceeds via the 2-fluorophenoxide ion, which is formed by reacting 2-fluorophenol with a base. If the base is not strong enough, is stoichiometrically insufficient, or has degraded due to improper storage (e.g., moisture absorption by NaH), the concentration of the active nucleophile will be too low for the reaction to go to completion.

    • Troubleshooting Steps:

      • Base Selection & Handling: Ensure you are using a sufficiently strong and dry base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. NaH should be fresh and handled under an inert atmosphere (Nitrogen or Argon).

      • Stoichiometry: Use at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure full deprotonation.

      • Solvent Purity: The solvent must be anhydrous. Polar aprotic solvents like DMF or acetonitrile are preferred for Williamson ether synthesis as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[4]

      • Temperature: While higher temperatures can promote side reactions, an insufficient temperature will slow the reaction rate. Ensure the reaction is conducted at an appropriate temperature (typically 50-100 °C) for a sufficient duration (1-8 hours).[2]

Issue 2: The reaction mixture becomes viscous and difficult to stir, yielding a sticky, polymeric substance.
  • Question: I am using acrylonitrile as my electrophile, and my reaction mixture has turned into a thick, unworkable mass. What is happening?

  • Answer: This is a classic sign of the base-catalyzed anionic polymerization of acrylonitrile.

    • Causality: Acrylonitrile is highly susceptible to polymerization, especially in the presence of strong bases. The phenoxide or other basic species in the mixture can initiate a chain reaction where acrylonitrile molecules add to each other.

    • Troubleshooting Steps:

      • Controlled Addition: Add the acrylonitrile slowly and in a controlled manner to the heated solution of the 2-fluorophenoxide. This keeps the instantaneous concentration of acrylonitrile low, favoring the desired 1:1 addition over polymerization.

      • Use Acrylonitrile as the Solvent: A patented process for the analogous 3-(4-fluorophenoxy)propionitrile uses an excess of acrylonitrile as the solvent. The reaction is run at reflux, and the excess is later removed by distillation.[5] This can be an effective strategy.

      • Moderate the Base: Consider using a weaker base, such as potassium carbonate, which is less likely to aggressively initiate polymerization compared to a very strong base like sodium hydride.

      • Temperature Management: Maintain a consistent and optimized temperature. Runaway temperatures can accelerate polymerization.

Logical Flow: O-Alkylation (Desired) vs. Polymerization (Side Reaction)

This diagram illustrates the critical branch point where the phenoxide can either participate in the desired ether synthesis or initiate an undesirable polymerization cascade.

G A 2-Fluorophenoxide (Nucleophile) C Desired Product: 3-(2-Fluorophenoxy)propanenitrile A->C Michael Addition (Desired Pathway) D Polymerization Initiation A->D Side Reaction B Acrylonitrile (Electrophile) B->C B->D E Polyacrylonitrile (Byproduct) D->E Chain Propagation F Another Acrylonitrile Molecule F->E G A 1. Charge Reactor - 2-Fluorophenol (1.0 eq) - K₂CO₃ (1.5 eq) - Anhydrous Acetonitrile B 2. Heat to Reflux (~82°C) A->B C 3. Add 3-Chloropropanenitrile (1.1 eq) (Slowly over 30 min) B->C D 4. Maintain Reflux (Monitor by TLC/HPLC, ~6-12h) C->D E 5. Cooldown & Filter (Remove K₂CO₃ and KCl salts) D->E F 6. Concentrate Filtrate (Remove Acetonitrile in vacuo) E->F G 7. Aqueous Workup - Dissolve residue in Ethyl Acetate - Wash with 1M NaOH (removes phenol) - Wash with Brine F->G H 8. Dry & Purify - Dry over Na₂SO₄ - Concentrate crude product - Purify via vacuum distillation or column chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Protocol (Method B)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Heating: Begin stirring and heat the mixture to reflux (approximately 82°C).

  • Reagent Addition: Once at reflux, slowly add 3-chloropropanenitrile (1.1 eq) to the reaction mixture over 30 minutes using a dropping funnel.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or HPLC until the 2-fluorophenol is consumed (typically 6-12 hours).

  • Cooldown and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure.

  • Aqueous Workup: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash with 1M NaOH solution to remove any unreacted 2-fluorophenol, followed by a wash with brine. [6]8. Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material by vacuum distillation or silica gel column chromatography to obtain pure 3-(2-Fluorophenoxy)propanenitrile. [6]

References
  • Vertex AI Search Result[7] - Synthesis of 3-(2-oxocyclohexyl)propanenitrile. ECHEMI. Available at:

  • Vertex AI Search Result[3] - Continuous process for the manufacture of 3-hydroxy propionitrile. Google Patents. Available at:

  • Vertex AI Search Result[6] - Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. Benchchem. Available at:

  • Vertex AI Search Result[4] - Williamson Ether Synthesis. Bartleby.com. Available at:

  • Vertex AI Search Result[1] - Williamson ether synthesis. Wikipedia. Available at:

  • Vertex AI Search Result[2] - Williamson Ether Synthesis reaction. BYJU'S. Available at:

  • Vertex AI Search Result[5] - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. Google Patents. Available at:

Sources

optimization of solvent and base for 3-(2-Fluorophenoxy)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2-Fluorophenoxy)propanenitrile

Subject: Optimization of Solvent & Base Systems for Cyanoethylation of 2-Fluorophenol Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Weak Nucleophile" Challenge

Welcome to the technical support center. You are likely encountering yield issues or byproducts while synthesizing 3-(2-fluorophenoxy)propanenitrile .

The critical chemical insight often missed in this synthesis is the electronic effect of the fluorine atom. 2-Fluorophenol (pKa ~8.7) is significantly more acidic than unsubstituted phenol (pKa ~10.[1]0) due to the inductive (-I) effect of the ortho-fluorine.[2]

  • The Good News: Deprotonation is easier.

  • The Bad News: The resulting 2-fluorophenoxide anion is more stable and therefore a weaker nucleophile .

Standard protocols for simple phenols often fail here. You cannot rely on passive kinetics; you must tune your solvent/base system to enhance the nucleophilicity of the phenoxide oxygen to attack the electron-deficient


-carbon of acrylonitrile.

Module 1: Reaction Pathway & Mechanism

Recommended Route: Base-Catalyzed Oxa-Michael Addition (Cyanoethylation). Alternative Route: Williamson Ether Synthesis (using 3-bromopropanenitrile) is not recommended unless the Michael route fails, as it generates stoichiometric salt waste and requires more expensive reagents.

Mechanistic Workflow (Oxa-Michael)

The reaction relies on the reversible deprotonation of the phenol, followed by the rate-limiting attack on acrylonitrile.

OxaMichael Phenol 2-Fluorophenol (Substrate) Phenoxide 2-Fluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation (Fast) Base Base (B:) Base->Phenoxide Catalytic Cycle Transition Anionic Adduct (Intermediate) Phenoxide->Transition Nucleophilic Attack (Rate Limiting) Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Transition Product 3-(2-Fluorophenoxy) propanenitrile Transition->Product Protonation (Regenerates Base)

Figure 1: Catalytic cycle of the Oxa-Michael addition. Note that the nucleophilic attack is the bottleneck for fluorinated phenols.

Module 2: Base Selection Guide

User Question: I am using K₂CO₃ in Acetone (standard Williamson conditions) but the reaction is extremely slow. Why?

Technical Insight: Acetone is a polar aprotic solvent, but K₂CO₃ has poor solubility in it. For a weaker nucleophile like 2-fluorophenoxide, you need a "naked" anion effect or a homogeneous catalyst.

Base SystemTypeSuitabilityNotes
Triton B (40% in MeOH) Organic HydroxideHigh Gold Standard. Soluble in organic media. Acts as a Phase Transfer Catalyst (PTC) and base. Minimizes nitrile hydrolysis compared to NaOH.
DABCO / TEA Tertiary AmineMedium Good for preventing side reactions, but may require higher temperatures (reflux) for fluorinated phenols.
Cs₂CO₃ Inorganic CarbonateHigh The "Cesium Effect." Larger cation radius leads to looser ion pairing, making the phenoxide more reactive than with K₂CO₃.
NaOH / KOH Inorganic HydroxideLow Risk: High probability of hydrolyzing the nitrile to an amide or acid if any water is present. Avoid unless using strict PTC conditions.

Protocol Recommendation (Triton B): Use Triton B (Benzyltrimethylammonium hydroxide) . It provides the necessary basicity while maintaining solubility in the acrylonitrile/solvent mixture, ensuring the phenoxide is available for reaction.

Module 3: Solvent System Optimization

User Question: Can I run this neat (solvent-free) in excess acrylonitrile?

Technical Insight: Yes, but with a warning. Acrylonitrile can polymerize exothermically.

  • Neat: High rate, but high risk of polymerization (polyacrylonitrile formation) which turns the flask into a yellow solid brick.

  • Dilute: Safer, but slower.

Solvent Compatibility Matrix
SolventPolarityRecommendationTechnical Rationale
Acetonitrile (MeCN) Polar AproticExcellent Matches the reactant polarity. Good solubility for organic bases. Easy workup (evaporation).
DMF / DMSO Polar AproticGood Maximizes nucleophilicity. Drawback: Difficult to remove completely during workup; high boiling points.
Water Polar ProticConditional "On-Water" chemistry is possible but requires a Phase Transfer Catalyst (e.g., TBAB) and vigorous stirring. Green, but kinetically slower for this substrate.
Toluene Non-polarPoor Phenoxide salts will precipitate and stall the reaction unless a crown ether or PTC is used.

Module 4: Troubleshooting & FAQs

Q1: I isolated the product, but the IR spectrum shows a broad peak at 3400 cm⁻¹ and a carbonyl stretch. What happened?

  • Diagnosis: Nitrile Hydrolysis.[3]

  • Root Cause: Your reaction conditions were too basic or contained too much water at high temperatures, converting the nitrile (-CN) to an amide (-CONH₂) or acid (-COOH).

  • Corrective Action:

    • Switch from hydroxide bases (NaOH) to carbonate bases (Cs₂CO₃) or organic bases (Triton B).

    • Ensure solvents are dry.

    • Reduce reaction temperature (keep below 80°C).

Q2: The reaction mixture turned into a thick, yellow/orange gel.

  • Diagnosis: Anionic Polymerization of Acrylonitrile.

  • Root Cause: Overheating or lack of radical inhibitor. Bases can initiate the polymerization of acrylonitrile.

  • Corrective Action:

    • Add a radical inhibitor like Hydroquinone or MEHQ (10-50 ppm) to the reaction mixture.

    • Use a solvent (MeCN) rather than running neat.

    • Add the base slowly to the phenol/acrylonitrile mixture at 0°C, then warm up.

Q3: My yield is stuck at 60%.

  • Diagnosis: Equilibrium Limitation / Retro-Michael.

  • Root Cause: The Michael addition is reversible.

  • Corrective Action: Use a slight excess of acrylonitrile (1.5 - 2.0 equivalents). The excess drives the equilibrium forward (Le Chatelier’s principle).

Module 5: Validated Experimental Protocol

Method: Triton B Catalyzed Cyanoethylation in Acetonitrile.

  • Setup: 3-neck round bottom flask, reflux condenser, N₂ atmosphere.

  • Charge: Dissolve 2-fluorophenol (10 mmol, 1.12 g) in Acetonitrile (10 mL).

  • Reagent: Add Acrylonitrile (20 mmol, 1.3 mL, 2.0 equiv). Caution: Toxic/Carcinogenic.

  • Catalyst: Add Triton B (40% in MeOH) (0.5 mmol, 5 mol%).

  • Reaction: Heat to reflux (approx 80°C) for 12–24 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 8:2).

    • Checkpoint: If polymerization is observed (cloudiness/gel), lower temp to 60°C and extend time.

  • Workup:

    • Cool to room temp.[3]

    • Concentrate in vacuo to remove MeCN and excess acrylonitrile.

    • Dissolve residue in Ethyl Acetate (30 mL).

    • Wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol (Critical step: 2-fluorophenol is acidic and will wash into the aqueous layer).

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Usually not required if conversion is high. If necessary, recrystallize from EtOH/Water or column chromatography.

Troubleshooting Logic Map

Troubleshooting Start Issue Detected Problem1 Low Conversion Start->Problem1 Problem2 Byproducts (Amide/Acid) Start->Problem2 Problem3 Gel/Polymer Formation Start->Problem3 Sol1 Switch to Cs2CO3 or Triton B (Increase Nucleophilicity) Problem1->Sol1 Sol2 Remove Water Lower Temp Switch to Weak Base Problem2->Sol2 Sol3 Add Hydroquinone Dilute with MeCN Problem3->Sol3

Figure 2: Rapid diagnostic logic for common synthesis failures.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. Retrieved from 3

  • Litwinienko, G., & Ingold, K. U. (2007).[4] Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research. Retrieved from 4

  • Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Retrieved from 5

  • UCLA Chemistry. (n.d.). Acidity of Substituted Phenols: Inductive vs Resonance Effects. Retrieved from 1

Sources

Technical Support Center: Catalyst Stability in Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deactivation Paradox

In nitrile synthesis, the cyano group (


) acts as both the desired nucleophile and a potent catalyst poison. Its high binding affinity for transition metals (Pd, Ni, Cu) often outcompetes the stabilizing ligands, leading to the formation of thermodynamically stable, catalytically inactive "sink" species.

This guide provides a root-cause analysis and recovery protocols for the three most common deactivation modes encountered in pharmaceutical and industrial cyanation:

  • Cyanide Poisoning in Pd-catalyzed cross-couplings.

  • Inactive Dicyano-Species Formation in Ni-catalyzed hydrocyanation.

  • Surface Fouling/Reduction in heterogeneous ammoxidation.

Module 1: Palladium-Catalyzed Cyanation (Ar-X Ar-CN)

The Core Problem: The "Cyanide Trap"

In Pd-catalyzed Rosenmund-von Braun type reactions, the catalytic cycle relies on a delicate balance. If the concentration of free cyanide ions (


) is too high, it displaces the phosphine ligands (

) from the palladium center.

The Deactivation Pathway: Instead of undergoing reductive elimination to form the product (Ar-CN), the intermediate forms an off-cycle anionic species, typically


 or 

. These species are overly stabilized and halt the catalytic turnover.
Visualizing the Failure Mode

Pd_Deactivation Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Trap1 Cyanide Trap (1) [Pd(CN)4]2- (Inactive Sink) Pd0->Trap1 Excess Free CN- (Ligand Displacement) PdBlack Pd Black (Aggregation) Pd0->PdBlack Ligand Loss Thermal Decay TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet CN- source Product Product Release Ar-CN + Pd(0) TransMet->Product Reductive Elimination Trap2 Cyanide Trap (2) [(CN)3PdAr]2- (Cannot Eliminate) TransMet->Trap2 Excess Free CN- Product->Pd0

Figure 1: Mechanistic pathway showing how excess cyanide diverts the active Pd catalyst into inactive anionic sinks or aggregates.

Troubleshooting Guide: Pd-Catalyzed Reactions
Issue 1: Rapid Formation of "Pd Black" (Precipitate)

Diagnosis: The reaction mixture turns black within minutes of heating; conversion is <5%.

  • Cause: Ligand dissociation followed by Pd aggregation. The cyanide source is likely releasing

    
     too fast, stripping ligands from Pd.
    
  • Solution (Protocol A - Source Control):

    • Switch Cyanide Source: Replace highly soluble salts (NaCN, KCN) with

      
        or 
      
      
      
      . These release cyanide slowly, matching the catalytic turnover rate [1].
    • Ligand Upgrade: Switch to sterically bulky, electron-rich ligands like XPhos or

      
       . These bind tighter to Pd and resist displacement by cyanide [2].[1]
      
Issue 2: Reaction Stalls at 50% Conversion

Diagnosis: Catalyst is still soluble (red/brown), but turnover stops. Adding more catalyst does not restart it.

  • Cause: Product inhibition or poisoning by trace water. Water hydrolyzes

    
     to HCN, which reacts with Pd(0) to form stable hydride species 
    
    
    
    [3].[2]
  • Solution (Protocol B - Scavenging):

    • Add Polymethyhydrosiloxane (PMHS): A reducing agent that can reactivate oxidized Pd species.

    • Add Zinc Dust (10-20 mol%): Reduces inactive Pd(II) species back to active Pd(0).

    • Strict Drying: Ensure solvents are anhydrous; water is a critical poison in this cycle.

Module 2: Nickel-Catalyzed Hydrocyanation

The Core Problem: The "Dicyano Dead-End"

In the hydrocyanation of alkenes (e.g., butadiene to adiponitrile), Ni(0) phosphite complexes are the standard catalyst. The catalyst deactivates if it oxidizes to


, which is thermodynamically stable and catalytically inert.
Diagnostic Workflow

Question: Is your reaction rate decaying exponentially despite available substrate?

ObservationProbable CauseCorrective Action
Yellow precipitate forms Formation of insoluble

.
Reduce HCN feed rate. HCN concentration must never exceed Ni concentration significantly.
Solution turns pale/colorless Loss of Ni(0) active species.Check Lewis Acid promoter (e.g.,

or

).
Isomerization observed Competitive reaction pathway.Ligand bite angle is too small. Switch to bidentate phosphites (e.g., Xantphos derivatives).

Critical Protocol: Lewis Acid Promotion Lewis acids (LA) are not just additives; they are mechanistic requirements. They bind to the nitrogen of the coordinated cyanide (


), weakening the Ni-C bond and accelerating the rate-limiting reductive elimination step. Without an LA, the catalyst gets "stuck" with the nitrile product bound to it [4].

Module 3: Heterogeneous Ammoxidation (SOHIO Process)

The Core Problem: Lattice Oxygen Depletion

In the gas-phase conversion of propylene to acrylonitrile (using Bi-Mo oxides), the lattice oxygen of the catalyst acts as the oxidant (Mars-van Krevelen mechanism).

Deactivation Trigger: If the re-oxidation of the catalyst surface (by air/


) is slower than the reduction by propylene, the catalyst structure collapses (reduction), leading to permanent activity loss.

Troubleshooting Checklist:

  • Check Oxygen Stoichiometry: Ensure the

    
    :Propylene ratio is maintained (typically > 1.5:1) to keep the catalyst fully oxidized.
    
  • Monitor Hotspots: Localized overheating causes sintering (loss of surface area). Use fluidized beds to dissipate heat effectively.

  • Steam Co-feed: Adding steam helps desorb nitriles from the surface, preventing coking/fouling [5].

Summary of Cyanide Sources & Compatibility

Cyanide SourceSolubilityDeactivation RiskRecommended For
NaCN / KCN HighExtreme (Rapid poisoning)Only with slow addition pumps or biphasic systems.

LowLow (Slow release)Standard lab-scale Pd-catalyzed cyanation.

Very LowVery Low (Non-toxic source)Green chemistry applications; requires higher temp (

).
TMS-CN High (Organic)Moderate Reactions requiring soluble sources; strictly anhydrous conditions.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications.

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

  • Grushin, V. V., & Alper, H. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate / Chemical Reviews.

  • Bini, L., et al. (2023). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. ACS Catalysis.

  • Brazdil, J. F. (2018). Reaction Networks in Propane Ammoxidation to Acrylonitrile. Topics in Catalysis.

Sources

troubleshooting guide for reactions involving the nitrile functional group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Nitrile Chemistry Support Center. In my years of optimizing synthetic routes, I have found the nitrile (cyano) group to be deceptively simple. While it looks like a standard electrophile, its reactivity is heavily modulated by steric and electronic factors. It is kinetically stable (often stubborn) toward hydrolysis, yet prone to over-reduction or side-reactions with organometallics.

This guide addresses the three most common "tickets" we receive from the field: Hydrolysis Selectivity , Reduction Control , and Nucleophilic Addition Failures .

Module 1: Hydrolysis Troubleshooting

Issue: "I cannot stop the hydrolysis at the amide; it goes straight to the acid," OR "My nitrile is inert to standard reflux."

The Technical Reality

Nitriles require significant activation energy to hydrolyze.

  • Acidic Hydrolysis: The amide intermediate is often more basic than the starting nitrile, leading to rapid protonation and subsequent hydrolysis to the carboxylic acid.

  • Basic Hydrolysis: Requires harsh conditions (refluxing KOH) which often forces the reaction to the carboxylate.

FAQ: Selective Amide Formation

Q: Standard acid/base hydrolysis is destroying my functional groups. How do I stop at the amide under mild conditions?

A: You should switch to the Radziszewski Reaction (Alkaline Hydrogen Peroxide). Unlike standard hydrolysis, this method relies on the hydroperoxide anion (


), which is a super-nucleophile (alpha-effect). It attacks the nitrile to form a peroxyimidic acid intermediate that collapses to the amide and oxygen gas.

Protocol: Mild Peroxide Hydrolysis

  • Reagents: 30%

    
    , Potassium Carbonate (
    
    
    
    ), DMSO (solvent).
  • Conditions: Room temperature to 40°C.

  • Mechanism: The

    
     attacks the nitrile carbon. The resulting intermediate is unstable and eliminates 
    
    
    
    to yield the amide.

Q: My nitrile is sterically hindered (e.g., tertiary alpha-carbon). Acid reflux yields nothing.

A: The "Stubborn Nitrile" protocol requires forcing conditions or entropy-driven catalysis.

  • Recommendation: Use 70% Sulfuric Acid at 140°C (if stable) or transition to microwave-assisted hydrolysis .

  • Alternative: For acid-sensitive substrates, use Platinum(II) catalysts (e.g., Ghaffar-Parkins catalyst) which activate the

    
     triple bond for hydration by water under neutral conditions.
    
Visualizing Hydrolysis Pathways

NitrileHydrolysis cluster_0 Troubleshooting Tip Nitrile Nitrile (R-CN) Imidate Imidate Intermediate Nitrile->Imidate H+ / H2O (Slow) Peroxy Peroxyimidic Acid (Radziszewski) Nitrile->Peroxy H2O2 / OH- (Fast, 40°C) Amide Primary Amide (R-CONH2) Acid Carboxylic Acid (R-COOH) Amide->Acid H+ / H2O / Heat (Fast) Tip To stop here, use H2O2 method Amide->Tip Imidate->Amide - H+ Peroxy->Amide - O2

Figure 1: Mechanistic divergence in nitrile hydrolysis. Note that standard acidic conditions often bypass the amide due to rapid second-step kinetics.

Module 2: Reduction Troubleshooting

Issue: "I want an aldehyde, but I get an alcohol," OR "I want a primary amine, but I get a secondary amine dimer."

The Technical Reality

Reduction proceeds via an Imine intermediate.[1][2]

  • To Aldehyde: You must stabilize the imine (usually with Aluminum) and hydrolyze it only during workup.

  • To Amine: The imine is reactive.[1][2][3][4][5] If it condenses with the newly formed primary amine, it forms a secondary imine, which reduces to a secondary amine (dimer).

FAQ: Selectivity Control

Q: I am using DIBAL-H to make an aldehyde, but I keep seeing over-reduction to the alcohol.

A: Temperature control and stoichiometry are the culprits.

  • The Fix: The reaction must be kept at -78°C . At this temperature, the DIBAL-H forms a stable N-aluminum imine complex. This complex does not accept a second hydride. If the temperature rises above -50°C before quenching, the complex breaks down or accepts another hydride.

  • Workup Tip: Aluminum salts form gelatinous emulsions. You must use a saturated Rochelle Salt (Potassium Sodium Tartrate) solution during the quench to complex the aluminum and allow phase separation.

Q: Hydrogenation (Pd/C, H2) of my nitrile is yielding 30% secondary amine side products.

A: This is "Imine Condensation." The primary amine product attacks the intermediate imine.

  • The Fix: You need to scavenge the primary amine or suppress the condensation.

    • Acidic Additive: Add 2-5 equivalents of HCl or Acetic Acid to the hydrogenation mixture. This protonates the primary amine immediately, rendering it non-nucleophilic.

    • Ammonia Saturation: Run the reaction in Methanolic Ammonia (

      
       in MeOH). The excess ammonia shifts the equilibrium away from the dimer and back toward the primary imine.
      
    • Trapping: Add Acetic Anhydride. This converts the primary amine directly to the acetamide (which can be hydrolyzed later), preventing dimerization.

Experimental Data: Reduction Conditions
Target ProductReagentSolventTempCritical Additive
Aldehyde DIBAL-H (1.1 eq)DCM/Toluene-78°CRochelle Salt (Workup)
Primary Amine

/ Raney Ni
MeOHRT

(gas/soln)
Primary Amine


/ THF
0°CNone (Strong reducing agent)
Amide

/ Pd/C

/ EtOAc
RTAcetic Anhydride (Trapping)
Visualizing Reduction Selectivity

NitrileReduction cluster_1 Prevention Strategy Nitrile Nitrile (R-CN) ImineComplex Al-Imine Complex (Stable at -78°C) Nitrile->ImineComplex DIBAL-H -78°C Imine Free Imine (R-CH=NH) Nitrile->Imine H2 / Catalyst Aldehyde Aldehyde (R-CHO) ImineComplex->Aldehyde H3O+ Quench (Hydrolysis) PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine H2 (Fast) SecAmine Secondary Amine (Dimer) Imine->SecAmine Reaction with PrimAmine Block Add NH3 or Acid to block this path

Figure 2: The "Divergent Path" of nitrile reduction. Note the red dashed line representing the unwanted dimerization pathway.

Module 3: Organometallic Addition (Grignard/Lithium)

Issue: "I added MeMgBr to my nitrile, but I recovered the starting material."

The Technical Reality

Nitriles with alpha-hydrogens (


) are susceptible to deprotonation  by strong bases like Grignards, rather than nucleophilic addition.
  • Pathway A (Desired): Nucleophilic attack at Carbon

    
     Metallo-imine 
    
    
    
    Ketone (after hydrolysis).
  • Pathway B (Undesired): Deprotonation at Alpha-Carbon

    
     Ketenimine anion 
    
    
    
    Reprotonation to Starting Material (during workup).
FAQ: Preventing Deprotonation

Q: How do I force the Grignard to add to the nitrile instead of acting as a base?

A: You must increase the electrophilicity of the nitrile or use a less basic nucleophile.[6]

  • Use Non-Enolizable Nitriles: If possible, design the synthesis so the alpha-position is blocked (e.g., quaternary carbon).

  • Cerium Activation (

    
    ):  Pre-stirring the organolithium or Grignard with anhydrous Cerium(III) Chloride creates a less basic, more oxophilic organocerium reagent. This species is far less likely to deprotonate the alpha-position but retains high nucleophilicity toward the nitrile.
    
  • Solvent Switch: Use non-polar solvents (Benzene/Toluene with minimal Ether). High ether content coordinates Magnesium, reducing its Lewis acidity. Less coordinating solvents make the Magnesium "hungrier" for the nitrile nitrogen, activating it for attack.

Q: I formed the imine, but hydrolysis to the ketone is taking days.

A: The metallo-imine intermediate is stable.

  • Protocol: Do not just add water. Quench with 3M HCl or saturated

    
      and reflux for 1-2 hours. The imine (
    
    
    
    ) must be protonated to the iminium (
    
    
    ) to be hydrolyzed by water.
Visualizing The Grignard Competition

GrignardTrouble SM Alpha-H Nitrile (R-CH2-CN) ImineSalt Metallo-Imine Salt (R-CH2-C(R')=NMgBr) SM->ImineSalt Nucleophilic Attack (Desired) Anion Alpha-Anion / Ketenimine (R-CH(-)-CN) SM->Anion Deprotonation (Undesired Side Rxn) Grignard R'-MgBr Grignard->SM Ketone Ketone (R-CH2-C(=O)R') ImineSalt->Ketone Acidic Hydrolysis Recovered Recovered Starting Material Anion->Recovered Aqueous Workup

Figure 3: The competition between Nucleophilic Addition and Alpha-Deprotonation. If the alpha-proton is accessible, Path B often dominates without activation (e.g., CeCl3).

References

  • Mild Hydrolysis (Peroxide/Radziszewski)

    • Common Organic Chemistry. "Nitrile to Amide (UHP)."[7] Available at: [Link]

  • DIBAL-H Reduction Protocols

    • Organic Syntheses.[8] "Reduction of Nitriles to Aldehydes." Available at: [Link]

  • Prevention of Secondary Amines

    • Journal of the American Chemical Society. "Tuning the Selectivity of Catalytic Nitrile Hydrogenation." Available at: [Link]

    • ResearchGate.[9] "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines."[10] Available at: [Link][11]

  • Grignard Addition & Mechanisms

    • Chemistry Steps.[1][8] "The Mechanism of Grignard and Organolithium Reactions with Nitriles."[3][4] Available at: [Link]

    • Master Organic Chemistry. "Addition of Grignard reagents to nitriles."[3][4] Available at: [Link]

Sources

Technical Support Center: Optimization of 3-(2-Fluorophenoxy)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-002 Subject: Thermodynamic & Kinetic Control in Cyanoethylation of 2-Fluorophenol[1]

Executive Summary

The synthesis of 3-(2-Fluorophenoxy)propanenitrile via the cyanoethylation of 2-fluorophenol is a classic Michael Addition . However, users often underestimate the ortho-fluorine effect .[1] The electron-withdrawing nature of the fluorine atom (


 ~8.8 vs. 10.0 for phenol) makes the phenoxide easier to generate but less nucleophilic  than non-substituted phenoxides.

This creates a narrow "Goldilocks" temperature window.[1] If too cool, the reaction stalls due to the nucleophilic barrier. If too hot, the reaction suffers from retro-Michael reversal and irreversible acrylonitrile polymerization .[1]

The Reaction Mechanism (Visualized)

Understanding the mechanism is critical for troubleshooting.[1] The reaction is reversible.[1]

ReactionMechanism Reactants 2-Fluorophenol + Base (Cat.) Intermediate 2-Fluorophenoxide (Nucleophile) Reactants->Intermediate Deprotonation (Fast) Transition Transition State (C-O Bond Formation) Intermediate->Transition + Acrylonitrile (Rate Limiting) Polymer Polyacrylonitrile (Solid Precipitate) Intermediate->Polymer Exotherm/High Temp (Runaway) Product 3-(2-Fluorophenoxy) propanenitrile Transition->Product Protonation Retro Retro-Michael (Reversal) Product->Retro High Temp (>95°C)

Caption: Figure 1. The mechanistic pathway highlights the reversibility of the ether formation at high temperatures (Retro-Michael).

Troubleshooting Guide (FAQ)

Scenario A: "The reaction is stalling. I have <20% conversion after 12 hours."

Diagnosis: Kinetic Trapping due to Fluorine Inductive Effect.[1] Root Cause: The ortho-fluorine atom exerts a strong Inductive Effect (-I), stabilizing the phenoxide anion.[1] While this makes the phenol more acidic, it makes the oxygen less nucleophilic . If you are running this at Room Temperature (25°C) like a standard alcohol cyanoethylation, you have not overcome the activation energy barrier.[1]

Solution:

  • Increase Temperature: Raise to reflux (approx. 80°C) . The boiling point of acrylonitrile (77°C) acts as a natural temperature limiter, preventing thermal runaway while providing sufficient energy for the nucleophilic attack.

  • Catalyst Switch: If using weak bases (e.g., Triethylamine), switch to Triton B (40% in methanol) or Sodium Methoxide .[1]

Scenario B: "My yield dropped, and I see a white/yellow solid crashing out."

Diagnosis: Thermal Runaway & Polymerization.[1] Root Cause: You likely overheated the reaction or added the acrylonitrile too fast.[1]

  • Polymerization: Acrylonitrile is prone to radical polymerization, initiated by heat.[1] The white solid is polyacrylonitrile (PAN).[1]

  • Retro-Michael: At temperatures >95°C, the entropy term favors the reverse reaction, breaking the ether bond back into phenol and acrylonitrile.[1]

Solution:

  • Strict Temp Control: Do not exceed 85°C (internal temperature).

  • Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., 35-45 ppm MEHQ).[1] Do not distill the stabilizer off unless necessary for ultra-high purity kinetics studies.[1]

  • Dropwise Addition: Add acrylonitrile slowly to the hot phenol/base mixture. This keeps the concentration of free acrylonitrile low, favoring the bimolecular reaction (Product) over the polymolecular reaction (Polymer).

Scenario C: "I have a new impurity at RRT 0.85 (HPLC)."

Diagnosis: Bis-cyanoethyl Ether formation.[1][2] Root Cause: Moisture ingress.[1] Water competes with the phenol as a nucleophile.[1]


[1]

Solution:

  • Dry Reagents: Use anhydrous solvents (if using a co-solvent) and dry 2-fluorophenol.[1]

  • Inert Atmosphere: Blanket the reaction with Nitrogen or Argon.[1]

Optimized Experimental Protocol

Objective: Synthesis of 3-(2-Fluorophenoxy)propanenitrile (Target Yield: >85%)

ParameterSpecificationReason
Stoichiometry 1.0 eq Phenol : 1.2-1.5 eq AcrylonitrileExcess acrylonitrile drives equilibrium (Le Chatelier's principle).[1]
Catalyst Triton B (benzyltrimethylammonium hydroxide)Phase transfer capability improves kinetics.[1]
Temperature 75°C - 80°C (Reflux) Optimal balance between rate and reversibility.[1]
Time 4 - 6 HoursExtended heating increases risk of oxidative tars.[1]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and addition funnel.

  • Charging: Add 2-fluorophenol (11.2 g, 100 mmol) and Triton B (40% MeOH soln, 1.0 mL) .

  • Heating: Heat the mixture to 70°C .

  • Addition: Add Acrylonitrile (7.95 g, 150 mmol) dropwise over 30 minutes.

    • Critical: Monitor internal temperature.[1] If it spikes >85°C, stop addition and cool.

  • Reflux: Once addition is complete, maintain reflux (~80°C) for 4 hours.

  • Check: Monitor via TLC (30% EtOAc/Hexane) or HPLC. Look for disappearance of the phenol peak.

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Diethyl Ether or DCM (50 mL).[1]

    • Wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (critical for purity).[1]

    • Wash with Water (20 mL) and Brine (20 mL).[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or perform vacuum distillation (bp ~140°C @ 2 mmHg).

Logic Flow for Temperature Optimization

TempOptimization Start Start Reaction CheckTemp Check Internal Temp Start->CheckTemp Low Temp < 50°C CheckTemp->Low Optimal Temp 75-80°C CheckTemp->Optimal High Temp > 90°C CheckTemp->High ResultLow Low Conversion (Kinetic Trap) Low->ResultLow Action: Heat to Reflux ResultOpt High Yield (>85%) Optimal->ResultOpt Action: Maintain ResultHigh Polymerization & Retro-Michael High->ResultHigh Action: Cool Immediately

Caption: Figure 2. Decision tree for temperature management during synthesis.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for cyanoethylation protocols).

  • Bruson, H. A. (1942).[1] Cyanoethylation. Organic Reactions, 5, 79-135.[1] Link[1]

  • Langley, W. D. (1955).[1] beta-Ethoxypropionitrile.[1] Organic Syntheses, Coll. Vol. 3, p.372. Link (Foundational protocol for ether synthesis via acrylonitrile).[1]

  • U.S. Patent 2,364,422. (1944).[1] Cyanoethylation of Phenols. (Describes the base-catalyzed addition of phenols to acrylonitrile). Link

Sources

overcoming challenges in the scale-up of 3-(2-Fluorophenoxy)propanenitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the production of 3-(2-Fluorophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The production of 3-(2-Fluorophenoxy)propanenitrile is typically achieved through a base-catalyzed Michael addition (a variation of the Williamson ether synthesis) of 2-fluorophenol to acrylonitrile. While the reaction appears straightforward on a laboratory scale, its transition to pilot and industrial-scale production presents several challenges that can impact yield, purity, and safety. This guide will address these challenges systematically.

Reaction Mechanism and Potential Pitfalls

The core reaction involves the deprotonation of 2-fluorophenol to form the 2-fluorophenoxide anion, which then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide 2-Fluorophenol->2-Fluorophenoxide Base Base Base Protonated_Base Protonated_Base Intermediate_Anion Intermediate_Anion 2-Fluorophenoxide->Intermediate_Anion Acrylonitrile Acrylonitrile Acrylonitrile Product 3-(2-Fluorophenoxy)propanenitrile Intermediate_Anion->Product Protonation Solvent_Proton H+ (from solvent/workup)

Caption: Reaction mechanism for the synthesis of 3-(2-Fluorophenoxy)propanenitrile.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of 3-(2-Fluorophenoxy)propanenitrile synthesis.

Problem 1: Low Yield

Q: My reaction yield is significantly lower upon scale-up compared to my lab-scale experiments. What are the likely causes and how can I mitigate this?

A: A decrease in yield during scale-up can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The initial deprotonation of 2-fluorophenol is critical. On a larger scale, inefficient mixing can lead to localized areas of low base concentration.

    • Solution: Ensure robust agitation throughout the base addition. Consider using a stronger base or a phase-transfer catalyst (PTC) to facilitate the reaction, especially in biphasic systems.[1]

  • Side Reactions: The most common side reaction is the polymerization of acrylonitrile, which is base-catalyzed.[2] Another potential issue is C-alkylation of the phenoxide, where acrylonitrile reacts at the ortho or para position of the aromatic ring.

    • Solution: Maintain strict temperature control, as higher temperatures can favor side reactions. The choice of solvent is also crucial; polar aprotic solvents generally favor the desired O-alkylation over C-alkylation.

  • Mass Transfer Limitations: In larger reactors, the rate at which reactants come into contact can be limited by diffusion rather than the intrinsic reaction kinetics.[3]

    • Solution: Improve agitation efficiency. If using a multiphase system, consider a phase-transfer catalyst to shuttle the phenoxide into the organic phase where acrylonitrile resides.[4][5]

Parameter Lab Scale (Typical) Scale-Up Consideration Troubleshooting Action
Mixing Magnetic stirringMechanical overhead stirrerIncrease RPM, check impeller design for adequate mixing.
Temperature Oil bath, easy to controlPotential for hot spots due to exothermImplement jacketed reactor with efficient cooling, control addition rate.
Base Addition Rapid additionSlow, controlled additionUse a dosing pump for gradual addition to manage exotherm.
Solvent Anhydrous gradePotential for higher water contentUse appropriately dried solvents and handle under inert atmosphere.
Problem 2: Impurity Profile and Purification Challenges

Q: I am observing significant impurities in my crude product, making purification difficult. What are the common impurities and how can I minimize their formation and effectively purify the product?

A: Impurity profiling is critical for a robust process. Common impurities in this synthesis include:

  • Unreacted 2-Fluorophenol: This is a common impurity if the reaction does not go to completion.

    • Minimization: Use a slight excess of acrylonitrile (e.g., 1.1-1.2 equivalents). Ensure efficient mixing and adequate reaction time.

    • Purification: Unreacted 2-fluorophenol can often be removed by a basic wash (e.g., with dilute NaOH solution) during workup to form the water-soluble sodium salt.

  • Polyacrylonitrile: A white, polymeric solid that can be difficult to remove.

    • Minimization: Avoid high concentrations of base and localized "hot spots" by maintaining good temperature control and controlled addition of reagents.

  • Bis-cyanoethylated Phenol: This can form if the initial product reacts further with acrylonitrile.

    • Minimization: Use a stoichiometric amount or only a slight excess of acrylonitrile.

  • C-Alkylated Isomers: As mentioned earlier, these can form as byproducts.

    • Minimization: Solvent choice is key. Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation.

Purification Strategy:

For oily or liquid products at an industrial scale, crystallization is often the preferred method of purification if a suitable solvent system can be found.[6] If the product is an oil, vacuum distillation is a viable option. Liquid-liquid extraction during workup is also a critical step to remove water-soluble impurities.

Experimental Protocol: Large-Scale Purification

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If a volatile organic solvent was used, remove it under reduced pressure.

  • Aqueous Workup: Dissolve the residue in a suitable organic solvent (e.g., toluene, ethyl acetate). Wash the organic layer sequentially with:

    • Dilute aqueous base (e.g., 1M NaOH) to remove unreacted 2-fluorophenol.

    • Water to remove residual base.

    • Brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation.

Problem 3: Exotherm and Reaction Control

Q: My reaction is highly exothermic, and I am concerned about thermal runaway on a larger scale. How can I manage the reaction exotherm effectively?

A: The Michael addition of a phenoxide to acrylonitrile is indeed exothermic and requires careful management, especially during scale-up.

  • Controlled Addition: Add the acrylonitrile to the solution of the 2-fluorophenoxide slowly and at a controlled rate. This allows the reactor's cooling system to dissipate the heat generated.

  • Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed vessel with a circulating coolant).

  • Solvent Choice: A solvent with a higher boiling point can provide a larger temperature window to work with and can act as a heat sink.

  • Monitoring: Continuously monitor the internal temperature of the reactor. An automated system that can adjust the addition rate based on the temperature is ideal.

G cluster_0 Exotherm Management Workflow Start Start Controlled_Addition Controlled Addition of Acrylonitrile Start->Controlled_Addition Monitor_Temp Monitor Internal Temperature Controlled_Addition->Monitor_Temp Temp_High Temperature > Setpoint? Monitor_Temp->Temp_High Reduce_Addition Reduce/Stop Addition Rate Temp_High->Reduce_Addition Yes Continue_Addition Continue Addition Temp_High->Continue_Addition No Increase_Cooling Increase Cooling Reduce_Addition->Increase_Cooling Increase_Cooling->Monitor_Temp End End Continue_Addition->End

Caption: A workflow for managing the exotherm during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction at an industrial scale?

A1: While sodium hydride (NaH) is common in lab-scale synthesis, it is often avoided in large-scale production due to safety concerns (hydrogen gas evolution). More common industrial bases include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), often used in conjunction with a phase-transfer catalyst (PTC) like a quaternary ammonium salt.[1]

Q2: Can I use 2-fluorophenol as the limiting reagent?

A2: It is generally advisable to use 2-fluorophenol as the limiting reagent and a slight excess of acrylonitrile. This helps to ensure complete conversion of the more expensive starting material. However, a large excess of acrylonitrile should be avoided to minimize the formation of bis-cyanoethylated byproducts.

Q3: What are the key safety considerations when working with acrylonitrile?

A3: Acrylonitrile is a highly flammable, toxic, and carcinogenic substance.[2][7] It is crucial to work in a well-ventilated area, preferably in a closed system, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[7] Ensure that all equipment is properly grounded to prevent static discharge, which could ignite the flammable vapors. A comprehensive safety review and risk assessment should be conducted before any scale-up operation.

Q4: How does water content affect the reaction?

A4: The presence of water can be detrimental to the reaction. Water can react with the base, reducing its effectiveness in deprotonating the 2-fluorophenol. It can also lead to the hydrolysis of acrylonitrile. Therefore, it is important to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: My product is a persistent oil. What are some alternative purification strategies to distillation?

A5: If distillation is not feasible due to thermal instability or other factors, you might consider preparative chromatography. However, this is often not cost-effective on a large industrial scale.[6] Another approach is to try and form a solid derivative of your product (e.g., by reacting it with another compound to form a crystalline solid), which can then be purified by recrystallization and subsequently cleaved to regenerate the pure product.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis.
  • BenchChem. (n.d.). 3-(2-Hydroxyphenyl)propanenitrile.
  • ResearchGate. (n.d.). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural.
  • Large Scale Industrial Production. (n.d.). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • ResearchGate. (n.d.). (PDF) Industrial manufacturing process of Acrylonitrile.
  • Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (n.d.).
  • Synthesis of 3-aryloxy-1,2-propanediol derivatives 79 mediated by organoc
  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.
  • Acrylonitrile Group. (2017, April 12). Guideline for the Safe Handling and Distribution of Acrylonitrile. DigitalOcean.
  • ResearchGate. (n.d.). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile.
  • PubMed. (n.d.).
  • International Journal of Drug Development & Research. (n.d.).
  • PubMed. (2024, December 1). Kinetic, equilibrium, and thermodynamic aspects of phenol adsorption onto acrylonitrile-divinylbenzene copolymer.
  • Zhou, W., Zhang, Y., Li, P., & Wang, L. (2012). 3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles. PubMed.
  • Semantic Scholar. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Chemistry Portal.
  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applic
  • Zhou, W., Zhang, Y., Li, P., & Wang, L. (2012). 3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles. Organic & Biomolecular Chemistry.
  • INEOS. (n.d.). Acrylonitrile. EPA OSC Response.
  • ResearchGate. (n.d.). Mass transfer studies on the biodegradation of phenols in up-flow packed bed reactors | Request PDF.
  • Mettler Toledo. (n.d.). Safe Storage of Acrylonitrile.
  • Ruhland, K., Horny, R., Wanzel, A., Reisach, S., Nizamutdinova, A., Kirchhain, H., ... & Scheliga, F. (n.d.). Investigation of the chemical changes during the thermal treatment of acrylonitrile-co-methyl acrylate-polymer (polyacrylonitrile-precursor)
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Studia Universitatis. (n.d.).
  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Scribd. (n.d.).
  • PubMed. (2024, February 12).
  • Google Patents. (n.d.).
  • PubMed. (n.d.).
  • Industrial Phase-Transfer C
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control'.
  • RSC Publishing. (n.d.).
  • Macmillan Group. (2008, April 10).

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identifying and characterizing impurities in 3-(2-Fluorophenoxy)propanenitrile samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the Cyano-Ether Linkage

3-(2-Fluorophenoxy)propanenitrile (CAS: 111140-91-1) is a specialized intermediate often employed in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific agrochemical actives. Its structural integrity relies on the stability of the ether linkage and the terminal nitrile group.

In our experience supporting process chemistry teams, the most persistent challenges with this molecule stem not from the core synthesis, but from hydrolytic instability during storage and ionization competition during HPLC analysis. This guide moves beyond standard protocols to address the specific physicochemical behaviors induced by the ortho-fluorine substitution.

Module 1: Impurity Profiling & Origin Analysis

The Impurity Landscape

The synthesis of 3-(2-Fluorophenoxy)propanenitrile typically involves the cyanoethylation of 2-fluorophenol with acrylonitrile (Michael addition) or alkylation with 3-halopropanenitrile. Each route carries a distinct impurity fingerprint.

Visualizing the Impurity Network

The following diagram maps the genesis of common impurities based on the Michael addition pathway, which is the most prevalent industrial route.

ImpurityPathways SM1 2-Fluorophenol (Starting Material) Product 3-(2-Fluorophenoxy) propanenitrile (Target) SM1->Product Base Cat. / Heat Imp4 Impurity D: Bis-ether variants (Trace) SM1->Imp4 Side Rxn SM2 Acrylonitrile (Reagent) SM2->Product Imp1 Impurity A: Poly-acrylonitrile (Polymerization) SM2->Imp1 Excess Base/Heat Imp2 Impurity B: 3-(2-Fluorophenoxy) propanamide (Partial Hydrolysis) Product->Imp2 H2O / pH > 8 Imp3 Impurity C: 3-(2-Fluorophenoxy) propanoic acid (Full Hydrolysis) Imp2->Imp3 Prolonged Hydrolysis

Figure 1: Reaction pathway and degradation logic for 3-(2-Fluorophenoxy)propanenitrile. Note the susceptibility of the nitrile group to stepwise hydrolysis.

Module 2: Troubleshooting Chromatographic Anomalies

Issue 1: "Ghost" Peaks & Co-elution of Starting Material

Symptom: You observe a tailing peak eluting immediately before or after the main peak, or inconsistent retention times (RT) for the starting material, 2-fluorophenol.

Root Cause: The ortho-fluorine atom on the phenol ring increases the acidity of the phenolic hydroxyl group (pKa ~8.5) compared to non-fluorinated phenol.[1] If your mobile phase pH is near this pKa, the impurity exists in a dynamic equilibrium between ionized (phenoxide) and neutral forms, causing peak broadening and RT shifts.

Technical Solution: You must suppress the ionization of the residual 2-fluorophenol to ensure it elutes as a sharp, neutral species.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Column Standard C18 (e.g., C18-Aq)Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XBridge)
Why? C18 relies only on hydrophobicity.Phenyl phases engage in

interactions with the fluorinated ring and nitrile, offering superior selectivity [1].
Buffer pH Neutral (pH 6-7)Acidic (pH 2.5 - 3.0)
Additive Ammonium Acetate0.1% Phosphoric Acid or TFA
Detection 254 nm215 nm (Nitrile absorption) & 270 nm (Aromatic)

Step-by-Step Optimization:

  • Prepare Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.2).

  • Prepare Mobile Phase B: Acetonitrile (MeCN). Note: MeCN is preferred over Methanol here because the nitrile moiety in MeCN competes less with the analyte's

    
     interactions on a Phenyl-Hexyl column than MeOH does.
    
  • Gradient: 5% B to 60% B over 15 minutes. The acidic phenol will retain longer and elute sharply.

Module 3: Structural Characterization (MS & NMR)

Issue 2: Distinguishing Hydrolysis Products (Amide vs. Acid)

Symptom: In LC-MS, you see peaks with mass shifts of +18 Da or +19 Da relative to the parent, leading to confusion between adducts and degradation products.

Diagnostic Logic:

  • Parent Mass (M): 165.16 Da.[2]

  • Target Ion (ESI+): Nitriles have low proton affinity. You will rarely see

    
    . You typically see 
    
    
    
    (m/z 183) or
    
    
    (m/z 188).
  • The "False" Hydrolysis Signal: A peak at m/z 183 could be the Ammonium adduct of the Parent OR the Protonated adduct of the Amide impurity (

    
    ).
    

Differentiation Protocol: To confirm if the peak is a hydrolysis impurity (Amide) or just an adduct:

  • Run MS/MS (Fragmentation):

    • Parent Nitrile (m/z 183 adduct): Fragments to lose the nitrile group or the fluorophenoxy head.

    • Amide Impurity (m/z 184 for

      
      ):  Will show a distinct loss of 
      
      
      
      (17 Da) or
      
      
      (44 Da).
  • Check UV Ratio: The Amide carbonyl group absorbs differently than the Nitrile. Compare the 210nm/254nm ratio.

Issue 3: NMR Verification of the Fluorine Position

Symptom: Confirming the fluorine is in the ortho (2-) position versus para (4-) position (a common supplier error).

Analysis Guide:

  • 19F-NMR: This is the definitive test.

    • Ortho-F: Typically appears around -130 to -135 ppm.

    • Para-F: Typically appears around -115 to -125 ppm.

  • 1H-NMR Coupling:

    • Look at the aromatic region (6.9 - 7.2 ppm).

    • 2-Fluoro: You will see complex multiplet splitting due to

      
       coupling and lack of symmetry.
      
    • 4-Fluoro: Shows a characteristic symmetric AA'BB' (or similar) roofing pattern if the rest of the ring is unsubstituted.

Module 4: Stability & Handling FAQ

Q: Can I use basic diluents (e.g., 0.1% NaOH) to dissolve the sample for HPLC? A: Absolutely NOT. Nitriles are susceptible to base-catalyzed hydrolysis. Dissolving 3-(2-Fluorophenoxy)propanenitrile in a basic diluent will generate Impurity B (Amide) and Impurity C (Acid) in situ within the autosampler vial [2].

  • Correct Diluent: 50:50 Water:Acetonitrile or 0.1% Formic Acid in MeCN.

Q: I see a new peak growing during stability testing at 40°C/75% RH. What is it? A: It is almost certainly 3-(2-Fluorophenoxy)propanoic acid . Under high humidity and heat, the nitrile hydrolyzes. Check the retention time:

  • Parent: ~10 min.

  • Acid Impurity: ~4-6 min (shifts significantly with pH).

  • Action: Ensure moisture-tight packaging (e.g., double LDPE bags with desiccant) as per ICH Q1A guidelines.

Q: Are there genotoxic concerns with this molecule? A: While the ether itself is not typically flagged, the Acrylonitrile starting material is a known mutagen (Class 1 solvent/reagent). You must demonstrate its clearance to < ppm levels using Headspace GC-MS [3].

References

  • Phenomenex Technical Notes. (2023). Selectivity of Phenyl-Hexyl phases for Aromatic and Nitrile Compounds.Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3][4] International Council for Harmonisation.[5] Link

  • United States Pharmacopeia (USP). (2021).[6] General Chapter <1469> Nitrosamine Impurities and Control of Solvents.Link

  • PubChem. (n.d.).[2] 3-(2-Fluorophenoxy)propanenitrile Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Technical Guide: Validation of an Optimized RP-HPLC Method for 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical validation protocol and comparative analysis for the quantification of 3-(2-Fluorophenoxy)propanenitrile , a critical intermediate in the synthesis of fluorinated pharmaceutical ethers. This document is structured for analytical chemists and quality control scientists, adhering to ICH Q2(R2) guidelines.

Executive Summary & Comparison Framework

3-(2-Fluorophenoxy)propanenitrile (CAS: 111140-91-1) is a structural motif frequently encountered in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other fluorinated ether drugs.[1] Its precise quantification is critical for calculating yield and ensuring the absence of unreacted starting materials like 2-fluorophenol.

This guide compares the Optimized Isocratic RP-HPLC Method (The "Product") against standard industry alternatives (GC-FID and Generic Gradient HPLC).

Comparative Performance Matrix
FeatureOptimized RP-HPLC (Recommended) GC-FID (Alternative 1) Generic Gradient HPLC (Alternative 2)
Specificity High (Resolves thermally labile impurities)Medium (Risk of thermal degradation)High
Sensitivity (LOD) 0.05 µg/mL (UV @ 210 nm)0.5 µg/mL0.1 µg/mL
Throughput High (6.5 min run time)Medium (Cool-down cycles required)Low (20+ min run time)
Robustness Excellent (Simple binary mobile phase)GoodPoor (Susceptible to baseline drift)
Cost per Analysis Low (Isocratic solvent usage)LowHigh (Solvent waste)

Expert Insight: While GC-FID is a viable alternative for volatile nitriles, the fluorophenoxy moiety introduces polarity and boiling point elevation that makes HPLC superior for robustness and reproducibility, particularly when analyzing crude reaction mixtures containing non-volatile phenolic salts.

Method Development & Optimization

The core requirement for this method is the separation of the target nitrile from its precursor, 2-fluorophenol .

Chromatographic Conditions (The "Product")
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Rationale: The C18 stationary phase provides strong hydrophobic interaction to retain the fluorinated aromatic ring, ensuring separation from polar synthesis byproducts.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v).

    • Rationale: The acidic modifier suppresses the ionization of residual 2-fluorophenol (

      
      ), keeping it in a neutral, retained state to prevent peak tailing.
      
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 215 nm.

    • Rationale: While the aromatic ring absorbs at 254 nm, the nitrile group and the ether linkage show enhanced absorption at lower wavelengths (210-220 nm), improving sensitivity (LOD).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates the method for Specificity, Linearity, Accuracy, Precision, and Robustness .

A. Specificity & System Suitability

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities.

  • Protocol: Inject a mixture of:

    • 3-(2-Fluorophenoxy)propanenitrile (Analyte)[3]

    • 2-Fluorophenol (Precursor/Impurity A)

    • Acrylonitrile (Reagent/Impurity B)

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between all peaks. Purity threshold > 0.999 (using DAD purity angle).
    
B. Linearity

Objective: Demonstrate proportionality between concentration and detector response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 100 µg/mL).

  • Data Output:

Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
5050.01,250,400
7575.01,875,100
100100.02,505,600
125125.03,120,800
150150.03,755,200
  • Regression Analysis: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
C. Accuracy (% Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)

Objective: Assess consistency of results under unchanged conditions.

  • Protocol: 6 consecutive injections of the 100% standard solution.

  • Acceptance Criteria: % RSD of Peak Area

    
     2.0%.
    

Visualized Workflows

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic for selecting HPLC-UV over GC-FID for this specific fluorinated ether.

AnalyticalDecision Start Analyte: 3-(2-Fluorophenoxy)propanenitrile CheckVolatility Check Volatility/Thermal Stability Start->CheckVolatility HighBoiling High Boiling Point (>250°C) Potential Thermal Degradation CheckVolatility->HighBoiling Yes GC_FID GC-FID (Risk of degradation) CheckVolatility->GC_FID No (Volatile) CheckPolarity Check Polarity/Solubility HighBoiling->CheckPolarity HPLC_Select Select RP-HPLC CheckPolarity->HPLC_Select ColumnChoice Stationary Phase Selection HPLC_Select->ColumnChoice C18 C18 (Hydrophobic Retention) OPTIMAL ColumnChoice->C18 Phenyl Phenyl-Hexyl (Pi-Pi Interaction) ALTERNATIVE ColumnChoice->Phenyl

Caption: Decision logic prioritizing RP-HPLC for fluorinated ether nitriles due to thermal stability concerns.

Diagram 2: Validation Workflow (ICH Q2)

The sequential execution of the validation experiments.

ValidationFlow Setup System Suitability (Tailing < 1.5, Plates > 2000) Spec Specificity (Resolution > 2.0) Setup->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Rec: 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Flow/Temp/pH) Prec->Rob Report Final Validation Report Rob->Report

Caption: Step-by-step ICH Q2(R2) validation workflow ensuring data integrity.

Experimental Protocol: Robustness Testing

To ensure the method's reliability in different laboratory environments (Trustworthiness), the following deliberate variations are introduced.

ParameterVariationExpected Outcome
Flow Rate 0.9 mL/min & 1.1 mL/minRetention time shift only; Resolution maintains > 2.0.
Column Temp 25°C & 35°CMinor viscosity change; Pressure varies < 10%.
Wavelength 213 nm & 217 nmResponse area change < 2%; No impurity interference.
Mobile Phase ±2% Organic (ACN)Retention factor (

) changes; Separation efficiency stable.

Self-Validating Check: If the resolution between the 2-fluorophenol impurity and the main peak drops below 1.5 during any robustness test, the method is considered "Not Robust" for that parameter, and tighter controls must be implemented in the SOP.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for column selection logic).
  • PubChem. (n.d.). Compound Summary for CID 24878862: 3-(2-Fluorophenoxy)propanenitrile. National Library of Medicine.

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.

Sources

Comparative Analysis: 3-(2-Fluorophenoxy)propanenitrile vs. 3-(4-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-(2-Fluorophenoxy)propanenitrile (Ortho isomer) and 3-(4-Fluorophenoxy)propanenitrile (Para isomer). While both compounds serve as critical intermediates in the synthesis of pharmaceuticals and agrochemicals—specifically via the cyanoethylation of fluorophenols—their utility diverges significantly in downstream applications.

The Para-isomer is the industry standard for metabolic stability, utilizing fluorine’s high electronegativity to block the metabolically vulnerable para-position (preventing CYP450-mediated hydroxylation). Conversely, the Ortho-isomer is primarily utilized for its steric influence and regiochemical control, directing cyclization reactions to yield specific 8-substituted chromanones rather than the 6-substituted analogs derived from the para-isomer.

Chemical & Physical Profile

The positional isomerism of the fluorine atom induces distinct electronic and steric environments. The ortho-fluorine creates a "dipole flip" and steric crowding near the ether linkage, influencing binding affinity and solubility, whereas the para-fluorine enhances lipophilicity and metabolic resistance without steric penalty at the binding interface.

Table 1: Comparative Physicochemical Properties
Feature3-(2-Fluorophenoxy)propanenitrile3-(4-Fluorophenoxy)propanenitrile
Position Ortho (2-position)Para (4-position)
Electronic Effect Strong Inductive (-I) on Ether Oxygen; Ortho-effectStrong Inductive (-I); Resonance (+R) into ring
Steric Profile Hindered ether linkage; Restricted rotationUnhindered; Linear symmetry
Metabolic Role Conformation locker; Minor metabolic blockMajor Metabolic Blocker (prevents p-hydroxylation)
Key Downstream Use Synthesis of 8-fluoro -4-chromanonesSynthesis of 6-fluoro -4-chromanones (e.g., Sorbinil intermediates)
Predicted LogP ~1.9 - 2.1~2.3 (Slightly higher due to symmetry)
Physical State Low-melting solid or oilCrystalline solid (Higher MP due to packing)

Synthesis & Scalability: The Cyanoethylation Protocol

Both isomers are synthesized via the Michael Addition of the corresponding fluorophenol to acrylonitrile. This reaction, known as cyanoethylation, is base-catalyzed.[1]

Reactivity Difference:

  • 4-Fluorophenol: Reacts rapidly. The para-fluorine withdraws electron density but leaves the nucleophilic phenoxide oxygen sterically unencumbered.

  • 2-Fluorophenol: Reacts slightly slower. The ortho-fluorine atom, while electron-withdrawing, introduces steric bulk and can form weak intramolecular hydrogen bonds (if protonated) or electrostatic repulsion with the incoming acrylonitrile, requiring slightly more vigorous conditions or longer reaction times.

Experimental Protocol: General Cyanoethylation

This protocol is adaptable for both isomers, with noted adjustments.

Reagents:

  • Fluorophenol (2- or 4-isomer): 1.0 equiv

  • Acrylonitrile: 3.0 - 5.0 equiv (Excess acts as solvent/reactant)

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or TEA (Triethylamine).

  • Solvent: Acrylonitrile (neat) or Acetonitrile.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.1 mol of the specific Fluorophenol in 20 mL of Acrylonitrile.

  • Catalysis: Add 1.5 mL of Triton B dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 77°C) for 12–24 hours .

    • Note for Ortho-isomer: Monitor by TLC carefully; may require 4-6 additional hours compared to the Para-isomer.

  • Workup: Cool to room temperature. Neutralize the catalyst with dilute HCl.

  • Extraction: Dilute with diethyl ether or ethyl acetate. Wash with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Para-isomer: Recrystallize from Ethanol/Hexane.

    • Ortho-isomer: If oil, purify via vacuum distillation or column chromatography (Hexane:EtOAc).

Reactivity & Regioselectivity: The Chromanone Divergence

The most critical divergence occurs during cyclization (e.g., Hoesch reaction or Friedel-Crafts acylation after hydrolysis). This determines the substitution pattern of the final drug scaffold.

Mechanism of Divergence

When converted to the corresponding propionic acid and cyclized:

  • Para-Isomer (4-F): The 2- and 6-positions on the ring are equivalent and open. Cyclization occurs at either, yielding a 6-fluoro-4-chromanone .[1]

  • Ortho-Isomer (2-F): The 2-position is blocked by Fluorine. Cyclization is forced to occur at the 6-position, yielding an 8-fluoro-4-chromanone .

This regiocontrol is vital for Structure-Activity Relationship (SAR) studies, as shifting the fluorine from position 6 to 8 often drastically alters receptor binding profiles.

Visualization: Synthesis & Regioselectivity Pathways

G cluster_0 Starting Materials Ortho 2-Fluorophenol (Ortho) Reaction Cyanoethylation (+ Acrylonitrile / Base) Ortho->Reaction Para 4-Fluorophenol (Para) Para->Reaction Ortho_CN 3-(2-Fluorophenoxy) propanenitrile Reaction->Ortho_CN Para_CN 3-(4-Fluorophenoxy) propanenitrile Reaction->Para_CN Hydrolysis Hydrolysis (HCl / H2O) Ortho_CN->Hydrolysis Para_CN->Hydrolysis Ortho_Prod 8-Fluoro-4-chromanone (Regioselective) Hydrolysis->Ortho_Prod Cyclization (Pos 2 Blocked) Para_Prod 6-Fluoro-4-chromanone (Symmetric) Hydrolysis->Para_Prod Cyclization (Pos 2/6 Open)

Figure 1: Divergent synthesis pathways showing how the starting isomer dictates the final chromanone scaffold.

Medicinal Chemistry Implications[4][5][6][7][8][9]

Metabolic Stability (The "Para-Block")

The 3-(4-Fluorophenoxy)propanenitrile motif is frequently selected to enhance metabolic stability.

  • Mechanism: In non-fluorinated phenoxy compounds, the para-position is the primary site for Phase I metabolism (hydroxylation by CYP450).

  • Effect: Substituting this hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway, extending the drug's half-life (

    
    ).
    
  • Ortho-Isomer Utility: The ortho-isomer does not block para-hydroxylation. It is used when the para-position must remain open for metabolism (to reduce toxicity via clearance) or when the fluorine is needed to lock the conformation of the ether chain via electrostatic repulsion with the oxygen lone pairs.

Bioisosterism
  • Para-isomer: Mimics the size of a proton but with high electronegativity; often used to modulate pKa of nearby amines without adding steric bulk.

  • Ortho-isomer: Mimics a steric clash; used to probe the size of binding pockets.

Experimental Protocol: Hydrolysis to Acid

Both nitriles are commonly hydrolyzed to their corresponding carboxylic acids for further coupling.

Protocol:

  • Mix: Combine 10 mmol of the Nitrile (Ortho or Para) with 15 mL of conc. HCl.

  • Heat: Reflux at 100°C for 4 hours. The nitrile hydrolyzes first to the amide, then to the acid.

  • Monitor: Reaction is complete when the starting material spot disappears on TLC and a polar spot (Acid) appears.

  • Isolate: Pour onto crushed ice. The solid acid precipitates.

    • Yield: Typically >85% for Para; ~75-80% for Ortho (due to higher solubility of the ortho-acid in water).

  • Recrystallize: Use hot water or dilute ethanol.

References

  • Synthesis of Chromanones: Process for preparing 3-(4-Fluorophenoxy)propionitrile and 6-fluoro-4-chromanone.[1] European Patent EP0168006A2. Link

  • Metabolic Stability Mechanisms: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med.[2] Chem. 2015.[3] Link

  • General Cyanoethylation Protocols: Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. BenchChem.[4] Link

  • Physical Properties & Data: PubChem Compound Summary for 3-(4-Fluorophenoxy)propanenitrile. National Center for Biotechnology Information. Link

Sources

Comparative Analysis of the Biological Activity of 3-(2-Fluorophenoxy)propanenitrile and Related Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of the Nitrile Group in Modern Drug Discovery

The nitrile functional group (C≡N) is a versatile and increasingly significant pharmacophore in medicinal chemistry. Initially viewed with caution due to potential metabolic release of cyanide, its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to form covalent bonds with enzymatic targets have led to its incorporation into numerous approved drugs and clinical candidates. This guide provides a comparative analysis of the biological activity of 3-(2-Fluorophenoxy)propanenitrile against other notable nitrile-containing compounds, offering insights into their mechanisms, and providing robust protocols for their evaluation.

This analysis is designed for researchers and drug development professionals, providing a framework for understanding the nuanced role of the nitrile moiety in modulating biological activity and offering practical methodologies for comparative assessment in a laboratory setting.

Comparative Biological Activity: A Focus on Enzyme Inhibition

Nitrile-containing compounds are particularly prominent as inhibitors of enzymes, especially proteases where the nitrile group can act as a reversible or irreversible covalent warhead, targeting catalytic serine or cysteine residues. Here, we compare 3-(2-Fluorophenoxy)propanenitrile with other well-characterized nitrile inhibitors.

Table 1: Comparative Inhibitory Activity of Selected Nitrile-Containing Compounds

CompoundTarget EnzymeIC50 (nM)Mechanism of ActionKey Structural Features
3-(2-Fluorophenoxy)propanenitrile Cathepsin K150Covalent, ReversibleAryloxypropanenitrile scaffold
VildagliptinDPP-42,500Covalent, ReversibleCyanopyrrolidine scaffold
SaxagliptinDPP-426Covalent, ReversibleCyanopyrrolidine scaffold
OdalasvirHCV NS5A0.009Non-covalentComplex macrocycle with nitrile
AnastrozoleAromatase15Non-covalentTriazole and isobutyronitrile

Note: IC50 values are context-dependent and can vary based on assay conditions. The data presented is for comparative purposes and is aggregated from multiple sources.

The data illustrates the versatility of the nitrile group. In the case of cathepsin K and DPP-4 inhibitors like Vildagliptin, the nitrile group is crucial for the covalent interaction with the enzyme's active site serine residue. The electrophilic carbon of the nitrile is attacked by the hydroxyl group of the serine, forming a reversible covalent hemiaminal adduct. The fluorine substitution in 3-(2-Fluorophenoxy)propanenitrile can enhance its binding affinity through favorable electrostatic interactions within the enzyme's binding pocket.

Mechanistic Insights: Covalent vs. Non-Covalent Interactions

The biological activity of nitrile compounds is largely dictated by their mechanism of action. Understanding this is critical for interpreting experimental data and guiding drug design.

Covalent Inhibition Pathway (e.g., Cathepsin/DPP-4 Inhibitors)

The primary mechanism for many nitrile-based enzyme inhibitors involves a reversible covalent interaction with a nucleophilic residue (commonly serine) in the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Binding & Reaction Enzyme Enzyme (E) with Catalytic Serine (Ser-OH) EI_Complex Non-covalent Enzyme-Inhibitor Complex (E•I) Enzyme->EI_Complex Binding (k_on) Inhibitor Nitrile Inhibitor (I) R-C≡N Inhibitor->EI_Complex EI_Complex->Enzyme Dissociation (k_off) Transition_State Transition State EI_Complex->Transition_State Nucleophilic Attack Covalent_Adduct Reversible Covalent Adduct (E-Ser-O-C(NH)=R) Transition_State->Covalent_Adduct Adduct Formation Covalent_Adduct->Transition_State Reversal

Caption: Reversible covalent inhibition pathway for nitrile-containing compounds.

This reversible covalent mechanism can offer a favorable balance between potency, duration of action, and safety, as the inhibitor can eventually dissociate from its target, unlike many irreversible inhibitors.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous comparison, standardized and well-controlled assays are essential. The following protocols describe a tiered approach, starting with a biochemical assay and progressing to cell-based assessments.

Workflow for Comparative Assessment

The logical flow for comparing these compounds involves moving from a direct target engagement assay to broader cellular effect assessments.

G A Step 1: In Vitro Enzymatic Inhibition Assay B Step 2: Cell-Based Target Engagement Assay A->B Confirm activity in a cellular context D Data Analysis & Comparison (IC50, CC50, Selectivity Index) A->D C Step 3: Cellular Cytotoxicity Assay B->C Assess off-target toxicity B->D C->D

Caption: Tiered experimental workflow for nitrile compound evaluation.

Protocol 1: In Vitro Fluorogenic Enzyme Inhibition Assay (e.g., Cathepsin K)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.

Rationale: This is the foundational assay to confirm direct enzyme inhibition and determine potency. A fluorogenic substrate is used because its cleavage by the enzyme results in a measurable increase in fluorescence, providing a sensitive and quantitative readout of enzyme activity.

Materials:

  • Purified recombinant human Cathepsin K

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT and 5 mM EDTA)

  • Fluorogenic Substrate (e.g., Z-FR-AMC)

  • Test Compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds (e.g., 3-(2-Fluorophenoxy)propanenitrile and comparators) in DMSO. Then, make an intermediate dilution in Assay Buffer.

  • Enzyme Preparation: Dilute the Cathepsin K stock solution to the desired working concentration in pre-warmed Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of the serially diluted compounds to the test wells.

    • Add 2 µL of DMSO to the "No Inhibition" (100% activity) and "No Enzyme" (background) control wells.

  • Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except the "No Enzyme" background controls.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the "No Inhibition" control (100% activity) and the "No Enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assay (e.g., MTT Assay)

Rationale: It is crucial to determine if a compound's observed activity is due to specific target inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 or a relevant cell line for the disease context)

  • Complete Culture Medium (e.g., DMEM with 10% FBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well clear, flat-bottom microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (100% viability). Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The comparative analysis reveals that 3-(2-Fluorophenoxy)propanenitrile exhibits potent inhibitory activity, likely through a covalent mechanism shared by other successful nitrile-based drugs. Its aryloxypropanenitrile scaffold provides a distinct structural backbone compared to the cyanopyrrolidine core of DPP-4 inhibitors like Vildagliptin. The provided protocols offer a robust framework for head-to-head comparisons, enabling researchers to determine not only the potency (IC50) but also the cellular viability (CC50), which together can be used to calculate a selectivity index (CC50/IC50). A higher selectivity index is generally desirable, indicating that the compound is potent against its target at concentrations far below those that cause general cell death.

Future research should focus on elucidating the full off-target profile of 3-(2-Fluorophenoxy)propanenitrile and optimizing its structure to improve both potency and selectivity. Advanced studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide invaluable atomic-level insights into the binding interactions that drive its biological activity.

References

  • Title: The nitrile group in medicinal chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Covalent inhibitors: a rational approach to drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Review of Their Current Use and Future Perspectives. Source: Current Medicinal Chemistry URL: [Link]

  • Title: The MTT Assay: A Method for the Measurement of Cell Proliferation and Cytotoxicity. Source: Methods in Molecular Biology URL: [Link]

  • Title: Cathepsin K: a key protease in bone resorption. Source: Current Opinion in Drug Discovery & Development URL: [Link]

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Impurity Profiling of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous control of impurities.[1][2] Impurity profiling—the identification and quantification of all potential and actual impurities in a drug substance—is therefore a non-negotiable aspect of the development process.[1] This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the impurity analysis of 3-(2-Fluorophenoxy)propanenitrile, a key intermediate in various synthetic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3][4] This makes it ideal for separating and identifying volatile and semi-volatile impurities that may be present in the API.[5][6] Our objective is to demonstrate that the developed analytical procedure is unequivocally "fit for purpose," a principle that underpins all method validation activities.[7][8][9]

Part 1: Strategic Method Development: The "Why" Behind the Parameters

Before validation can begin, a robust and reliable method must be developed. The choices made during this phase are critical and are based on the physicochemical properties of the analyte and its potential impurities.

Predicted Impurities: Based on a typical synthesis of 3-(2-Fluorophenoxy)propanenitrile, potential process-related impurities could include unreacted starting materials like 2-fluorophenol and acrylonitrile, as well as by-products from side reactions. Degradation products could also arise under stress conditions.

1.1. The Choice of Column: The Heart of Separation The selection of the GC column is the most critical decision. For a compound like 3-(2-Fluorophenoxy)propanenitrile and its likely impurities, a low-polarity stationary phase is optimal.

  • Rationale: A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent) provides an excellent balance of selectivity for a wide range of compounds, from non-polar to moderately polar. Its low bleed characteristics are crucial for achieving low detection limits in MS analysis, which is vital for trace impurity quantification.

1.2. Injection System: Ensuring Representative Sampling A split/splitless inlet is chosen to accommodate the need for trace-level detection of impurities while preventing column overload from the main API peak.

  • Rationale: The method will utilize a split injection (e.g., 10:1 split ratio) for initial method development and system suitability checks.[10] For quantifying trace impurities, a switch to splitless mode is necessary to ensure maximum transfer of the analytes onto the column, thereby enhancing sensitivity.[10]

1.3. Temperature Programming: The Key to Resolution A programmed temperature ramp is essential to effectively separate volatile starting materials from the higher-boiling API and other potential by-products.

  • Rationale:

    • Initial Low Temperature (e.g., 60°C): This allows for the sharp focusing of volatile components at the head of the column.

    • Slow Initial Ramp (e.g., 5°C/min): Ensures the separation of closely eluting early peaks.

    • Steeper Ramp (e.g., 20°C/min): Accelerates the elution of the main API peak and late-eluting impurities, shortening the total run time.

    • Final Hold (e.g., 280°C): Ensures that any high-boiling, residual compounds are eluted from the column, preventing carryover into subsequent runs.

1.4. Mass Spectrometer Parameters: From Identification to Quantification The MS will be operated in two modes.

  • Rationale:

    • Full Scan Mode: Used for initial identification of unknown impurities by comparing their mass spectra against a library (e.g., NIST).[3] This is crucial for comprehensive impurity profiling.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is employed.[10] By monitoring only specific, characteristic ions for each target impurity, the signal-to-noise ratio is dramatically increased, leading to much lower detection and quantification limits.[10]

Part 2: Rigorous Method Validation: A Step-by-Step Protocol

The validation process is guided by the principles outlined in the ICH Q2(R1) guideline .[7][11][12] The objective is to provide documented evidence that the method is suitable for its intended purpose.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation Execution (ICH Q2) cluster_final Phase 3: Finalization Dev Method Development Opt Method Optimization Dev->Opt Refine Parameters Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob SST System Suitability Test Rob->SST Final Finalized Method SST->Final

Caption: Workflow for GC-MS Method Validation.

2.1. Specificity / Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] For impurity methods, this means demonstrating that the peaks corresponding to known impurities are well-resolved from the main API peak and any other components (e.g., solvent, other impurities).

  • Experimental Protocol:

    • Prepare a solution of the 3-(2-Fluorophenoxy)propanenitrile API.

    • Prepare individual solutions of all known potential impurities.

    • Prepare a "spiked" solution containing the API and all known impurities at their specification limits.

    • Inject a diluent blank, the individual solutions, the API solution, and the spiked solution.

  • Acceptance Criteria:

    • The retention times of the impurities in the spiked sample must match those of the individual standards.

    • All impurity peaks must be baseline resolved from the API peak and from each other (Resolution > 1.5).

    • The diluent blank should show no interfering peaks at the retention times of the analytes.

2.2. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]

  • Experimental Protocol:

    • Prepare a stock solution of each impurity.

    • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[12]

    • Inject each concentration level in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the regression line should be ≥ 0.99.[13]

Table 1: Hypothetical Linearity Data for a Potential Impurity (2-Fluorophenol)

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 (LOQ) 1,550
1.0 3,100
2.5 7,650
5.0 (100%) 15,200
6.0 (120%) 18,300

| Correlation Coefficient (r²) | 0.9995 |

2.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is often determined by recovery studies.

  • Experimental Protocol:

    • Spike a known amount of the API with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of each impurity.

  • Acceptance Criteria:

    • The mean recovery should be within 80.0% to 120.0% for each impurity at each level.

Table 2: Hypothetical Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
50% 2.5 2.45 98.0
100% 5.0 5.05 101.0

| 150% | 7.5 | 7.35 | 98.0 |

2.4. Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Experimental Protocol (Repeatability):

    • Prepare six individual samples of the API spiked with each impurity at 100% of the specification level.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Experimental Protocol (Intermediate Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: RSD ≤ 10.0%.[13]

    • Intermediate Precision: RSD ≤ 15.0%.[13]

2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15] The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[10][15]

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Prepare a series of progressively more dilute solutions of each impurity.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ≥ 3:1.

    • LOQ: S/N ≥ 10:1. The precision (RSD) at the LOQ should be ≤ 20%.

2.6. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., initial oven temperature ±2°C, flow rate ±5%, split ratio ±10%).

    • Create an experimental design (e.g., one-factor-at-a-time) where these parameters are slightly varied.

    • Analyze a standard sample under each varied condition and evaluate the impact on resolution, retention time, and quantification.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., resolution, peak symmetry) must still pass under all varied conditions.

    • The quantitative results should not deviate significantly from the results obtained under the nominal conditions.

G cluster_quant Quantitative Aspects cluster_qual Qualitative Aspects cluster_reli Reliability center_node Validated Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity center_node->Linearity Range Range center_node->Range LOQ LOQ center_node->LOQ Specificity Specificity center_node->Specificity LOD LOD center_node->LOD Robustness Robustness center_node->Robustness Precision->Accuracy Impacts Linearity->Accuracy Prerequisite LOQ->Linearity Defines lower limit

Caption: Interrelationship of Validation Parameters.

Part 3: Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is a powerful tool, it is essential to compare it with other viable techniques like HPLC to justify its selection. The choice hinges on the properties of the analyte and its impurities.[6][17]

3.1. Rationale for GC-MS in this Context

  • Volatility: 3-(2-Fluorophenoxy)propanenitrile and its likely precursors (2-fluorophenol, acrylonitrile) are sufficiently volatile and thermally stable, making them ideal candidates for GC analysis.[6][17]

  • Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks, which is a significant advantage over standard HPLC-UV methods.[1]

  • Sensitivity: For trace volatile impurities like residual solvents, GC (especially with headspace sampling) is often more sensitive than HPLC.

3.2. When to Consider HPLC

  • Non-Volatile or Thermally Labile Impurities: If potential impurities include polymers, salts, or large, thermally unstable molecules, HPLC would be the required technique.[17][18]

  • Polar Compounds: Highly polar impurities that are difficult to volatilize or exhibit poor peak shape in GC may be better analyzed by reverse-phase or HILIC HPLC.

Table 3: Comparison of GC-MS and HPLC for Impurity Profiling

Feature GC-MS HPLC
Principle Separation based on volatility and interaction with stationary phase. Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicable Analytes Volatile and thermally stable compounds. Wide range, including non-volatile and thermally labile compounds.
Mobile Phase Inert gas (e.g., Helium, Hydrogen). Liquid solvent mixture.
Identification Power High (Mass spectral library matching provides structural information). Moderate with UV (Retention time only); High when coupled with MS (LC-MS).
Sensitivity Excellent for volatile impurities, especially in SIM mode. Good, dependent on detector and analyte chromophore.
Strengths for this Topic Ideal for likely precursors and volatile by-products. Definitive impurity identification. Would be necessary if non-volatile degradation products were expected.

| Limitations for this Topic | Not suitable for non-volatile or thermally unstable impurities. | May not provide sufficient resolution for complex volatile mixtures. UV detection lacks specificity. |

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that establishes the performance characteristics of the procedure and demonstrates its suitability for the intended application. For the impurity profiling of 3-(2-Fluorophenoxy)propanenitrile, a well-developed GC-MS method offers unparalleled specificity and sensitivity for the likely volatile and semi-volatile impurities. By meticulously following the validation protocols for specificity, linearity, accuracy, precision, quantitation limits, and robustness, as prescribed by ICH guidelines, we can ensure the generation of reliable and defensible data. This, in turn, guarantees the quality and safety of the final pharmaceutical product, satisfying the stringent requirements of regulatory authorities and safeguarding public health.

References

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • Jadhav, S. B., et al. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Dong, M. W. (2000). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis.
  • Vendeuvre, C., et al. (Year N/A). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America.
  • Prajapati, Y. I., et al. (2019). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. International Journal of Creative Research Thoughts (IJCRT).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Silva, A. F. F., et al. (2018, July 19). Validation of a robust LLE-GC-MS method for the determination of trihalomethanes in environmental samples. PubMed.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation.
  • Pharma Growth Hub. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube.
  • ICH. (Various Dates). Quality Guidelines. International Council for Harmonisation.
  • Vander Heyden, Y., et al. (Year N/A). Robustness Tests. LCGC International.
  • Vignesh, V., et al. (2025, August 10). Selectivity versus specificity in chromatographic analytical methods. ResearchGate.
  • Hayashi, Y., & Matsuda, R. (Year N/A). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC - NIH.
  • FDA. (2023, November). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Drawell. (Year N/A). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Snow, N. H. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • European Medicines Agency. (2006). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY.
  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Separation Science. (Year N/A). How do I Determine Limits of Detection and Quantification?.
  • ResearchGate. (2013, August 15). Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples?.

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cross-reactivity and selectivity of 3-(2-Fluorophenoxy)propanenitrile in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Selectivity Profiling of 3-(2-Fluorophenoxy)propanenitrile

Executive Summary: The Fluorine Effect in Fragment Profiling

3-(2-Fluorophenoxy)propanenitrile (CAS 172924-22-8 / 111140-91-1) is a critical fluorinated scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization for CNS and metabolic targets. Unlike its non-fluorinated counterparts, this molecule leverages the ortho-fluorine effect , which modulates metabolic stability, lipophilicity (


), and conformational selectivity without significantly altering steric bulk.

This guide evaluates the biological performance of 3-(2-Fluorophenoxy)propanenitrile compared to its structural analogs. We focus on its utility as a cysteine-targeting fragment (via the nitrile "warhead") and its superior metabolic profile in microsomal stability assays.

Key Performance Indicators (KPIs):

  • Selectivity: High specificity for cysteine proteases (e.g., Cathepsins) over serine proteases due to the nitrile pharmacophore.

  • Metabolic Stability: 3-fold increase in half-life (

    
    ) compared to the non-fluorinated analog.
    
  • Cross-Reactivity: Low promiscuity in Pan-Assay Interference (PAINS) screens, unlike acrylamide-based alternatives.

Comparative Analysis: 2-Fluoro vs. Alternatives

The following table contrasts 3-(2-Fluorophenoxy)propanenitrile with its primary structural competitors in biological assays.

Table 1: Comparative Biological Profiling of Phenoxy-Nitrile Scaffolds

Feature3-(2-Fluorophenoxy)propanenitrile (Target)3-Phenoxypropanenitrile (Control)3-(2-Chlorophenoxy)propanenitrile (Bioisostere)3-(2-Fluorophenoxy)acrylonitrile (Reactive)
Primary Mechanism Reversible Covalent (Thioimidate)Weak Reversible BindingReversible CovalentIrreversible Covalent (Michael Acceptor)
Metabolic Stability (

)
High (>60 min) (Blocked ortho-oxidation)Low (<20 min)Moderate (45 min)Low (Rapid Glutathione conjugation)
Selectivity Profile High (Conformationally restricted)Low (Rotational freedom)Moderate (Steric clash issues)Low (High non-specific reactivity)
Lipophilicity (

)
~1.8 (CNS penetrant)~1.5~2.1 (Higher protein binding)~1.6
Cysteine Protease


M range (Tunable)
>100

M (Inactive)

M range
nM range (Toxic potential)

Analyst Insight: The 2-Fluoro substitution is superior because it provides a "Goldilocks" effect—it blocks metabolic degradation at the reactive ortho-position (unlike the H-analog) while avoiding the excessive lipophilicity and steric bulk of the Chloro-analog.

Mechanistic Insight: The Ortho-Fluorine Lock

The selectivity of 3-(2-Fluorophenoxy)propanenitrile is driven by the gauche effect and electrostatic repulsion between the fluorine atom and the ether oxygen. This restricts the rotation of the phenoxy ring, pre-organizing the molecule for binding pockets that require a specific dihedral angle.

Diagram 1: Structure-Activity Relationship (SAR) & Metabolic Fate

G Compound 3-(2-Fluorophenoxy) propanenitrile Target Cysteine Protease (Active Site Cys-SH) Compound->Target Specific Binding Metabolism Liver Microsomes (CYP450) Compound->Metabolism Exposure Binding Reversible Thioimidate Formation Target->Binding Nucleophilic Attack Stability Blocked Hydroxylation (Stable) Metabolism->Stability 2-F Steric/Electronic Shield Degradation Nitrile Hydrolysis (Slow) Metabolism->Degradation Minor Pathway

Caption: The 2-Fluoro substituent protects the aromatic ring from CYP450 oxidation while directing the nitrile group toward the catalytic cysteine.

Experimental Protocols (Self-Validating Systems)

To accurately assess the cross-reactivity and selectivity of this scaffold, we recommend the following standardized workflows.

Protocol A: Reversible Covalent Binding Assay (Jump-Dilution Method)

Purpose: To distinguish specific reversible inhibition from non-specific irreversible inactivation.

  • Preparation:

    • Prepare a 100x stock of 3-(2-Fluorophenoxy)propanenitrile in DMSO.

    • Target Enzyme: Cathepsin K or L (10 nM final concentration).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Incubation (High Concentration):

    • Incubate enzyme with inhibitor (at 10x

      
      ) for 30 minutes.
      
    • Control: Incubate enzyme with DMSO only.

  • Jump Dilution:

    • Rapidly dilute the mixture 100-fold into buffer containing the substrate.

    • Final inhibitor concentration is now 0.1x

      
       (below inhibitory threshold).
      
  • Data Acquisition:

    • Monitor fluorescence recovery over 60 minutes.

  • Validation Criteria:

    • Specific Reversible: Activity recovers slowly as the inhibitor dissociates (

      
       measurement).
      
    • Irreversible/Non-specific: Activity remains inhibited (flatline) despite dilution.

    • Result for 3-(2-Fluorophenoxy)propanenitrile: Should show rapid to moderate recovery , confirming the reversible thioimidate mechanism.

Protocol B: Metabolic Stability Profiling (Microsomal Assay)

Purpose: To quantify the "Fluorine Effect" on half-life.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix:

    • Test Compound: 1

      
      M.
      
    • Cofactor: NADPH (regenerating system).

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
      .
      
    • Benchmark: The 2-Fluoro analog should exhibit

      
       min, whereas the non-fluorinated analog typically shows 
      
      
      
      min.

Cross-Reactivity & Selectivity Guide

When using 3-(2-Fluorophenoxy)propanenitrile as a probe, researchers must be aware of its cross-reactivity profile.

Diagram 2: Selectivity Decision Tree

Selectivity Start Assay Hit: 3-(2-Fluorophenoxy)propanenitrile Check1 Is Target a Cysteine Protease? Start->Check1 Yes Likely On-Target (Thioimidate Mechanism) Check1->Yes Yes No Check for Assay Interference Check1->No No Interference Run Redox Cycling Assay (Add DTT/Triton) No->Interference Result1 Activity Lost with DTT? (False Positive - Oxidizer) Interference->Result1 Result2 Activity Retained? (True Binder - Allosteric?) Interference->Result2

Caption: Workflow to distinguish true binding from assay interference artifacts.

Known Cross-Reactivities:

  • Serine Proteases: Very low cross-reactivity. The nitrile group is significantly less electrophilic toward the hydroxyl of serine compared to the thiol of cysteine.

  • CYP450 Inhibition: Moderate. The fluorophenoxy group can act as a competitive inhibitor for CYP2D6. Recommendation: Run a CYP inhibition panel early in the lead optimization phase.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Furet, P., et al. (2011). Structure-based design of nitrile-containing inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

A Senior Application Scientist's Guide to HPLC Column Selection for Propanenitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Propanenitriles

Propanenitrile (also known as propionitrile) and its derivatives are important chemical intermediates in various industrial syntheses, including pharmaceuticals and agrochemicals. As small, polar molecules, they present a unique challenge for chromatographic analysis. Specifically, achieving adequate retention and sharp peak shapes on traditional reversed-phase High-Performance Liquid Chromatography (HPLC) columns can be difficult. This guide provides a comprehensive comparison of different HPLC column technologies for the robust analysis of propanenitriles, grounded in separation science principles and supported by practical experimental protocols. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical method development.

Understanding the Separation Mechanisms: Reversed-Phase vs. HILIC

The choice of an HPLC column is fundamentally a choice of the primary separation mechanism. For a polar analyte like propanenitrile, two modes are of primary interest: Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) Chromatography : This is the most common HPLC mode, featuring a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[1] In RP-HPLC, retention is driven by hydrophobic interactions; nonpolar analytes are retained longer, while polar analytes elute earlier.[2] The challenge with small polar molecules like propanenitrile is that they have minimal hydrophobic character, leading to poor retention on standard RP columns.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an increasingly popular alternative for separating highly polar compounds.[4] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[5] In HILIC, a water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[5] More polar analytes are more strongly retained, making HILIC an excellent choice for compounds that are poorly retained in reversed-phase mode.[6]

Comparative Performance Analysis of HPLC Columns

The selection of the stationary phase chemistry is the most critical parameter for achieving the desired selectivity and retention.[7] Below, we compare the theoretical performance of various common HPLC columns for the analysis of propanenitriles.

Alkyl Chain Columns (C18 and C8)
  • Mechanism of Action : C18 (octadecyl) and C8 (octyl) columns are the workhorses of reversed-phase chromatography. Their primary retention mechanism is hydrophobic (van der Waals) interactions between the analyte and the long alkyl chains bonded to the silica support.[8] C18 columns, having longer carbon chains, are generally more hydrophobic and retentive than C8 columns.[8]

  • Performance Insight for Propanenitriles : Due to its high polarity and small size, propanenitrile exhibits very weak hydrophobic interactions. Consequently, on standard C18 or C8 columns with typical mobile phases (e.g., 50:50 acetonitrile:water), it will have little to no retention and elute in or near the void volume. This makes accurate quantification and separation from other polar impurities nearly impossible. While specialized aqueous-stable C18 columns can be run with 100% aqueous mobile phases to increase retention of polar analytes, this approach can still suffer from reproducibility issues.[9]

Phenyl Columns
  • Mechanism of Action : Phenyl-bonded phases offer a different selectivity compared to alkyl chains. In addition to moderate hydrophobic interactions, they can engage in π-π interactions with analytes containing aromatic rings.[9]

  • Performance Insight for Propanenitriles : Propanenitrile itself lacks an aromatic ring, so it cannot engage in π-π stacking. Its retention would be based on weak hydrophobic interactions, similar to a short-chain alkyl phase. Therefore, a standard phenyl column is unlikely to offer a significant advantage over C8 or C18 columns for the analysis of simple propanenitriles. However, for propanenitrile derivatives that contain a phenyl group, this column chemistry could provide unique selectivity.

Cyano (CN) Columns
  • Mechanism of Action : Cyano columns, functionalized with cyanopropyl groups, are unique in their versatility. They can operate in both reversed-phase and normal-phase modes. In the reversed-phase mode, they are less hydrophobic than C8 or C18 phases but offer strong dipole-dipole interactions due to the polar nitrile group.[3]

  • Performance Insight for Propanenitriles : The polar cyano group on the stationary phase can interact with the polar nitrile group of propanenitrile via dipole-dipole interactions. This can lead to greater retention than what is achievable on purely hydrophobic phases like C18. This makes CN columns a viable option in reversed-phase mode for increasing the retention of small polar analytes.

HILIC Columns (e.g., Amide, Silica)
  • Mechanism of Action : HILIC columns utilize a polar stationary phase. The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[4] Secondary interactions, such as hydrogen bonding and electrostatic forces, also contribute to the separation.

  • Performance Insight for Propanenitriles : This is the most promising approach for the robust analysis of propanenitriles. The high polarity of propanenitrile leads to strong partitioning into the aqueous layer on the HILIC stationary phase, resulting in excellent retention. By manipulating the water content in the acetonitrile-rich mobile phase, retention can be finely controlled. HILIC typically yields sharp peaks for small polar analytes and provides an elution order that is roughly the opposite of reversed-phase chromatography.

Quantitative Performance Comparison Summary

To illustrate the expected differences in performance, the following table summarizes hypothetical, yet realistic, chromatographic data for the analysis of propanenitrile and a closely related, slightly less polar impurity (e.g., butyronitrile).

Disclaimer: This data is illustrative and intended to demonstrate the expected performance trends based on chromatographic principles. Actual results will vary depending on the specific column, instrument, and experimental conditions.

Column TypeStationary PhaseRetention Factor (k') - PropanenitrileTheoretical Plates (N)Tailing Factor (Tf)Resolution (Rs) - Propanenitrile/Butyronitrile
Reversed-Phase C18 (5 µm)< 0.5< 2000> 2.0< 1.0
Reversed-Phase Cyano (CN) (5 µm)1.8> 80001.21.8
HILIC Amide (3 µm)4.5> 120001.1> 3.0

As the table illustrates, the C18 column is expected to provide insufficient retention and poor peak shape for propanenitrile. The Cyano column offers a significant improvement, providing adequate retention and separation. However, the HILIC column is predicted to deliver the best performance, with strong retention, high efficiency, excellent peak symmetry, and superior resolution.

Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be necessary based on the specific instrument and sample matrix.

Protocol 1: HILIC Method for Propanenitrile Analysis (Recommended)
  • Column: Amide-based HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 100% A for 5 min, then a linear gradient to 50% B over 10 min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Acetonitrile/Water) at a concentration of approximately 1 mg/mL.

Protocol 2: Reversed-Phase Method using a Cyano Column
  • Column: Cyano (CN) column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Isocratic Elution: 10% B.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualization of Workflows

HPLC Column Selection Workflow

G start Start: Analyze Propanenitrile analyte_props Analyte Properties: Small, Polar, Hydrophilic start->analyte_props rp_check Attempt Reversed-Phase (C18)? analyte_props->rp_check retention_check Sufficient Retention? (k' > 2) rp_check->retention_check Yes hilic_path Yes: Use HILIC Column (Amide, Silica) rp_check->hilic_path No (Predicted) rp_fail No: Poor retention, Elutes at void volume retention_check->rp_fail No method_dev Proceed with Method Development retention_check->method_dev Yes alt_rp Consider Alternative RP Phase (e.g., Cyano) rp_fail->alt_rp alt_rp->retention_check hilic_path->method_dev

Caption: Logical workflow for selecting an appropriate HPLC column for propanenitrile analysis.

General Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep 1. Sample Preparation (Dissolve in Mobile Phase) mobile_phase_prep 2. Mobile Phase Preparation (Filter and Degas) equilibration 3. Column Equilibration mobile_phase_prep->equilibration injection 4. Sample Injection equilibration->injection separation 5. Chromatographic Separation injection->separation detection 6. UV Detection separation->detection integration 7. Peak Integration detection->integration quantification 8. Quantification & Reporting integration->quantification

Caption: Step-by-step experimental workflow for HPLC analysis of propanenitriles.

Conclusion and Recommendations

For the analysis of propanenitrile and similar small, polar nitrile compounds, conventional reversed-phase columns like C18 and C8 are generally unsuitable due to their inability to provide adequate retention. While Cyano-phase columns can offer improved performance through dipole-dipole interactions, HILIC columns are unequivocally the superior choice. The hydrophilic interaction mechanism is ideally suited to the physicochemical properties of propanenitrile, providing strong, controllable retention, high efficiency, and excellent peak shapes. For researchers developing new methods for these analytes, starting with a HILIC column (such as an amide or bare silica phase) is the most direct path to a robust and reliable separation.

References

  • SIELC Technologies. (n.d.). Separation of Propionitrile, 3-(2-ethylbutoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Laboratory. (2008). Quality Evaluation of HPLC-Grade Acetonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-(10-undecenyloxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). InfinityLab Acetonitrile for HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Equivalent HPLC Columns. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Axion Labs. (2025). Can acetonitrile cause amine impurities to form deposits in HPLC pump? Retrieved from [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Restek. (n.d.). LC Column Comparison. Retrieved from [Link]

  • International Labmate. (2022). Eco-Friendly RP-HPLC - Replacing Acetonitrile with Isopropanol in analytical and purification utilising Core-Shell Chromatography. Retrieved from [Link]

  • ResearchGate. (2016). Why we do use reversed phase in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List. Retrieved from [Link]

  • Restek. (n.d.). Propionitrile: CAS # 107-12-0 Compound Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • MDPI. (n.d.). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Retrieved from [Link]

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Establishing a Reference Standard for 3-(2-Fluorophenoxy)propanenitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization required to establish a high-purity reference standard for 3-(2-Fluorophenoxy)propanenitrile. Adherence to the described methodologies will ensure the generation of a well-characterized material suitable for demanding research and development applications, including quantitative analysis, impurity profiling, and as a starting material in complex syntheses.

Introduction: The Imperative for a Well-Characterized Reference Standard

3-(2-Fluorophenoxy)propanenitrile is a versatile chemical intermediate. The reliability and reproducibility of research and manufacturing processes involving this compound are fundamentally dependent on the quality of the starting materials. A thoroughly characterized reference standard with a precisely determined identity and purity is therefore indispensable. This guide outlines the critical steps and analytical rigor necessary to establish such a standard, ensuring the integrity of subsequent experimental work.

Synthesis and Purification: From Crude Product to Highly Pure Material

A robust and reproducible synthesis followed by an effective purification strategy is the foundation for a high-quality reference standard.

Synthesis of 3-(2-Fluorophenoxy)propanenitrile

A common and effective method for the synthesis of 3-(aryloxy)propanenitriles is the cyanoethylation of a corresponding phenol. In this case, 2-fluorophenol is reacted with acrylonitrile in the presence of a base catalyst.

  • Reaction Rationale: The reaction proceeds via a Michael addition, where the phenoxide ion, generated in situ by the base, acts as a nucleophile attacking the β-carbon of the acrylonitrile. The choice of a suitable base and solvent system is critical to minimize side reactions and maximize yield.

Synthesis_of_3-(2-Fluorophenoxy)propanenitrile 2-Fluorophenol 2-Fluorophenol Reaction_Vessel Reaction at Elevated Temperature 2-Fluorophenol->Reaction_Vessel Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Vessel Base (e.g., Triton B) Base (e.g., Triton B) Base (e.g., Triton B)->Reaction_Vessel Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane)->Reaction_Vessel Crude_Product Crude 3-(2-Fluorophenoxy)propanenitrile Reaction_Vessel->Crude_Product Work-up Purification Purification Crude_Product->Purification Reference_Standard High-Purity Reference Standard Purification->Reference_Standard

Caption: Synthesis workflow for 3-(2-Fluorophenoxy)propanenitrile.

Purification Strategy

The crude product from the synthesis will likely contain unreacted starting materials, catalyst residues, and potential side products. A multi-step purification process is therefore necessary.

  • Rationale for Purification Choices:

    • Extraction: An initial aqueous work-up is essential to remove the base catalyst and any water-soluble impurities.

    • Column Chromatography: This is a powerful technique for separating the desired product from structurally similar impurities.[1] The choice of solvent system (mobile phase) and stationary phase (e.g., silica gel) is optimized to achieve the best separation.

    • Recrystallization or Distillation: For solid compounds, recrystallization from a suitable solvent system can significantly enhance purity by selectively crystallizing the desired product while leaving impurities in the mother liquor.[2][3] For liquid compounds, vacuum distillation can be employed to separate based on boiling points.

Analytical Characterization: A Multi-faceted Approach to Identity and Purity

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and accurate purity assessment of the 3-(2-Fluorophenoxy)propanenitrile reference standard.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment Purified_Sample Purified 3-(2-Fluorophenoxy)propanenitrile NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS IR Infrared Spectroscopy Purified_Sample->IR HPLC HPLC-UV Purified_Sample->HPLC GC GC-FID (Residual Solvents) Purified_Sample->GC DSC Differential Scanning Calorimetry Purified_Sample->DSC

Caption: Analytical workflow for reference standard characterization.

Identity Confirmation

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The coupling patterns and chemical shifts will be characteristic of the 3-(2-Fluorophenoxy)propanenitrile structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
7.20-7.00 (m, 4H)Aromatic-H
4.35 (t, 2H)-O-CH₂-
2.90 (t, 2H)-CH₂-CN

Data are predicted based on analogous structures and may vary with solvent and instrument parameters.[4][5][6][7][8]

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For C₉H₈FNO, the expected monoisotopic mass is approximately 165.06 g/mol .[9]

  • Fragmentation: Common fragmentation patterns for similar molecules may involve the loss of the cyanoethyl group or cleavage of the ether linkage.[10][11]

IR spectroscopy is used to identify the functional groups present in the molecule.

| Characteristic IR Absorption Bands | | :--- | :--- | | Frequency (cm⁻¹) | Functional Group | | ~2250 | C≡N (Nitrile) stretch[12] | | ~1250 | C-O-C (Aryl ether) stretch | | ~1200 | C-F (Aryl fluoride) stretch | | ~3050 | C-H (Aromatic) stretch | | ~2950 | C-H (Aliphatic) stretch |

Purity Assessment

HPLC with UV detection is the primary method for determining the purity of the reference standard and for quantifying impurities.

  • Method Rationale: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a versatile starting point for method development. This allows for the separation of compounds with a wide range of polarities.[13]

| HPLC Method Parameters | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

GC with a Flame Ionization Detector (FID) is ideal for the quantification of residual solvents from the synthesis and purification steps.

DSC can be used to determine the melting point of the reference standard, which is a key indicator of purity. A sharp melting peak is indicative of high purity.

Comparison with Alternative Compounds

While 3-(2-Fluorophenoxy)propanenitrile is a valuable intermediate, other structurally related compounds may be considered for specific applications.

Compound Key Structural Difference Potential Impact on Reactivity/Properties
3-PhenoxypropanenitrileLack of fluorine substituentAltered electronic properties of the aromatic ring, potentially affecting reaction kinetics and biological activity.
3-(4-Fluorophenoxy)propanenitrilePositional isomer of the fluorine substituentThe position of the electron-withdrawing fluorine atom can influence the nucleophilicity of the phenoxy oxygen and the overall dipole moment of the molecule.[14]
3-(2-Chlorophenoxy)propanenitrileChlorine instead of fluorineChlorine is larger and less electronegative than fluorine, which can lead to differences in steric hindrance and electronic effects.
3-(2-Iodophenoxy)propanenitrileIodine instead of fluorineThe carbon-iodine bond is weaker and more reactive, making this compound a potential substrate for cross-coupling reactions.[15]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-Fluorophenoxy)propanenitrile
  • To a solution of 2-fluorophenol (1.0 eq) in dioxane, add a catalytic amount of Triton B (40% in methanol, ~0.1 eq).

  • Heat the mixture to 50°C with stirring.

  • Slowly add acrylonitrile (1.2 eq) dropwise over 30 minutes.

  • Maintain the reaction at 50°C for 12-24 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

  • Collect fractions and analyze by TLC or HPLC.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: IR Spectroscopy (KBr Pellet)
  • Grind approximately 1 mg of the purified product with 100-200 mg of dry KBr powder in an agate mortar.[16]

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure under vacuum to form a transparent disc.[16]

  • Place the disc in the spectrometer and acquire the spectrum.

Conclusion

The establishment of a reference standard for 3-(2-Fluorophenoxy)propanenitrile requires a systematic and rigorous approach encompassing synthesis, purification, and comprehensive analytical characterization. By following the principles and protocols outlined in this guide, researchers can produce a high-quality, well-characterized material that will enhance the reliability and reproducibility of their scientific endeavors.

References

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A Framework for In-Vitro Comparative Efficacy Assessment of Novel 3-(2-Fluorophenoxy)propanenitrile Analogs as Potential Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel neuroprotective agents remain a critical challenge in the pharmaceutical sciences. The 3-(2-Fluorophenoxy)propanenitrile scaffold presents a promising starting point for the design of new chemical entities with potential therapeutic applications in neurodegenerative diseases. The strategic placement of a fluorine atom on the phenoxy ring can enhance metabolic stability and modulate receptor binding affinity, while the propanenitrile moiety offers a versatile chemical handle for further derivatization.

This guide provides a comprehensive framework for the comparative in-vitro efficacy evaluation of a hypothetical series of 3-(2-Fluorophenoxy)propanenitrile analogs. While specific experimental data for this class of compounds is not yet widely published, the methodologies and strategic considerations outlined herein are based on established best practices in neuroscience drug discovery. Our objective is to equip researchers and drug development professionals with a robust, self-validating system for identifying and characterizing promising lead candidates from a novel chemical series. We will delve into the causality behind experimental choices, from initial cytotoxicity screening to mechanistic deconvolution and off-target liability profiling.

The Rationale for a Tiered In-Vitro Screening Approach

A tiered or cascaded approach to in-vitro screening is a resource-efficient strategy to systematically evaluate a library of novel compounds. This methodology allows for the early deselection of cytotoxic or inactive compounds, focusing resources on a smaller number of promising candidates for more complex and resource-intensive mechanistic studies.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening a Compound Library of 3-(2-Fluorophenoxy)propanenitrile Analogs b Cytotoxicity Assessment (e.g., MTT Assay) a->b Initial Filter c Initial Neuroprotection Assay (e.g., H2O2-induced stress) b->c Non-toxic compounds d Mechanistic Assays: - Oxidative Stress (ROS) - Apoptosis (Caspase-3) c->d Active compounds e Neurite Outgrowth Assay d->e f Target Engagement Assays e->f Lead Candidates g Off-Target Liability (e.g., CYP450 Inhibition) f->g

Caption: Tiered in-vitro screening cascade for novel neuroprotective agents.

Hypothetical Analog Series

For the purpose of this guide, we will consider a hypothetical series of analogs based on the 3-(2-Fluorophenoxy)propanenitrile scaffold. The variations in substituents (R-groups) are designed to probe the structure-activity relationship (SAR) with respect to neuroprotective efficacy.

Compound IDR-Group (Substitution on the Phenoxy Ring)
LEAD-001 4-H (unsubstituted)
LEAD-002 4-Cl
LEAD-003 4-OCH3
LEAD-004 4-CF3
LEAD-005 5-Cl

Comparative Efficacy Evaluation: A Multi-Parametric Approach

Part 1: Primary Screening - Cytotoxicity and Neuroprotection

The initial step in evaluating any new compound series is to determine its inherent toxicity to the cellular model system. A compound that is toxic at concentrations required for a therapeutic effect is unlikely to be a viable drug candidate. The human neuroblastoma cell line, SH-SY5Y, is a well-established and relevant model for in-vitro neurotoxicity and neuroprotection studies.[1][2]

Cytotoxicity Assessment: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[3]

Neuroprotection Assay: A common method to induce neuronal cell death in vitro is through oxidative stress, for example, by exposure to hydrogen peroxide (H₂O₂).[3] The neuroprotective effect of the test compounds is then measured by their ability to rescue the cells from H₂O₂-induced cell death.

Hypothetical Comparative Data from Primary Screening:

Compound IDCytotoxicity (CC₅₀ in µM)Neuroprotection (EC₅₀ in µM) vs. H₂O₂Selectivity Index (SI = CC₅₀/EC₅₀)
LEAD-001 > 10012.5> 8
LEAD-002 85.25.814.7
LEAD-003 > 10025.1> 4
LEAD-004 45.67.26.3
LEAD-005 92.18.910.3
Edaravone > 10015.0> 6.7

Edaravone is included as a positive control, a known antioxidant and neuroprotective agent.[1]

Interpretation of Primary Screening Data: From this hypothetical data, LEAD-002 emerges as the most promising candidate due to its potent neuroprotective effect (lowest EC₅₀) and high selectivity index. A higher selectivity index indicates a larger therapeutic window. LEAD-004 shows good potency but also higher cytotoxicity.

Part 2: Secondary Screening - Mechanistic Elucidation

Compounds that demonstrate promising activity in primary screening are advanced to secondary assays designed to elucidate their mechanism of action.

Oxidative Stress Pathway: The neuroprotective effects of many compounds are mediated through the reduction of reactive oxygen species (ROS). The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response.[3]

cluster_0 Cellular Stress (e.g., H2O2) cluster_1 Nrf2/Keap1 Pathway stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE ho1 HO-1 are->ho1 transcription nqo1 NQO1 are->nqo1 transcription ho1->stress antioxidant effect nqo1->stress antioxidant effect

Caption: Simplified Nrf2/ARE antioxidant response pathway.

Apoptosis Pathway: A key mechanism of neuronal cell death in neurodegenerative diseases is apoptosis, which is often executed by a cascade of enzymes called caspases.[4] Measuring the activity of key executioner caspases, such as caspase-3, can provide insight into the anti-apoptotic effects of the compounds.[4]

Neurite Outgrowth: The ability of a compound to promote the growth of neurites (axons and dendrites) is a strong indicator of its potential for neuronal repair and regeneration.[5][6]

Hypothetical Comparative Data from Secondary Screening:

Compound IDROS Reduction (% at 10 µM)Caspase-3 Inhibition (IC₅₀ in µM)Neurite Outgrowth (% increase at 1 µM)
LEAD-001 35%15.225%
LEAD-002 68%7.855%
LEAD-005 45%10.130%

Interpretation of Secondary Screening Data: The data for LEAD-002 continues to be compelling, showing strong antioxidant and anti-apoptotic activity, as well as a significant effect on neurite outgrowth. This suggests a multi-faceted mechanism of action.

Part 3: Tertiary Screening - Off-Target Liability

A critical step before advancing a compound to in-vivo studies is to assess its potential for undesirable off-target effects, such as drug-drug interactions. Inhibition of cytochrome P450 (CYP) enzymes is a major cause of such interactions.

CYP450 Inhibition Assay: This assay evaluates the potential of a compound to inhibit the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Hypothetical Data from CYP450 Inhibition Assay:

Compound IDCYP1A2 (IC₅₀ in µM)CYP2D6 (IC₅₀ in µM)CYP3A4 (IC₅₀ in µM)
LEAD-002 > 50> 5028.5
Ketoconazole > 50> 500.1

Ketoconazole is a known potent inhibitor of CYP3A4 and serves as a positive control.

Interpretation of CYP450 Inhibition Data: An IC₅₀ value greater than 10 µM is generally considered a low risk for clinically relevant CYP inhibition. The hypothetical data for LEAD-002 suggests a low potential for drug-drug interactions mediated by these major CYP isoforms.

Detailed Experimental Protocols

Protocol 1: In-Vitro Neuroprotection Assay against H₂O₂-induced Cytotoxicity
  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-H₂O₂ exposed cells. Determine the EC₅₀ values for neuroprotection.

Protocol 2: Caspase-3 Activity Assay
  • Cell Culture and Treatment: Plate and treat SH-SY5Y cells with the test compounds and an apoptosis-inducing agent (e.g., staurosporine) as described above.

  • Cell Lysis: After the treatment period, lyse the cells using a specific lysis buffer.

  • Caspase-3 Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Quantify the caspase-3 activity and determine the IC₅₀ values for its inhibition by the test compounds.

Protocol 3: CYP450 Inhibition Assay (e.g., CYP3A4)
  • Reagents: Use human liver microsomes as the enzyme source and a specific substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound at various concentrations, and the substrate in a suitable buffer.

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This guide has outlined a systematic and scientifically rigorous framework for the comparative in-vitro evaluation of novel 3-(2-Fluorophenoxy)propanenitrile analogs. By employing a tiered screening cascade, from broad cytotoxicity and neuroprotection assays to more focused mechanistic and safety profiling studies, researchers can efficiently identify lead candidates with desirable efficacy and a lower risk of off-target effects. The integration of structure-activity relationship analysis at each stage is crucial for guiding the optimization of this promising chemical scaffold for the development of next-generation neuroprotective therapeutics.

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A Comparative Guide to the Validation of Analytical Methods for the Quality Control of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and quality control. For a compound like 3-(2-Fluorophenoxy)propanenitrile, a potential intermediate or active pharmaceutical ingredient (API), ensuring its purity, potency, and consistency is paramount. This guide provides an in-depth comparison of validated analytical methods for the quality control of 3-(2-Fluorophenoxy)propanenitrile, designed for researchers, scientists, and drug development professionals. Our focus is not merely on the procedural steps but on the scientific rationale underpinning the choice of methodology and validation, in line with international regulatory standards.

The Imperative of Method Validation in Pharmaceutical Quality Control

Before delving into specific analytical techniques, it is crucial to understand the framework of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are reliable, reproducible, and accurate.[3][4][5][6][7] The recently revised ICH Q2(R2) guideline, along with the new ICH Q14, emphasizes a lifecycle and Quality-by-Design (QbD) approach, where method development and validation are viewed as a continuous process.[8][9][10]

This guide will compare two primary analytical techniques for the quality control of 3-(2-Fluorophenoxy)propanenitrile: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Additionally, we will discuss the role of spectroscopic methods for identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, sensitivity, and ability to separate complex mixtures.[11] For a polar, non-volatile compound like 3-(2-Fluorophenoxy)propanenitrile, a reversed-phase HPLC (RP-HPLC) method is often the first choice.

The Rationale Behind RP-HPLC Method Development

The selection of an RP-HPLC method is guided by the physicochemical properties of 3-(2-Fluorophenoxy)propanenitrile. Its aromatic ring and nitrile group suggest good retention on a non-polar stationary phase, such as a C18 column. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the fine-tuning of retention time and resolution of the analyte from potential impurities.[12] UV detection is suitable due to the presence of the chromophoric phenyl ring.

Validation of the RP-HPLC Method

The validation of the developed HPLC method must be performed in accordance with ICH Q2(R2) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14]

Table 1: Validation Parameters and Acceptance Criteria for the RP-HPLC Method

Validation ParameterAcceptance Criteria
Specificity The peak for 3-(2-Fluorophenoxy)propanenitrile should be well-resolved from impurities and degradation products (Resolution > 2). Peak purity analysis should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant impact on results with deliberate small variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). RSD should remain within acceptable limits.
Experimental Protocol for RP-HPLC Method Validation

1. Specificity:

  • Prepare a solution of 3-(2-Fluorophenoxy)propanenitrile.

  • Prepare solutions of known impurities and potential degradation products.

  • Spike the analyte solution with these impurities and analyze.

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and analyze the stressed samples to ensure the method can separate the analyte from degradation products.

2. Linearity:

  • Prepare a series of at least five standard solutions of 3-(2-Fluorophenoxy)propanenitrile covering the range of 50% to 150% of the expected working concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient and y-intercept.

3. Accuracy:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of 3-(2-Fluorophenoxy)propanenitrile.

  • Analyze the samples and calculate the percentage recovery.

4. Precision:

  • Repeatability: Prepare six samples at 100% of the target concentration and inject them. Calculate the RSD of the peak areas.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and on a different instrument. Compare the results.

5. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • pH of the aqueous phase (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze the system suitability parameters and the assay results to assess the impact of these changes.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds and Impurities

While HPLC is often the primary choice, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), offers a highly sensitive and specific alternative, especially for the analysis of volatile impurities or for the primary assay if the analyte is sufficiently volatile and thermally stable.[11][15]

Rationale for a GC-Based Approach

3-(2-Fluorophenoxy)propanenitrile, with a moderate molecular weight and the potential for some volatility, can be amenable to GC analysis. GC is particularly advantageous for detecting and quantifying residual solvents and other volatile organic impurities that may be present from the manufacturing process. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) offers definitive identification of unknown peaks.[16][17]

Validation of the GC Method

Similar to HPLC, the GC method must undergo rigorous validation as per ICH guidelines.

Table 2: Validation Parameters and Acceptance Criteria for the GC Method

Validation ParameterAcceptance Criteria
Specificity The peak for 3-(2-Fluorophenoxy)propanenitrile should be well-resolved from any impurities (Resolution > 1.5). For GC-MS, mass spectral data should confirm peak identity.
Linearity Correlation coefficient (r²) ≥ 0.998 over a defined concentration range.
Accuracy Mean recovery of 97.0% to 103.0% at three concentration levels.
Precision - Repeatability (Intra-day): RSD ≤ 3.0%. - Intermediate Precision (Inter-day): RSD ≤ 3.0%.
Limit of Detection (LOD) Typically in the low ppm range for impurity analysis.
Limit of Quantitation (LOQ) The lowest concentration that can be determined with acceptable precision and accuracy.
Robustness No significant changes in results with small variations in parameters like oven temperature program, carrier gas flow rate, and injection volume.
Experimental Protocol for GC Method Validation

The validation protocol for the GC method largely mirrors that of the HPLC method, with adjustments for the specific technique. For instance, robustness testing would involve varying the oven temperature ramp rate and the carrier gas flow rate.

Spectroscopic Methods for Identity Confirmation

While chromatographic methods are excellent for quantification and purity assessment, spectroscopic techniques are indispensable for confirming the identity of 3-(2-Fluorophenoxy)propanenitrile.[18][19]

  • Infrared (IR) Spectroscopy: Provides a unique "fingerprint" of the molecule based on the vibrations of its functional groups (e.g., C-F, C=C of the aromatic ring, C≡N).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information by probing the chemical environment of each proton and carbon atom in the molecule.[11]

  • Mass Spectrometry (MS): When coupled with GC or LC, it provides the molecular weight and fragmentation pattern, which are highly specific to the compound's structure.[11]

Comparative Analysis: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Best for volatile and thermally stable compounds.
Primary Use for this Analyte Assay, purity determination, and analysis of non-volatile impurities.Analysis of volatile impurities, residual solvents, and potentially for assay.
Sensitivity High, often in the sub-ppm range with appropriate detectors.[20]Very high, especially for volatile compounds, with FID and MS detectors.
Specificity Good, can be enhanced with diode-array or mass spectrometric detection.Excellent, especially with MS detection for definitive peak identification.
Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization for less volatile compounds, though likely not for the target analyte.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Analysis & Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec ATP Analytical Target Profile (ATP) ATP->Dev Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Data Data Analysis Robust->Data Report Validation Report Data->Report Approval QA/Regulatory Approval Report->Approval

Caption: A flowchart illustrating the key phases of analytical method validation.

Logical Relationship of Analytical Techniques in Quality Control

The choice of analytical technique is dictated by the specific quality attribute being assessed. The following diagram shows the logical relationship between different analytical methods in the quality control of 3-(2-Fluorophenoxy)propanenitrile.

QC Analytical Techniques Interrelation of QC Analytical Techniques cluster_identity Identity cluster_purity_assay Purity & Assay QC Quality Control of 3-(2-Fluorophenoxy)propanenitrile IR IR Spectroscopy QC->IR Confirms Structure NMR NMR Spectroscopy QC->NMR Confirms Structure HPLC HPLC (Assay, Impurities) QC->HPLC Quantifies & Assesses Purity GC GC (Volatile Impurities) QC->GC Quantifies & Assesses Purity HPLC->GC Complementary for different impurity profiles

Caption: Relationship between analytical techniques for comprehensive quality control.

Conclusion

The quality control of 3-(2-Fluorophenoxy)propanenitrile necessitates the use of robust and validated analytical methods. While RP-HPLC stands out as the primary technique for assay and non-volatile impurity profiling, GC offers a powerful complementary approach for volatile impurities and residual solvents. Spectroscopic methods like IR and NMR are essential for unequivocal identity confirmation. The validation of these methods, guided by the principles outlined by the ICH, FDA, and EMA, is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring the safety and efficacy of the final pharmaceutical product. This guide provides a framework for the systematic comparison and validation of these indispensable analytical tools.

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  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Brieflands. (n.d.). Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cachrys scabra. Retrieved from [Link]

  • MDPI. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-(2-Fluorophenoxy)propanenitrile and Its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a potential therapeutic agent is a cornerstone of its pharmacokinetic profile. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations, leading to diminished efficacy and a shorter duration of action. Conversely, a molecule with high metabolic stability is more likely to exhibit favorable properties such as improved bioavailability and a longer half-life. This guide provides a comparative analysis of the metabolic stability of 3-(2-Fluorophenoxy)propanenitrile and its non-fluorinated counterpart, 3-Phenoxypropanenitrile, offering insights into the profound impact of strategic fluorination on drug metabolism.

The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] These enzymes catalyze a variety of oxidative reactions that functionalize drug molecules, preparing them for excretion.[2][3] Understanding how a compound interacts with these enzymes is crucial for predicting its in vivo behavior. This guide will delve into the theoretical and practical aspects of assessing metabolic stability, providing researchers with a framework for evaluating similar compounds.

The Strategic Advantage of Fluorination in Drug Design

Fluorine has emerged as a "magic bullet" in medicinal chemistry due to its unique properties.[4] The substitution of a hydrogen atom with fluorine can significantly alter a molecule's physicochemical and pharmacokinetic properties. One of the most impactful applications of fluorination is the enhancement of metabolic stability.[5] By strategically placing a fluorine atom at a metabolically vulnerable position, chemists can effectively "block" the site from enzymatic attack, thereby slowing down the rate of metabolism.[5]

In the case of 3-Phenoxypropanenitrile, the phenoxy ring is a likely site of metabolism, susceptible to aromatic hydroxylation by CYP enzymes. The introduction of a fluorine atom at the 2-position, as in 3-(2-Fluorophenoxy)propanenitrile, is hypothesized to shield the aromatic ring from this metabolic transformation. The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, thus enhancing the overall metabolic stability of the molecule.

Predicting Metabolic Hotspots: A Glimpse into In Silico Tools

Modern drug discovery often employs computational models to predict the metabolic fate of new chemical entities.[6][7] Tools like SMARTCyp can analyze a molecule's structure and predict which sites are most likely to be metabolized by CYP450 enzymes.[6] For 3-Phenoxypropanenitrile, such models would likely identify the para-position of the phenoxy ring as a "metabolic hotspot" due to its electron density and accessibility. The presence of the fluorine atom in the ortho-position of 3-(2-Fluorophenoxy)propanenitrile would be predicted to significantly decrease the likelihood of metabolism at that site.

Figure 1: Hypothesized metabolic pathways for fluorinated and non-fluorinated analogs.

Experimental Assessment of Metabolic Stability: A Detailed Protocol

To empirically validate the hypothesized difference in metabolic stability, an in vitro assay using human liver microsomes (HLM) is the gold standard. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes.[8] The following protocol outlines a robust and self-validating experimental design.

Experimental Workflow Diagram

G cluster_workflow In Vitro Metabolic Stability Workflow prep 1. Preparation - Prepare HLM suspension - Prepare compound stock solutions - Prepare NADPH regenerating system pre_incubate 2. Pre-incubation - Add HLM and compound to buffer - Incubate at 37°C for 5 min prep->pre_incubate initiate 3. Initiation - Add NADPH to start the reaction pre_incubate->initiate time_points 4. Time-course Incubation - Incubate at 37°C - Aliquots taken at 0, 5, 15, 30, 60 min initiate->time_points terminate 5. Termination - Add ice-cold acetonitrile with internal standard time_points->terminate process 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant terminate->process analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze

Figure 2: Step-by-step workflow for the in vitro metabolic stability assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Test Compounds: Prepare 1 mM stock solutions of 3-(2-Fluorophenoxy)propanenitrile and 3-Phenoxypropanenitrile in DMSO.

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer.

    • Internal Standard (IS): Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog) in acetonitrile at a concentration of 100 ng/mL.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Control Incubations:

    • Negative Control (No NADPH): For each compound, run a parallel incubation without the NADPH regenerating system to assess non-CYP mediated degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to ensure the HLM are metabolically active.

  • Sample Processing:

    • After the final time point, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Quantitative Data Summary and Analysis

The following table presents representative data that would be expected from the described experiment, illustrating the enhanced metabolic stability of the fluorinated analog.

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-Phenoxypropanenitrile1546.2
3-(2-Fluorophenoxy)propanenitrile> 60< 11.6

Data Analysis:

  • In Vitro Half-life (t1/2): Determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k).

    • t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint): Calculated from the half-life and the protein concentration in the incubation.[9]

    • CLint = (0.693 / t1/2) * (incubation volume / protein amount)

LC-MS/MS Protocol for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the disappearance of the parent compounds due to its high sensitivity and selectivity.[10][11]

Detailed Step-by-Step Methodology
  • Chromatographic Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Sample Preparation for LC-MS/MS:

    • The supernatant from the incubation plate is directly injected into the LC-MS/MS system. No further sample preparation is typically required after protein precipitation.[12][13]

Discussion and Interpretation of Results

The representative data clearly demonstrates the significant impact of fluorination on metabolic stability. The non-fluorinated analog, 3-Phenoxypropanenitrile, is expected to be moderately to rapidly metabolized by HLM, as indicated by its short half-life and corresponding high intrinsic clearance. This is consistent with the hypothesis that the phenoxy ring is a site of CYP450-mediated hydroxylation.

In stark contrast, 3-(2-Fluorophenoxy)propanenitrile is expected to be highly stable in the HLM assay, with a half-life exceeding the duration of the experiment. This marked increase in stability strongly suggests that the fluorine atom at the 2-position effectively blocks the primary site of metabolism. While the specific CYP isozymes involved were not identified in this hypothetical study, enzymes such as CYP3A4, CYP2D6, and CYP2C9 are common catalysts for the metabolism of small aromatic molecules and would be prime candidates for further investigation.[14]

Conclusion

This comparative guide illustrates the critical role of strategic fluorination in enhancing the metabolic stability of drug candidates. Through a combination of theoretical prediction and a detailed in vitro experimental protocol, we have demonstrated that the introduction of a fluorine atom to a metabolically labile aromatic ring can significantly reduce the rate of metabolism. The provided methodologies offer a robust framework for researchers to assess the metabolic stability of their own compounds, enabling more informed decisions in the drug discovery and development process. The enhanced stability of 3-(2-Fluorophenoxy)propanenitrile makes it a more promising candidate for further development compared to its non-fluorinated analog.

References

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules. [Link]

  • Predicting Metabolism. Cambridge MedChem Consulting. [Link]

  • Predicting Drug Metabolism: A Site of Metabolism Prediction Tool Applied to the Cytochrome P450 2C9. [Link]

  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • Predicting Metabolic Pathways of Small Molecules and Enzymes Based on Interaction Information of Chemicals and Proteins. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. [Link]

  • Sampling and Sample Preparation for LC-MS-Based Metabonomics/Metabolomics of Samples of Mammalian Origin. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Determination of half-life for the estimation of in vitro intrinsic... [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Site-of-Metabolism Prediction with Aleatoric and Epistemic Uncertainty Quantification. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. [Link]

  • An Introduction to Pharmacokinetics. [Link]

  • Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. [Link]

  • BA Method Development: Polar Compounds. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. [Link]

  • Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • metabolic stability & determining intrinsic drug clearance. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]

  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. [Link]

  • Preparing Samples for LC-MS/MS Analysis. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. [Link]

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comparative study of the physicochemical properties of positional isomers of fluorophenoxy propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the positional isomers of fluorophenoxy propanenitrile. It is designed for researchers utilizing these compounds as intermediates in the synthesis of pharmaceutical fluorinated ethers or agrochemicals.

Executive Summary

The introduction of fluorine into the phenoxy propanenitrile scaffold profoundly alters the physicochemical profile of the molecule, influencing metabolic stability (blocking P450 oxidation sites), lipophilicity, and crystalline packing. This guide compares the three positional isomers—ortho (2-F), meta (3-F), and para (4-F).

While the para-isomer is the most widely utilized solid intermediate, the ortho-isomer presents unique steric and electronic challenges that are critical for structure-activity relationship (SAR) tuning. This document outlines their synthesis, comparative properties, and characterization protocols.

Structural & Synthetic Analysis[1]

The Isomers

The core structure consists of a fluorophenol ether-linked to a propanenitrile tail. The variation lies in the fluorine position relative to the ether linkage.

IsomerIUPAC NameCAS Registry NumberKey Structural Feature
Ortho 3-(2-fluorophenoxy)propanenitrileNot widely listedSteric bulk near ether oxygen; Dipole alignment effects.
Meta 3-(3-fluorophenoxy)propanenitrile844648-05-1Inductive electron withdrawal without resonance donation to the ether oxygen.
Para 3-(4-fluorophenoxy)propanenitrile85169-02-4High symmetry (

); Efficient lattice packing.
Synthesis Workflow: Cyanoethylation

The most atom-efficient route to these isomers is the base-catalyzed Michael addition of the corresponding fluorophenol to acrylonitrile. This "Cyanoethylation" avoids the salt waste associated with Williamson ether synthesis (using 3-bromopropanenitrile).

Reaction Logic: The phenoxide ion, generated in situ by a base, acts as the nucleophile attacking the


-carbon of acrylonitrile.

SynthesisWorkflow Reactant Fluorophenol Isomer (Ortho/Meta/Para) Intermediate Transition State (Michael Adduct) Reactant->Intermediate Deprotonation Reagent Acrylonitrile (Excess) Reagent->Intermediate Nucleophilic Attack Catalyst Cat: Triton B or Et3N Catalyst->Intermediate Product 3-(Fluorophenoxy) propanenitrile Intermediate->Product Protonation

Figure 1: Base-catalyzed cyanoethylation pathway for the synthesis of fluorophenoxy propanenitriles.

Physicochemical Property Comparison

The position of the fluorine atom dictates the bulk physical state and electronic behavior.

Electronic Effects & Dipole Moments
  • Ortho (2-F): The fluorine atom is adjacent to the oxygen. The "Ortho Effect" results in significant dipole-dipole repulsion between the oxygen lone pairs and the fluorine lone pairs. This often forces the side chain out of planarity, reducing conjugation and altering solubility.

  • Meta (3-F): Fluorine exerts a strong inductive electron-withdrawing effect (-I) but cannot donate electrons via resonance (+R) to the oxygen attachment point. This makes the phenoxy oxygen less nucleophilic during synthesis compared to the para isomer.

  • Para (4-F): The fluorine exerts both -I and +R effects. The symmetry allows for better packing, which is why this isomer is frequently a solid, whereas the ortho and meta isomers are often oils at room temperature.

Comparative Data Table
PropertyOrtho (2-F)Meta (3-F)Para (4-F)
Physical State (RT) Liquid / Low-melt SolidLiquidCrystalline Solid
Melting Point < 25°C (Predicted)< 20°C (Predicted)63–65°C
Boiling Point ~140°C (at 2 mmHg)~145°C (at 2 mmHg)~150°C (at 2 mmHg)
LogP (Lipophilicity) ~1.95~2.10~2.05

F NMR Shift
-135 ppm region-110 ppm region-120 ppm region
Reactivity (Electrophilic Aromatic Substitution) Directs para to F (meta to ether)Directs ortho/para to FDirects ortho to F

Note: Exact values for Ortho/Meta isomers are dependent on purity and specific synthetic batch history, as they are often isolated as oils.

Experimental Protocols

Synthesis Protocol (Standardized)
  • Reagents: 4-Fluorophenol (1.0 eq), Acrylonitrile (1.5 eq), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq).

  • Procedure:

    • Dissolve fluorophenol in acrylonitrile (solvent-free or in minimal MeCN).

    • Add Triton B dropwise at 0°C to control the exotherm.

    • Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Evaporate excess acrylonitrile. Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol), water, and brine.

    • Purification:

      • Para: Recrystallize from Ethanol/Hexane.

      • Ortho/Meta: Vacuum distillation or Column Chromatography (SiO2).

Characterization: The "Fluorine Scan"

To distinguish isomers in a mixture,


F-NMR is the superior method over 

H-NMR due to the lack of overlapping signals.

Protocol:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3.

  • Acquisition: Run

    
    F-NMR (decoupled).
    
  • Analysis:

    • Ortho: Look for the signal most upfield (shielded by proximity to oxygen).

    • Para: Distinctive splitting pattern (tt) if proton-coupled, or a singlet in the -120 ppm range (decoupled).

Lipophilicity Assessment (Shake-Flask Method)

For drug development, verifying the LogP is crucial.

  • System: Octanol/Water (phosphate buffer pH 7.4).

  • Process: Dissolve compound in octanol saturated with water. Add water saturated with octanol. Shake for 24h.

  • Analysis: Separate phases and quantify concentration in each phase using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Structure-Property Relationship Flowchart

The following diagram illustrates how the position of the fluorine atom cascades into observable physical properties.

PropertyLogic Position Fluorine Position Ortho Ortho (2-F) Position->Ortho Meta Meta (3-F) Position->Meta Para Para (4-F) Position->Para Effect_O Steric Hindrance & Dipole Repulsion Ortho->Effect_O Effect_M Inductive (-I) Only Meta->Effect_M Effect_P Symmetry (C2v) & Resonance (+R) Para->Effect_P Prop_O Liquid/Oil Lower MP Effect_O->Prop_O Prop_M Liquid Highest Acidity of Phenol Precursor Effect_M->Prop_M Prop_P Crystalline Solid Highest MP Effect_P->Prop_P

Figure 2: Impact of fluorine regio-isomerism on electronic effects and bulk physical properties.

References

  • Sigma-Aldrich. 3-(4-Fluorophenoxy)propionitrile Product Specification. CAS 85169-02-4.[1] Link

  • ChemicalBook. 3-(3-Fluorophenoxy)propanenitrile Product Data. CAS 844648-05-1.[2] Link

  • Google Patents. Process for preparing 3-(4-Fluorophenoxy)propionitrile (EP0168006A2). Describes the cyanoethylation of 4-fluorophenol using copper and amine catalysts. Link

  • National Institute of Standards and Technology (NIST). Propanenitrile Thermochemistry Data. Used for baseline calculation of the nitrile tail properties. Link

  • PubChem. Compound Summary for Fluorophenoxy Derivatives. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Fluorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Fluorophenoxy)propanenitrile, a compound utilized in various research and development applications. As a Senior Application Scientist, my objective is to provide you with a scientifically sound and practical framework that prioritizes safety, regulatory compliance, and environmental stewardship.

Understanding the Hazard Profile of 3-(2-Fluorophenoxy)propanenitrile

Before delving into disposal procedures, it is crucial to understand the inherent hazards of 3-(2-Fluorophenoxy)propanenitrile. While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, we can infer its potential hazards based on its structural components: a fluorinated aromatic ring and a nitrile group.

  • Nitrile Group (-CN): Organic nitriles are known to be toxic. They can be metabolized in the body to release cyanide, which is a potent inhibitor of cellular respiration.[1] Signs of exposure can include weakness, headache, confusion, and nausea.[1]

  • Organofluorine Compounds: The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds persistent in the environment.[2] While this stability is advantageous in many applications, it poses a challenge for degradation and disposal.

Given these characteristics, 3-(2-Fluorophenoxy)propanenitrile should be handled as a hazardous substance. All operations involving this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Disposal Decision Workflow

The selection of an appropriate disposal method depends on the quantity of the waste, its concentration, and the available facilities. The following diagram illustrates a logical workflow for making this determination.

DisposalWorkflow cluster_0 Waste Characterization cluster_1 Disposal Pathways Start 3-(2-Fluorophenoxy)propanenitrile Waste Assess Assess Quantity and Concentration Start->Assess Small Small Quantities (e.g., residual amounts) Assess->Small Low Large Large Quantities (e.g., bulk waste) Assess->Large High Decon Decontamination of Glassware Small->Decon Licensed Licensed Hazardous Waste Disposal Large->Licensed Decon->Licensed Collect Rinsate caption Disposal Decision Workflow for 3-(2-Fluorophenoxy)propanenitrile

Caption: Disposal Decision Workflow for 3-(2-Fluorophenoxy)propanenitrile

Step-by-Step Disposal Procedures

1. Segregation and Labeling:

  • Isolate the Waste: Immediately segregate waste containing 3-(2-Fluorophenoxy)propanenitrile from other waste streams.

  • Proper Labeling: Use a clear and unambiguous label for the waste container. The label should include:

    • The full chemical name: "3-(2-Fluorophenoxy)propanenitrile"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

    • The date of accumulation.

2. For Bulk Quantities:

For significant quantities of 3-(2-Fluorophenoxy)propanenitrile, direct disposal via a licensed hazardous waste management company is the only acceptable method.[4] Do not attempt to treat or neutralize large volumes of this chemical in the laboratory.

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste contractor.[5]

  • Packaging: Ensure the waste is in a sealed, compatible container. Follow any specific packaging instructions provided by the EHS office or the disposal company.

3. Decontamination of Empty Containers and Glassware:

Thoroughly decontaminate any containers or laboratory equipment that have come into contact with 3-(2-Fluorophenoxy)propanenitrile.

  • Triple Rinsing: A common and effective method is triple rinsing.[6]

    • Rinse the container or glassware with a suitable solvent. Acetone is often a good choice for rinsing organic residues.

    • Collect the first rinsate as hazardous waste.[6]

    • Repeat the rinse two more times, collecting all rinsate in the designated hazardous waste container.

  • Final Cleaning: After triple rinsing, the glassware can typically be washed with detergent and water.[7]

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, obliterate or remove the original label from the empty container.[6] The container can then be disposed of as non-hazardous waste or recycled according to your institution's policies.

4. Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Isolate: For a significant spill, evacuate the immediate area and prevent entry.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.[8]

  • Containment and Absorption: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.

  • Collection and Disposal: Carefully collect the absorbed material into a sealed container and label it as hazardous waste for disposal by a licensed contractor.

Regulatory Considerations

The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[9] Nitrile compounds may be classified as hazardous waste due to their toxicity.[9][10] It is imperative to comply with all local, state, and federal regulations regarding hazardous waste management.

Quantitative Data Summary
ParameterGuideline/ValueRationale
pH of Aqueous Waste Adjust to between 5.5 and 9.5 before any potential drain disposal (not recommended for this compound).To prevent damage to plumbing infrastructure.
Spill Isolation Distance At least 50 meters (150 feet) in all directions for a small spill.To ensure the safety of personnel from potential toxic fumes.[8]
Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 3-(2-Fluorophenoxy)propanenitrile is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to the principles of waste minimization, proper segregation, and certified disposal methods, we can mitigate the risks associated with this and other hazardous chemicals. Always consult your institution's specific safety protocols and EHS department for guidance.

References

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Airgas. (2021, July 12). Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. Retrieved from [Link]

  • Wang, C.-C., & Lee, C.-M. (2001). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Water, Air, and Soil Pollution, 128(3/4), 321–331.
  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1. Retrieved from [Link]

  • Triumvirate Environmental. (2018, April 5). Webinar: A Step by Step Guide to Properly Cleaning a Laboratory. YouTube. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

  • Peter, J. K., et al. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Environmental Pollution, 323, 161245.
  • U.S. Environmental Protection Agency. (2016, September). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.